molecular formula C4H3N3S2 B1335063 5-Thiocyanatothiazol-2-amine CAS No. 23056-10-2

5-Thiocyanatothiazol-2-amine

Cat. No.: B1335063
CAS No.: 23056-10-2
M. Wt: 157.2 g/mol
InChI Key: HUMARXMRTXDPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiocyanatothiazol-2-amine is a useful research compound. Its molecular formula is C4H3N3S2 and its molecular weight is 157.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-1,3-thiazol-5-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S2/c5-2-8-3-1-7-4(6)9-3/h1H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMARXMRTXDPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389342
Record name 5-thiocyanatothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-10-2
Record name 5-thiocyanatothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2-amino-1,3-thiazol-5-yl)sulfanyl]formonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Thiocyanatothiazol-2-amine: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-thiocyanatothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, outlines a proposed synthetic route based on established methodologies for analogous compounds, and explores its potential biological activities and mechanisms of action.

Core Chemical and Physical Properties

This compound is a small molecule featuring a 2-aminothiazole core, a scaffold known for its diverse pharmacological activities. The introduction of a thiocyanate group at the 5-position offers unique chemical reactivity and potential for biological interactions. A summary of its key properties is presented below.

PropertyValueReference
IUPAC Name (2-amino-1,3-thiazol-5-yl) thiocyanate
CAS Number 23056-10-2
Molecular Formula C₄H₃N₃S₂
Molecular Weight 157.21 g/mol
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and DMF.
SMILES C1=C(SC(=N1)N)SC#N
InChI InChI=1S/C4H3N3S2/c5-2-8-3-1-7-4(6)9-3/h1H,(H2,6,7)
InChIKey HUMARXMRTXDPPK-UHFFFAOYSA-N

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthesis Workflow

G cluster_0 Method 1: Direct Thiocyanation cluster_1 Method 2: Halogenation and Nucleophilic Substitution A 2-Aminothiazole C This compound A->C Solvent (e.g., DMF) Room Temperature B Thiocyanating Agent (e.g., NCS/KSCN) B->C D 2-Aminothiazole F 2-Amino-5-bromothiazole D->F Solvent (e.g., Acetonitrile) E Halogenating Agent (e.g., NBS) E->F H This compound F->H Solvent (e.g., DMF) Heat G Thiocyanate Salt (e.g., KSCN) G->H

Proposed synthetic routes for this compound.
Detailed Experimental Protocol (Proposed Method 1: Direct Thiocyanation)

This protocol is based on analogous thiocyanation reactions of heterocyclic compounds.

Materials:

  • 2-Aminothiazole

  • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in anhydrous DMF, add potassium thiocyanate (1.5 eq).

  • Addition of Halogenating Agent: Cool the mixture to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is limited, the broader class of 2-aminothiazole derivatives has been extensively studied and shown to possess a wide range of biological activities. These activities are often attributed to the ability of the 2-aminothiazole scaffold to act as a versatile pharmacophore.

Known Biological Activities of 2-Aminothiazole Derivatives:

  • Anticancer: Many 2-aminothiazole derivatives exhibit potent anticancer activity by inhibiting various protein kinases involved in cell proliferation and survival.[1][2]

  • Antimicrobial: The 2-aminothiazole nucleus is a key component in several antibacterial and antifungal agents.

  • Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.

  • Antitubercular: A number of 2-aminothiazole compounds have shown promising activity against Mycobacterium tuberculosis.[2][3]

Potential Signaling Pathway Involvement

Based on the known mechanisms of action of structurally related 2-aminothiazole derivatives, this compound may exert its biological effects through the inhibition of key signaling pathways implicated in disease. For instance, 2-amino-5-(thioaryl)thiazoles have been identified as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a crucial enzyme in T-cell signaling.

TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT Itk Itk LAT->Itk PLCg1 PLCγ1 Itk->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_AP1 NF-AT / AP-1 Ca_PKC->NFAT_AP1 Gene Gene Expression (e.g., IL-2) NFAT_AP1->Gene Compound 5-Thiocyanatothiazol- 2-amine (Predicted) Compound->Itk Inhibition

Predicted inhibition of the Itk signaling pathway.

Structure-Activity Relationship (SAR) Considerations

Structure-activity relationship studies on various 5-substituted 2-aminothiazole derivatives have provided valuable insights into the structural requirements for biological activity.

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the thiazole ring significantly influences the biological activity. For instance, in a series of antitubercular agents, modifications at this position were explored to optimize potency.[2][3] The introduction of a thiocyanate group, with its unique electronic and steric properties, could lead to novel interactions with biological targets.

  • Amine group at the 2-position: The 2-amino group is often a key pharmacophoric feature, participating in hydrogen bonding interactions with target proteins. Acylation or other modifications of this group can modulate activity and selectivity.

Conclusion

This compound represents an intriguing yet underexplored molecule within the broader class of biologically active 2-aminothiazoles. While a definitive, published synthesis protocol is not currently available, this guide proposes a feasible synthetic strategy based on established chemical transformations. The diverse biological activities associated with the 2-aminothiazole scaffold, particularly as kinase inhibitors, suggest that this compound warrants further investigation for its potential therapeutic applications. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive biological screening to elucidate its specific mechanisms of action and potential as a lead compound in drug discovery programs.

References

An In-Depth Technical Guide to 5-Thiocyanatothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23056-10-2

This technical guide provides a comprehensive overview of 5-Thiocyanatothiazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, a representative synthesis protocol, and its emerging role as a modulator of critical protein-protein interactions in cancer signaling pathways.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C4H3N3S2. Below is a summary of its key identifiers and properties.

PropertyValue
CAS Number 23056-10-2
Molecular Formula C4H3N3S2
Molecular Weight 157.22 g/mol
IUPAC Name 2-amino-1,3-thiazol-5-yl thiocyanate
Physical Form Solid
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative method can be derived from standard organic chemistry procedures for the synthesis of 2-aminothiazoles and the introduction of a thiocyanate group. A plausible and common approach is the thiocyanation of a 2-aminothiazole precursor, such as 2-amino-5-bromothiazole, via nucleophilic substitution.

Representative Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-amino-5-bromothiazole.

Materials:

  • 2-amino-5-bromothiazole

  • Potassium thiocyanate (KSCN)

  • Dimethylformamide (DMF)

  • Stirring apparatus

  • Heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromothiazole in a suitable solvent such as dimethylformamide (DMF).

  • Add an excess of potassium thiocyanate (KSCN) to the solution.

  • Heat the reaction mixture with stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Confirm the structure and purity of the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Representative Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-amino-5-bromothiazole 2-amino-5-bromothiazole Dissolve in DMF Dissolve in DMF 2-amino-5-bromothiazole->Dissolve in DMF Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Dissolve in DMF Heat and Stir Heat and Stir Dissolve in DMF->Heat and Stir Precipitate in Ice Water Precipitate in Ice Water Heat and Stir->Precipitate in Ice Water Filter Filter Precipitate in Ice Water->Filter Recrystallize Recrystallize Filter->Recrystallize This compound This compound Recrystallize->this compound

A representative workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Recent research has identified 5-thiocyanatothiazol-2-amines as a novel class of small molecules that can disrupt the protein-protein interaction between WDR5 and MYC. The MYC oncoprotein is a critical driver in approximately 50% of human cancers, making it a highly sought-after therapeutic target. Direct inhibition of MYC has proven challenging, leading to strategies that focus on disrupting its interaction with essential cofactors like WDR5.

WDR5-MYC Signaling Pathway Disruption

The interaction between the scaffold protein WDR5 and the N-terminal of the MYC oncoprotein is crucial for the recruitment of MYC to chromatin and the subsequent activation of its target genes, which promote cell proliferation and tumor growth. 5-Thiocyanatothiazol-2-amines have been shown to bind to WDR5, thereby inhibiting its interaction with MYC. This disruption leads to a downstream decrease in MYC-driven gene expression and a reduction in the viability of MYC-dependent cancer cells.

WDR5-MYC Signaling and Inhibition WDR5 WDR5 Complex WDR5-MYC Complex WDR5->Complex MYC MYC MYC->Complex Chromatin Chromatin Recruitment Complex->Chromatin Gene MYC Target Gene Transcription Chromatin->Gene Proliferation Cancer Cell Proliferation Gene->Proliferation Inhibitor This compound Inhibitor->WDR5 Inhibition

Inhibition of the WDR5-MYC interaction by this compound.
Quantitative Data on Biological Activity

Studies have identified lead compounds within the this compound class with potent inhibitory activity against the WDR5-MYC interaction and significant cellular effects in MYC-driven cancer cell lines.

CompoundWDR5-MYC Interaction Inhibition (Ki)Anti-proliferative Activity (IC50) in MYC-driven Cancer Cell Lines
4m 2.4 µM0.71-7.40 µM
4o 1.0 µM0.71-7.40 µM

Key Experimental Protocols

The biological activity of 5-thiocyanatothiazol-2-amines has been validated through several key experimental protocols.

Fluorescence Polarization (FP)-Based Screening

Objective: To identify compounds that disrupt the WDR5-MYC protein-protein interaction.

Methodology:

  • A fluorescently labeled peptide derived from the MYC protein is incubated with the purified WDR5 protein.

  • The binding of the large WDR5 protein to the small fluorescent peptide results in a high fluorescence polarization signal.

  • Test compounds, such as 5-thiocyanatothiazol-2-amines, are added to the mixture.

  • If a compound binds to WDR5 and displaces the fluorescent MYC peptide, the polarization signal will decrease.

  • This decrease in fluorescence polarization is indicative of a hit compound that disrupts the WDR5-MYC interaction.

Differential Scanning Fluorimetry (DSF)

Objective: To confirm the direct binding of the inhibitor to the target protein (WDR5).

Methodology:

  • The purified WDR5 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.

  • The temperature of the solution is gradually increased, causing the protein to unfold and expose its hydrophobic core, which leads to an increase in fluorescence.

  • The melting temperature (Tm) of the protein is determined as the midpoint of this transition.

  • The experiment is repeated in the presence of a test compound.

  • If the compound binds to and stabilizes the protein, the Tm will shift to a higher temperature, confirming a direct interaction.

Co-immunoprecipitation (Co-IP)

Objective: To validate the disruption of the WDR5-MYC interaction within a cellular context.

Methodology:

  • Cancer cells are cultured and treated with the test compound or a vehicle control.

  • The cells are lysed to release the proteins.

  • An antibody specific to WDR5 is added to the cell lysate, which binds to WDR5 and any proteins associated with it (i.e., MYC).

  • The antibody-protein complexes are captured using protein A/G beads.

  • The captured proteins are then separated by SDS-PAGE and analyzed by Western blotting using an antibody against MYC.

  • A reduction in the amount of co-precipitated MYC in the compound-treated sample compared to the control indicates that the compound has disrupted the WDR5-MYC interaction in the cells.

Experimental Validation Workflow Screening Primary Screening (Fluorescence Polarization) Binding Binding Confirmation (Differential Scanning Fluorimetry) Screening->Binding Cellular Cellular Target Engagement (Co-immunoprecipitation) Binding->Cellular Activity Cellular Activity (Viability Assays) Cellular->Activity Lead Lead Compound Activity->Lead

A typical experimental workflow for the validation of WDR5-MYC inhibitors.

An In-depth Technical Guide on 5-Thiocyanatothiazol-2-amine Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Promising Scaffold of 2-Aminothiazoles

The 2-aminothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This versatile nucleus is a key component of several clinically approved drugs and a multitude of investigational agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The amenability of the 2-aminothiazole ring to substitution at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for the design and development of novel therapeutics.

This technical guide focuses on a specific subclass: 5-thiocyanatothiazol-2-amine derivatives and their analogs. While research on this particular substitution pattern is emerging, this document aims to provide a comprehensive overview of the available information, including synthetic methodologies, biological activities with a focus on anticancer potential, and insights into their mechanisms of action.

Synthesis of 5-Substituted-2-aminothiazole Derivatives

The primary route for the synthesis of 2-aminothiazole derivatives is the well-established Hantzsch thiazole synthesis.[4] This method typically involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 5-substituted-2-aminothiazoles, including those with a thiocyanate group, modifications to this classical approach or post-synthesis functionalization of the C5 position are necessary.

One common strategy involves a two-step reaction protocol starting from a 2-aminothiazole. This includes an initial halogenation at the C5 position, followed by a nucleophilic substitution with a thiocyanate salt.

General Synthetic Workflow:

Figure 1: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 5-Substituted-2-aminothiazoles

The following provides a generalized experimental protocol for the synthesis of 5-substituted-2-aminothiazoles, which can be adapted for the introduction of a thiocyanate group.

Method 1: Halogenation and Nucleophilic Substitution

  • Halogenation:

    • Dissolve the starting 2-aminothiazole derivative (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a halogenating agent, for instance, bromine (1 equivalent), dropwise at room temperature while stirring.

    • Continue stirring for a specified period (e.g., 3 hours) to allow for the formation of the 2-amino-5-halothiazole intermediate.

  • Nucleophilic Substitution:

    • To the reaction mixture containing the 2-amino-5-halothiazole, add a nucleophile such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN) (typically 1-1.2 equivalents).

    • The reaction may be heated to facilitate the substitution.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.

    • The solid product is then collected by filtration, washed with water, and dried.

    • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water mixture).

Note: The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized depending on the specific substrates and the desired product.

Biological Activity of 2-Aminothiazole Derivatives: Focus on Anticancer Properties

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[2] The biological activity is often influenced by the nature and position of substituents on the thiazole ring.

Quantitative Data on Antiproliferative Activity

The antiproliferative activity of various 2-aminothiazole derivatives has been evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against different cancer cell lines. While specific data for 5-thiocyanato derivatives are limited in the public domain, this table provides a comparative context for the potency of the broader class of compounds.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8[2]
TH-39K562 (Leukemia)0.78[1]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)K563 (Leukemia)Comparable to Dasatinib[5][6]
Amide-functionalized aminothiazole-benzazole analog 6bMCF-7 (Breast Cancer)17.2 ± 1.9[2]
Amide-functionalized aminothiazole-benzazole analog 6bA549 (Lung Cancer)19.0 ± 3.2[2]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88)HS 578T (Breast Cancer)0.8[2]
5-amino-2-(benzylthio)thiazole-4-carboxamide derivative (DDO-5413)MDA-MB-231 (Breast Cancer)Lower than Dasatinib[7]
5-amino-2-(benzylthio)thiazole-4-carboxamide derivative (DDO-5413)MCF-7 (Breast Cancer)Lower than Dasatinib[7]
Experimental Protocol: Cell Viability and Cytotoxicity Assays

The following protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

MTT Assay [2]

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified duration (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization:

    • The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement:

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanisms of Anticancer Action

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to interfere with key cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death.

Induction of Apoptosis

A primary mechanism of action for many 2-aminothiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] This process is often mediated through the modulation of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis. Some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[1]

ApoptosisInduction Compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Inhibits cytochrome c release Bax->Mitochondria Promotes cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, such as the G0/G1 or G2/M phases.[1][2] This prevents the cancer cells from progressing through the cell division cycle, ultimately leading to a halt in tumor growth.

Figure 3: Logical relationship of cell cycle arrest induced by 2-aminothiazole derivatives.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising area for the discovery of novel anticancer agents. The 2-aminothiazole scaffold provides a versatile platform for chemical modification, and the introduction of a thiocyanate group at the 5-position may confer unique biological properties. While the current body of literature on this specific subclass is limited, the broader research on 2-aminothiazole derivatives provides a strong foundation for future investigations.

Further research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are also warranted to elucidate the specific signaling pathways and molecular targets of these compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules in the field of oncology.

References

An In-depth Technical Guide to the Research Applications of 5-Thiocyanatothiazol-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thiocyanate group at the 5-position of this scaffold, as seen in 5-Thiocyanatothiazol-2-amine, offers a unique chemical handle for further derivatization and a potential pharmacophore for various therapeutic targets. This technical guide provides a comprehensive overview of the research applications of this compound and its derivatives, with a primary focus on their anticancer properties. This document details their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which is present in a variety of natural products and synthetic drugs.[1] The 2-aminothiazole moiety, in particular, is a cornerstone in the development of therapeutic agents due to its ability to engage in a wide range of biological interactions.[2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3] The thiocyanate (-SCN) group is a versatile functional group that can be introduced onto aromatic and heterocyclic rings to modulate the electronic and steric properties of a molecule, and it can also serve as a precursor for other sulfur-containing functionalities. The core subject of this guide, this compound, represents a key starting material for the synthesis of a diverse library of compounds with potential therapeutic applications.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative synthesis can be proposed based on established methods for the thiocyanation of aromatic and heterocyclic amines. A common approach involves the reaction of a suitable precursor with a thiocyanating agent.

Representative Synthetic Protocol: Thiocyanation of 2-Aminothiazole

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 2-Aminothiazole

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial acetic acid or an appropriate solvent system (e.g., ethanol, DMF)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ice

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve 2-aminothiazole in a suitable solvent such as glacial acetic acid or ethanol in a round-bottom flask.

  • Addition of Thiocyanate: Add an equimolar amount of ammonium thiocyanate or potassium thiocyanate to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Addition of Brominating Agent: Slowly add a solution of bromine in glacial acetic acid or N-bromosuccinimide portion-wise to the cooled mixture while maintaining the temperature below 10 °C. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Biological Activities and Applications

Research into this compound derivatives has predominantly focused on their potential as anticancer agents. These compounds have shown significant antiproliferative activity against a range of human cancer cell lines.

Anticancer Activity

Derivatives of the 2-aminothiazole scaffold, including those that can be conceptually derived from this compound, have demonstrated potent cytotoxic effects against various cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Antiproliferative Activity of Selected 2-Aminothiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A HCT-116 (Colon)2.2[4]
MCF-7 (Breast)1.0[4]
HeLa (Cervical)0.98[4]
Derivative B HepG2 (Liver)5.51[4]
Derivative C A549 (Lung)12.0[5]
C6 (Glioma)3.83[5]
Derivative D MDA-MB-231 (Breast)1.21[6]
Derivative E PC-3 (Prostate)6.0[6]

Note: The compounds listed are representative 2-aminothiazole derivatives and not necessarily direct derivatives of this compound. The data illustrates the potential of this chemical class.

Mechanism of Action: VEGFR-2 Inhibition

A primary mechanism of action for many anticancer 2-aminothiazole derivatives is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels.[6] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a critical strategy in cancer therapy. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit its downstream signaling pathways, leading to a reduction in tumor growth and vascularization.[4]

Table 2: VEGFR-2 Inhibitory Activity of Selected 2-Aminothiazole Derivatives

Compound IDVEGFR-2 IC₅₀ (µM)Reference
Derivative F 0.044[4]
Sunitinib (Reference) 0.100[4]
Derivative G 0.15[7]
Sorafenib (Reference) 0.059[7]

Note: The compounds listed are representative 2-aminothiazole derivatives. The data demonstrates the potential for potent VEGFR-2 inhibition within this class of compounds.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, survival, and permeability, ultimately leading to angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras PLCg->RAS AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Migration Cell Migration AKT->Migration Survival Cell Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Permeability->Angiogenesis

Caption: VEGFR-2 signaling cascade leading to angiogenesis.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel 2-aminothiazole derivatives for their anticancer potential typically follows a standardized workflow, from initial synthesis to in-depth mechanistic studies.

Anticancer_Screening_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity IC50 IC₅₀ Determination Cytotoxicity->IC50 KinaseAssay Mechanism of Action: VEGFR-2 Kinase Assay IC50->KinaseAssay CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Lead Lead Compound Identification KinaseAssay->Lead CellCycle->Lead Apoptosis->Lead

Caption: Workflow for anticancer screening of thiazole derivatives.

Detailed Experimental Protocols

Antiproliferative Activity (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer

  • ATP solution

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the substrate according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (a known VEGFR-2 inhibitor like Sunitinib) and a negative control (DMSO).

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except for the "no enzyme" control.

  • Reaction Initiation: Initiate the kinase reaction by adding the master mix to all wells.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). Add the detection reagent to each well and incubate at room temperature for 10 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The inhibitory activity is calculated as the percentage decrease in the signal relative to the DMSO control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with significant potential in the field of anticancer drug discovery. Their ability to be synthesized and modified, coupled with their potent biological activities, particularly as inhibitors of VEGFR-2, makes them attractive candidates for further development. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this chemical scaffold. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth in vivo studies to validate their efficacy and safety profiles. The versatility of the thiocyanate group could also be exploited to develop novel probes for target identification and to explore other therapeutic applications beyond cancer.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of 5-Thiocyanatothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4] The introduction of a thiocyanate (-SCN) group at the 5-position of the thiazole ring is anticipated to modulate its biological profile significantly. Organic thiocyanates are known to possess intrinsic bioactivities, including antitumor and antimicrobial properties, and can act as precursors to isothiocyanates, which are potent inhibitors of various cellular processes. This technical guide consolidates the available scientific literature on 2-aminothiazole and thiocyanate-containing compounds to propose a putative mechanism of action for 5-thiocyanatothiazol-2-amine. We will explore potential molecular targets, signaling pathways, and provide detailed experimental protocols for the validation of these hypotheses.

The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity

The 2-aminothiazole moiety is a versatile pharmacophore that serves as a building block for numerous therapeutic agents.[5] Its derivatives have been extensively studied and have shown efficacy against a multitude of diseases.

Anticancer Activity

A primary area of investigation for 2-aminothiazole derivatives is oncology.[6] These compounds have been shown to exert their anticancer effects through various mechanisms:

  • Enzyme Inhibition: A significant number of 2-aminothiazole derivatives function as inhibitors of key enzymes involved in cancer progression. These include protein kinases such as EGFR, Src, and Abl, as well as enzymes like carbonic anhydrase and tubulin.[3][6]

  • Induction of Apoptosis: Many 2-aminothiazole compounds have been demonstrated to trigger programmed cell death in cancer cells.[1]

  • Cell Cycle Arrest: These derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most commonly the G2/M or G0/G1 phases.[1]

Antimicrobial and Anti-inflammatory Activity

The 2-aminothiazole scaffold is also a key component in compounds with potent antimicrobial and anti-inflammatory properties. Their mechanisms in these areas often involve the inhibition of enzymes crucial for microbial survival or inflammatory pathways, such as cyclooxygenase (COX) enzymes.[7]

The Thiocyanate Moiety: A Modulator of Biological Function

The thiocyanate group is a reactive functional group that can significantly influence the biological activity of a molecule.

Direct Biological Effects

Organic thiocyanates have been reported to exhibit a range of biological activities, including:

  • Enzyme Inhibition: The thiocyanate moiety has been specifically implicated in the inhibition of carbonic anhydrases (CAs).[8]

  • Antimicrobial and Antitumor Activity: Several studies have documented the direct antimicrobial and cytotoxic effects of thiocyanate-containing compounds.

Pro-drug and Reactive Properties

The thiocyanate group can also act as a precursor to the highly reactive isothiocyanate (-NCS) group. Isothiocyanates are well-known for their potent anticancer properties, which include:

  • Tubulin Polymerization Inhibition: Isothiocyanates can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[9]

  • Inhibition of Thiol-Dependent Enzymes: The electrophilic nature of isothiocyanates allows them to react with cysteine residues in proteins, thereby inactivating critical enzymes. Hypothiocyanous acid (HOSCN), which can be generated from thiocyanate, is also known to inactivate thiol-dependent enzymes.[10]

Putative Mechanism of Action of this compound

Based on the activities of its constituent moieties, this compound is hypothesized to act through one or more of the following mechanisms:

  • Dual-Action Enzyme Inhibition: The compound may simultaneously target multiple enzymes. The 2-aminothiazole core could interact with the active sites of kinases or other enzymes, while the thiocyanate group could specifically target metalloenzymes like carbonic anhydrase or react with critical cysteine residues in various enzymes.

  • Microtubule Disruption: The thiocyanate group could be metabolized to an isothiocyanate, which then inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis and Cell Cycle Arrest: The combined electronic and steric properties of the 2-aminothiazole ring and the 5-thiocyanato substituent may lead to potent induction of apoptosis and cell cycle arrest through modulation of key regulatory proteins.

Quantitative Data on Related Compounds

To provide a framework for the potential potency of this compound, the following tables summarize the quantitative data for representative 2-aminothiazole and thiocyanate derivatives.

Table 1: Anticancer Activity of Representative 2-Aminothiazole Derivatives

CompoundCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
Compound 20H1299 (Lung Cancer)4.89 µM[1]
Compound 20SHG-44 (Glioma)4.03 µM[1]
TH-39K562 (Leukemia)0.78 µM[1]
Juglone-bearing thiopyrano[2,3-d]thiazolesColorectal CancerInduces S and G2/M arrest[1]

Table 2: Enzyme Inhibition by Representative 2-Aminothiazole and Thiocyanate Derivatives

Compound ClassEnzymeIC50 / Ki ValueReference
1,2,4-Oxadiazole thioether derivativesAcetylcholinesterase (AChE)1.49 - 3.08 µM (IC50)[11]
1,2,4-Oxadiazole thioether derivativesButyrylcholinesterase (BChE)1.49 - 3.08 µM (IC50)[11]
2-Aminothiazole derivativesCOX-11.00 - 6.34 µM (IC50)[7]
2-Aminothiazole derivativesCOX-20.09 - 0.71 µM (IC50)[7]
Benzyl isothiocyanate (BITC)Tubulin Polymerization67.8% inhibition[9]
Phenethyl isothiocyanate (PEITC)Tubulin Polymerization41.2% inhibition[9]
Acetazolamide (CA Inhibitor Control)Carbonic AnhydraseIC50 = 16.3 ± 2 nM[8]

Proposed Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanisms and the experimental approaches to validate them, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Proposed Anticancer Signaling Pathways cluster_1 Enzyme Inhibition cluster_2 Microtubule Dynamics cluster_3 Cellular Outcomes Compound This compound Kinases Protein Kinases (e.g., EGFR, Src) Compound->Kinases Inhibition CA Carbonic Anhydrase Compound->CA Inhibition ThiolEnzymes Thiol-Dependent Enzymes Compound->ThiolEnzymes Inactivation Tubulin Tubulin Polymerization Compound->Tubulin Inhibition CellCycleArrest G2/M Phase Cell Cycle Arrest Kinases->CellCycleArrest Apoptosis Apoptosis Kinases->Apoptosis CA->CellCycleArrest ThiolEnzymes->Apoptosis Tubulin->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Proposed anticancer signaling pathways for this compound.

G cluster_0 Experimental Workflow for Anticancer Evaluation Start Synthesize/Acquire This compound CellCulture Culture Cancer Cell Lines Start->CellCulture Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) CellCulture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism EnzymeAssay Enzyme Inhibition Assays (Kinase, CA) Mechanism->EnzymeAssay TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Mechanism->ApoptosisAssay DataAnalysis Data Analysis and Interpretation EnzymeAssay->DataAnalysis TubulinAssay->DataAnalysis CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis

References

5-Thiocyanatothiazol-2-amine: A Technical Guide on its Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This technical guide focuses on the specific biological activity of a notable derivative, 5-thiocyanatothiazol-2-amine. Recent research has identified this compound as a potent inhibitor of the WDR5-MYC protein-protein interaction, a critical nexus in the proliferation of numerous cancers. This document provides an in-depth overview of its mechanism of action, quantitative biological data, and the detailed experimental protocols for its evaluation.

Core Biological Activity: Disruption of the WDR5-MYC Interaction

The primary biological activity of this compound is its ability to disrupt the interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein.[1] MYC is a transcription factor that is overexpressed in a majority of human cancers and plays a crucial role in regulating cellular processes like proliferation, growth, and metabolism.[1] However, directly targeting MYC has proven to be a significant challenge.

Recent studies have shown that the association of MYC with chromatin is dependent on its interaction with WDR5.[2][3] WDR5 acts as a critical scaffolding protein that facilitates the recruitment of MYC to its target genes, which is essential for tumor maintenance.[1] The interaction occurs between a conserved "MYC box IIIb" motif on MYC and a shallow, hydrophobic cleft on the surface of WDR5.[2] By binding to WDR5, this compound and its derivatives block this interaction, leading to the displacement of MYC from chromatin, subsequent downregulation of MYC target genes, and ultimately, the inhibition of cancer cell proliferation.[3][4] This makes this compound a promising candidate for the development of novel anticancer therapeutics that indirectly target MYC-driven malignancies.[1]

Quantitative Biological Data

The following tables summarize the inhibitory activity of this compound and its optimized derivatives against the WDR5-MYC interaction and their antiproliferative effects on various cancer cell lines.

Table 1: Inhibition of WDR5-MYC Interaction

CompoundModificationK_i (μM)[5]
4a This compound (Initial Hit)6.1
4m N-(4-fluorobenzyl)-5-thiocyanatothiazol-2-amine2.4
4o N-(4-(trifluoromethyl)benzyl)-5-thiocyanatothiazol-2-amine1.0

Table 2: Antiproliferative Activity (IC50) in MYC-Driven Cancer Cell Lines

Cell LineCancer TypeIC_50 (μM) of Compound 4m[5]IC_50 (μM) of Compound 4o[5]
MOLM13Acute Myeloid Leukemia0.711.15
MV4-11Acute Myeloid Leukemia1.252.13
NCI-H929Multiple Myeloma2.584.31
RajiBurkitt's Lymphoma5.307.40

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the WDR5-MYC signaling pathway and a general workflow for the identification and validation of inhibitors.

WDR5_MYC_Pathway WDR5-MYC Signaling Pathway in Cancer cluster_nucleus Nucleus WDR5 WDR5 Complex MYC-MAX-WDR5 Complex WDR5->Complex MYC MYC MYC->Complex MAX MAX MAX->Complex DNA DNA (E-box) Complex->DNA Binds to E-box sequences TargetGenes Target Genes (e.g., RPGs) DNA->TargetGenes Promoter/Enhancer Region Transcription Gene Transcription TargetGenes->Transcription Activation Proliferation Cell Proliferation, Growth, Metabolism Transcription->Proliferation Inhibitor This compound Inhibitor->WDR5 Inhibits Interaction Experimental_Workflow Workflow for Inhibitor Identification and Validation cluster_screening Primary Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Screening High-Throughput Screening (e.g., In-house library) FP_Assay Fluorescence Polarization (FP) Assay (WDR5-MYC Interaction) Screening->FP_Assay Hit Hit Compound Identified (this compound) FP_Assay->Hit DSF_Assay Differential Scanning Fluorimetry (DSF) (Confirms direct binding to WDR5) Hit->DSF_Assay CoIP_Assay Co-Immunoprecipitation (Co-IP) (Validates disruption in cells) DSF_Assay->CoIP_Assay Cell_Assay Antiproliferative Assays (e.g., MTT on cancer cell lines) CoIP_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) (Synthesis of derivatives) Cell_Assay->SAR Lead Lead Compounds (e.g., 4m, 4o) SAR->Lead

References

spectroscopic data of 5-Thiocyanatothiazol-2-amine (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Thiocyanatothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No. 23056-10-2). Due to the limited availability of direct experimental spectra in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. Furthermore, it details generalized experimental protocols for acquiring this data.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established values for aminothiazole derivatives and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The primary amine protons will likely appear as a broad singlet, and the thiazole ring proton will be a sharp singlet. The chemical shifts are influenced by the electron-withdrawing nature of the thiocyanate group and the electron-donating amino group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5 - 8.0Singlet1HThiazole C4-H
~ 7.0 - 7.5Broad Singlet2H-NH₂ (Amino)

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 170 - 175Thiazole C2 (-C-NH₂)
~ 145 - 150Thiazole C5 (-C-SCN)
~ 110 - 115Thiazole C4
~ 105 - 110Thiocyanate (-SCN)
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amino and thiocyanate functional groups, as well as vibrations from the thiazole ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250MediumN-H stretch (asymmetric and symmetric)
2160 - 2120Strong-SCN stretch (thiocyanate)
1650 - 1580MediumN-H bend (primary amine)
1550 - 1450MediumC=N and C=C stretch (thiazole ring)
1335 - 1250MediumC-N stretch (aromatic amine)
Mass Spectrometry (MS)

The mass spectrum, likely acquired using a soft ionization technique like Electrospray Ionization (ESI), is expected to show a prominent protonated molecular ion peak [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioProposed Fragment IonNotes
158.98[M+H]⁺Protonated molecular ion (C₄H₄N₃S₂⁺)
132.00[M+H - CN]⁺Loss of the cyanide radical
100.03[M+H - SCN]⁺Loss of the thiocyanate group

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan from m/z 50 to 500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this compound in their studies.

An In-depth Technical Guide to the Synthesis of 2-amino-5-thiocyanatothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes toward 2-amino-5-thiocyanatothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a primary synthetic methodology, including a step-by-step experimental protocol, quantitative data, and visualizations of the reaction workflow.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the 5-position of the thiazole ring allows for the modulation of a compound's physicochemical properties and biological activity. The introduction of a thiocyanate (-SCN) group at this position yields 2-amino-5-thiocyanatothiazole, a versatile intermediate for further chemical modifications and a potential pharmacophore in its own right. This guide focuses on a reliable and accessible synthetic pathway to this target molecule.

Synthetic Approach: Nucleophilic Substitution of a Halogenated Precursor

A robust and widely applicable method for the synthesis of 2-amino-5-thiocyanatothiazole involves a two-step process. The first step is the halogenation of the readily available 2-aminothiazole at the C5 position to produce a 2-amino-5-halothiazole intermediate. The subsequent step involves a nucleophilic substitution reaction where the halide is displaced by a thiocyanate anion. This approach is advantageous due to the commercial availability of the starting material and the generally high yields of the reactions.

Step 1: Synthesis of 2-amino-5-bromothiazole

The initial step involves the bromination of 2-aminothiazole. This reaction proceeds via an addition-elimination mechanism and is a common method for introducing a halogen at the 5-position of the thiazole ring.[1]

Step 2: Synthesis of 2-amino-5-thiocyanatothiazole

The key transformation is the nucleophilic displacement of the bromide in 2-amino-5-bromothiazole with a thiocyanate salt, such as potassium thiocyanate. This reaction furnishes the desired 2-amino-5-thiocyanatothiazole.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 2-amino-5-thiocyanatothiazole.

Materials and Reagents
  • 2-aminothiazole

  • Bromine (Br₂)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium thiocyanate (KSCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol 1: Synthesis of 2-amino-5-bromothiazole

A common procedure for the bromination of 2-aminothiazole involves its reaction with bromine in a suitable solvent like dimethylformamide (DMF).[2]

  • Dissolve 2-aminothiazole (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in DMF to the cooled solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 3 hours).

  • Upon completion of the reaction (monitored by TLC), pour the mixture into ice water.

  • Neutralize the solution with sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield 2-amino-5-bromothiazole.

Protocol 2: Synthesis of 2-amino-5-thiocyanatothiazole

While a specific detailed protocol for the reaction of 2-amino-5-bromothiazole with a thiocyanate salt was not found in the immediate search results, a general procedure can be inferred from similar nucleophilic aromatic substitution reactions. The following is a representative protocol.

  • In a round-bottom flask, dissolve 2-amino-5-bromothiazole (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add potassium thiocyanate (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-5-thiocyanatothiazole.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the intermediate. Quantitative data for the final product, 2-amino-5-thiocyanatothiazole, is not available in the provided search results but would be determined experimentally.

Table 1: Physicochemical Properties of 2-amino-5-bromothiazole monohydrobromide

PropertyValue
CAS Number 61296-22-8
Molecular Formula C₃H₃BrN₂S · HBr
Molecular Weight 259.95 g/mol
Appearance Solid
Melting Point 165 °C (dec.)

[Data sourced from commercial supplier information.]

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of 2-amino-5-thiocyanatothiazole from 2-aminothiazole.

SynthesisWorkflow Start 2-Aminothiazole Step1 Bromination (Br₂, DMF) Start->Step1 Intermediate 2-Amino-5-bromothiazole Step1->Intermediate Step2 Thiocyanation (KSCN, Solvent) Intermediate->Step2 Product 2-Amino-5-thiocyanatothiazole Step2->Product LogicalRelationship cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2-Aminothiazole Commercially Available B 2-Amino-5-bromothiazole Halogenated Precursor A:f0->B:f0 Step 1: Bromination C 2-Amino-5-thiocyanatothiazole Target Compound B:f0->C:f0 Step 2: Nucleophilic Substitution

References

5-Thiocyanatothiazol-2-amine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-thiocyanatothiazol-2-amine, a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. This document consolidates the available scientific literature, focusing on its synthesis, chemical properties, and biological activities, with a particular emphasis on its role as an anticancer agent.

Chemical Properties

This compound, also known as 2-amino-1,3-thiazol-5-yl thiocyanate, is a small molecule with the chemical formula C4H3N3S2. Below is a summary of its key chemical identifiers and properties.

PropertyValueReference
CAS Number 23056-10-2
Molecular Formula C4H3N3S2[1]
Molecular Weight 157.22 g/mol
IUPAC Name 2-amino-1,3-thiazol-5-yl thiocyanate
Canonical SMILES C1=C(SC(=N1)N)SC#N[1]
Physical Form Solid
Melting Point 141°C (decomposition)[2]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

Synthesis of this compound

Multiple synthetic routes to this compound have been reported in the literature. The following sections detail two distinct experimental protocols.

A common and straightforward method involves the reaction of 2-amino-5-bromothiazole hydrobromide with a thiocyanate salt.[3][4]

Experimental Protocol: A mixture of 2-amino-5-bromothiazole hydrobromide (53.0 g, 0.204 mol) and potassium thiocyanate (78.5 g, 0.808 mol) in methanol (1.4 L) is stirred at room temperature for 20 hours.[3][4] Following the stirring period, the methanol is evaporated. The resulting residue is treated with water (180 mL), and the pH of the solution is adjusted to 12 with a 10% sodium hydroxide solution. The solid that forms is collected by filtration to yield this compound as a brown solid.[3][4]

Diagram: Synthesis from 2-Amino-5-bromothiazole

G Synthesis of this compound (Method 1) cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 2-Amino-5-bromothiazole HBr 2-Amino-5-bromothiazole HBr Reaction Reaction 2-Amino-5-bromothiazole HBr->Reaction Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Reaction Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reaction Room Temperature, 20h Room Temperature, 20h Room Temperature, 20h->Reaction Evaporation Evaporation Water Addition Water Addition Evaporation->Water Addition pH Adjustment (NaOH) pH Adjustment (NaOH) Water Addition->pH Adjustment (NaOH) Filtration Filtration pH Adjustment (NaOH)->Filtration Product This compound Filtration->Product Reaction->Evaporation

Caption: Workflow for the synthesis of this compound from 2-amino-5-bromothiazole.

An alternative synthesis starts from the more basic 2-aminothiazole, which is reacted with sodium thiocyanate and bromine.[5]

Experimental Protocol: This method involves the reaction of 2-aminothiazole with sodium thiocyanate and bromine.[5] Following the reaction, the 2-amino-5-thiocyanatothiazole can be acylated with acetic anhydride to produce an intermediate for further synthesis, such as for CDK2 inhibitors.[5]

Biological Activity and Applications

Recent studies have highlighted the potential of this compound as a valuable fragment in drug discovery, particularly in the development of anticancer therapeutics.

The MYC oncogene is a critical driver in approximately 50% of human cancers, making it a prime target for therapeutic intervention.[6] However, direct pharmacological inhibition of MYC has proven challenging. A promising alternative strategy is to disrupt the interaction between MYC and its essential cofactor, WD40-repeat-containing protein 5 (WDR5).[6]

This compound has been identified as a fragment that effectively impairs the WDR5-MYC protein-protein interaction.[6] This discovery positions the compound as a foundational structure for the development of novel MYC-targeted therapies.

Diagram: WDR5-MYC Interaction and Inhibition

G Mechanism of Action WDR5 WDR5 Complex WDR5-MYC Complex WDR5->Complex MYC MYC MYC->Complex Transcription Oncogenic Gene Transcription Complex->Transcription Proliferation Tumor Cell Proliferation Transcription->Proliferation Inhibitor 5-Thiocyanatothiazol- 2-amine Inhibitor->Complex Disrupts Interaction

Caption: Inhibition of the WDR5-MYC interaction by this compound.

The inhibitory activity of this compound and its derivatives against the WDR5-MYC interaction and their antiproliferative effects on various cancer cell lines have been quantified.

CompoundTarget/AssayValueCell LineReference
This compound (4a) WDR5-MYC Interaction (FP)Ki = 6.1 µM-[6]
Derivative 4m WDR5-MYC Interaction (FP)Ki = 2.4 µM-[6]
Derivative 4o WDR5-MYC Interaction (FP)Ki = 1.0 µM-[6]
Derivative 4m Antiproliferative ActivityIC50 = 3.6 µMMV4-11[6]
Derivative 4m Antiproliferative ActivityIC50 = 4.1 µMMOLM-13[6]
Derivative 4m Antiproliferative ActivityIC50 = 6.8 µMRS4-11[6]
Derivative 4o Antiproliferative ActivityIC50 = 2.5 µMMV4-11[6]
Derivative 4o Antiproliferative ActivityIC50 = 3.3 µMMOLM-13[6]
Derivative 4o Antiproliferative ActivityIC50 = 5.4 µMRS4-11[6]

Beyond its direct biological activity, this compound serves as a key intermediate in the synthesis of more complex bioactive molecules. It has been utilized in the preparation of inhibitors for:

  • Cyclin-Dependent Kinase 2 (CDK2): The compound is a precursor for a series of 2-amino-5-thio-substituted thiazoles that act as CDK2 inhibitors.[5]

  • Cyclin-Dependent Kinase-Like 5 (CDKL5): It is used as a reactant in the synthesis of specific, high-affinity inhibitors of CDKL5, a kinase implicated in neurodevelopmental disorders.[7][8]

Key Experimental Methodologies

The biological activity of this compound and its derivatives has been validated through several key experimental techniques.

4.1. Fluorescence Polarization (FP) Assay This assay is used to measure the disruption of the WDR5-MYC protein-protein interaction. The binding affinity (Ki) of the compounds is determined by monitoring changes in the fluorescence polarization signal as the compound concentration is varied.[6]

4.2. Differential Scanning Fluorimetry (DSF) DSF is employed to confirm the direct binding of the compounds to the WDR5 protein. The technique measures the change in the thermal denaturation temperature of a protein in the presence of a ligand.[6]

4.3. Co-immunoprecipitation (Co-IP) Co-IP assays are performed to validate the disruption of the WDR5-MYC interaction within a cellular context. These experiments demonstrate a dose-dependent dissociation between WDR5 and MYC proteins in the presence of the inhibitor compounds.[6]

4.4. Cell Viability Assays The antiproliferative effects of the compounds on various cancer cell lines are assessed using standard cell viability assays. These assays determine the concentration of the compound required to inhibit cell growth by 50% (IC50).[6]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis and demonstrated activity as a disruptor of the critical WDR5-MYC oncogenic interaction make it a valuable starting point for the design of novel anticancer agents. Furthermore, its utility as a synthetic intermediate for other kinase inhibitors underscores its importance in medicinal chemistry. Further research into the optimization of this scaffold is warranted to develop more potent and selective therapeutics for MYC-driven cancers and other diseases.

References

An In-depth Technical Guide on the Discovery and Synthesis of 5-Thiocyanatothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Thiocyanatothiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While the initial discovery and systematic exploration of the biological activities of this specific molecule are not extensively documented in publicly available literature, this guide outlines a key synthetic methodology, provides detailed experimental protocols, and presents expected analytical data. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and further investigation of this and related compounds.

Introduction

2-Aminothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a thiocyanate group at the C-5 position of the 2-aminothiazole scaffold presents an interesting opportunity for the development of novel therapeutic agents. The thiocyanate moiety can participate in various biological interactions and may serve as a precursor for further chemical modifications. This guide focuses on a direct and efficient method for the synthesis of this compound.

Synthesis of this compound

The primary method for the synthesis of this compound involves the direct thiocyanation of 2-aminothiazole at the C-5 position. A notable and efficient method for this transformation has been reported by Hebade et al. (2016), which utilizes an oxidizing agent in the presence of a thiocyanate source.

Reaction Scheme

The overall reaction for the C-5 thiocyanation of 2-aminothiazole is depicted below:

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 2-Aminothiazole p1 This compound r1->p1 Reaction r2 Ammonium Thiocyanate (NH4SCN) r2->p1 Reaction r3 Iodic Acid (HIO3) r3->p1 Reaction c1 Aqueous PEG-400 c2 Room Temperature

Figure 1: Synthetic scheme for this compound.
Experimental Protocol

The following is a detailed experimental protocol based on the work of Hebade et al. (2016) for the C-5 thiocyanation of 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Ammonium thiocyanate (NH₄SCN)

  • Iodic acid (HIO₃)

  • Polyethylene glycol 400 (PEG-400)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-aminothiazole (1.0 mmol) in a mixture of PEG-400 and water (1:1, 10 mL) in a round-bottom flask, add ammonium thiocyanate (1.2 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • To this stirring solution, add iodic acid (1.0 mmol) portion-wise over a period of 5 minutes.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.

ParameterValue
Reactants
2-Aminothiazole1.0 mmol
Ammonium Thiocyanate1.2 mmol
Iodic Acid1.0 mmol
Reaction Conditions
SolventPEG-400:H₂O (1:1)
TemperatureRoom Temperature
Reaction Time1-2 hours (monitor by TLC)
Product
Product NameThis compound
Molecular FormulaC₄H₃N₃S₂
Molecular Weight157.22 g/mol
Expected Yield> 85%
Physical AppearanceSolid

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The following are the expected spectral data.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-3300N-H stretching (amine)
2150-2100S-C≡N stretching (thiocyanate)
~1620N-H bending (amine)
~1540C=N stretching (thiazole ring)
~1450C-N stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 7.5-7.7 (s, 1H, H-4 of thiazole ring)

  • δ 7.2-7.4 (br s, 2H, -NH₂)

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ ~170 (C-2, C-NH₂)

  • δ ~140 (C-4)

  • δ ~115 (C-5)

  • δ ~110 (-SCN)

Mass Spectrometry (MS)
  • ESI-MS: m/z [M+H]⁺ calculated for C₄H₄N₃S₂⁺: 158.00; found: 158.xx

Biological Activity and Signaling Pathways

As of the compilation of this guide, there is a lack of specific published data on the biological activities and associated signaling pathways of this compound. The 2-aminothiazole core is known to be a pharmacophore in various biologically active molecules, and the thiocyanate group can act as a bioisostere for other functional groups or as a pharmacophore itself. Further research is required to elucidate the pharmacological profile of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for the synthesis and a logical workflow for the characterization of this compound.

G cluster_synthesis Synthesis Workflow A Mix 2-Aminothiazole and NH4SCN in PEG-400:H2O B Add Iodic Acid A->B C Stir at Room Temperature B->C D Reaction Quenching C->D E Extraction with Ethyl Acetate D->E F Drying and Solvent Removal E->F G Column Chromatography F->G H Pure this compound G->H

Figure 2: Experimental workflow for the synthesis of this compound.

G cluster_characterization Characterization Workflow A Synthesized Compound B Physical Characterization (Appearance, Melting Point) A->B C Spectroscopic Analysis A->C D IR Spectroscopy C->D E NMR Spectroscopy (1H and 13C) C->E F Mass Spectrometry C->F G Structural Confirmation D->G E->G F->G

Figure 3: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound. The described method offers an efficient and direct route to this compound. While its biological properties remain to be fully explored, the presence of the 2-aminothiazole scaffold and the thiocyanate group suggests that it may be a valuable building block for the development of new therapeutic agents. Further research into its pharmacological effects and potential mechanisms of action is warranted.

Disclaimer: The experimental protocols and data presented in this guide are based on published literature and expected outcomes. Researchers should always adhere to standard laboratory safety procedures and conduct their own characterization to verify their results.

Methodological & Application

Synthesis of 5-Thiocyanatothiazol-2-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 5-thiocyanatothiazol-2-amine, a valuable building block for researchers, scientists, and drug development professionals. The described two-step synthesis offers a clear and reproducible method for obtaining this compound, starting from commercially available 2-aminothiazole.

Introduction

Thiazole derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a thiocyanate group at the 5-position of the 2-aminothiazole core can provide a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of novel therapeutic agents and functional materials. This document outlines the synthetic route, provides detailed experimental procedures, and summarizes the expected outcomes.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the electrophilic bromination of 2-aminothiazole at the C5 position to yield 2-amino-5-bromothiazole. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by a thiocyanate anion to afford the final product.

Synthesis_Pathway 2-Aminothiazole 2-Aminothiazole 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole 2-Aminothiazole->2-Amino-5-bromothiazole  Br₂, Acetic Acid   This compound This compound 2-Amino-5-bromothiazole->this compound  KSCN, DMF  

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromothiazole

This protocol outlines the bromination of 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Bromine (Br₂)

  • Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 2-aminothiazole (4 mmol, 400 mg) in 16 mL of acetic acid.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add bromine (8 mmol, 408 µL) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH reaches 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography to yield 2-amino-5-bromothiazole.

Expected Yield: 75%[1]

Step 2: Synthesis of this compound

This protocol details the nucleophilic substitution of 2-amino-5-bromothiazole with potassium thiocyanate. Halogenation of 2-aminothiazoles results in the formation of 2-amino-5-halothiazoles through an addition-elimination mechanism.[2] The resulting 2-amino-5-halothiazole can then undergo a nucleophilic substitution reaction, where the halide is displaced by a strong nucleophile.[2]

Materials:

  • 2-Amino-5-bromothiazole

  • Potassium Thiocyanate (KSCN)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromothiazole (1 mmol) in an appropriate volume of dimethylformamide (DMF).

  • Add potassium thiocyanate (KSCN) (1.2 mmol) to the solution.

  • Heat the reaction mixture with stirring. A temperature of 70°C has been reported for similar nucleophilic substitutions on the 2-amino-5-halothiazole core.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

Data Presentation

StepReactantProductReagentsSolventTemperatureTimeYield (%)
12-Aminothiazole2-Amino-5-bromothiazoleBromineAcetic Acid0 °C to RT2 h75
22-Amino-5-bromothiazoleThis compoundPotassium ThiocyanateDMF70 °C (suggested)--

Experimental Workflow

The overall experimental workflow is summarized in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thiocyanation Dissolve_Reactant_1 Dissolve 2-Aminothiazole in Acetic Acid Cooling_1 Cool to 0 °C Dissolve_Reactant_1->Cooling_1 Add_Bromine Add Bromine Dropwise Cooling_1->Add_Bromine Reaction_1 Stir at RT for 2h Add_Bromine->Reaction_1 Workup_1 Neutralization, Extraction, Drying, Concentration Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Product_1 2-Amino-5-bromothiazole Purification_1->Product_1 Dissolve_Reactant_2 Dissolve 2-Amino-5-bromothiazole in DMF Product_1->Dissolve_Reactant_2 Add_KSCN Add KSCN Dissolve_Reactant_2->Add_KSCN Reaction_2 Heat with Stirring Add_KSCN->Reaction_2 Workup_2 Precipitation in Ice Water, Filtration, Drying Reaction_2->Workup_2 Purification_2 Recrystallization Workup_2->Purification_2 Product_2 This compound Purification_2->Product_2

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This application note provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as temperature, reaction time, and solvent, to achieve the best results for their specific applications.

References

Purification Techniques for 2-Aminothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry and drug development. The described methods are essential for obtaining high-purity compounds required for subsequent biological evaluation and pharmaceutical applications.

Introduction to Purification Challenges

2-Aminothiazole derivatives are commonly synthesized via methods such as the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[1][2] While effective, this and other synthetic routes can lead to a variety of impurities that must be removed to ensure the integrity of downstream applications.

Common Impurities May Include:

  • Unreacted starting materials (e.g., α-haloketones, thiourea).

  • Side-products from undesired reactions.

  • Isomeric byproducts, such as 3-substituted 2-imino-2,3-dihydrothiazoles, which can form under acidic conditions.[3]

  • Polymeric materials.

The basic nature of the 2-amino group can also present challenges during purification, particularly in silica gel chromatography, where it can lead to peak tailing and poor separation.[3][4] The selection of an appropriate purification strategy is therefore critical for achieving high purity and yield.

Flash Column Chromatography

Flash column chromatography is a widely used technique for the routine purification of 2-aminothiazole derivatives on a laboratory scale.[5] The choice of stationary phase and mobile phase is crucial for successful separation.

Data Presentation: Typical Flash Chromatography Conditions
ParameterCondition/Stationary PhaseMobile Phase System (Typical Gradient)Notes
Stationary Phase Silica GelHexane/Ethyl Acetate or Dichloromethane/MethanolMost common approach. Requires optimization of solvent polarity.[6]
Silica Gel with Basic ModifierDichloromethane/Methanol with 0.1-2% Triethylamine (TEA) or Ammonia in MethanolNeutralizes acidic silanol groups on silica, improving peak shape for basic amines.[4][7]
Amino-functionalized SilicaHexane/Ethyl AcetateProvides a less acidic surface, reducing tailing and improving separation of basic compounds.[6]
Loading Technique Liquid LoadingDissolve crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane.
Dry LoadingAdsorb the crude product onto a small amount of silica gel or celite, evaporate the solvent, and load the resulting powder onto the column. Recommended for samples poorly soluble in the mobile phase.[6]
Experimental Protocol: Purification by Flash Column Chromatography (Silica Gel)

This protocol provides a general guideline and should be optimized for the specific 2-aminothiazole derivative.

Materials:

  • Crude 2-aminothiazole derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (optional)

  • Flash chromatography system or glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation of the desired product from impurities, with an Rf value for the product ideally between 0.2 and 0.4.

    • If peak tailing is observed, add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from TLC analysis.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully load this powder onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-aminothiazole derivative.

Visualization: Flash Chromatography Workflow

flash_chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC TLC Analysis to Determine Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Sample (Liquid or Dry) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Flash Chromatography Workflow

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure 2-aminothiazole derivatives, especially for challenging separations or for final purification steps. Reversed-phase HPLC is commonly employed.[5]

Data Presentation: Typical Preparative HPLC Conditions
ParameterConditionNotes
Stationary Phase C18 (Octadecylsilane)A non-polar stationary phase for reversed-phase chromatography.
Mobile Phase Acetonitrile/Water or Methanol/Water with modifiersA gradient elution is typically used, starting with a higher percentage of water and increasing the organic solvent concentration.
pH Modifier Formic Acid or Trifluoroacetic Acid (TFA) (0.1%)Improves peak shape by protonating the amine, reducing interactions with residual silanols.
Ammonium Bicarbonate or Triethylamine (for high pH)For compounds that are more stable or separate better at higher pH, a pH-stable column is required.[7]
Flow Rate Dependent on column diameter (e.g., 20-50 mL/min for a 20 mm ID column)
Detection UV (e.g., 254 nm or a specific wavelength of maximum absorbance)
Experimental Protocol: Purification by Preparative HPLC

Materials:

  • Partially purified 2-aminothiazole derivative

  • HPLC-grade solvents: Acetonitrile, Methanol, Water

  • HPLC-grade modifiers: Formic Acid, TFA, or a suitable buffer

  • Preparative HPLC system with a C18 column

  • Collection vessels

Procedure:

  • Analytical Method Development:

    • Develop an analytical scale HPLC method to achieve good separation of the target compound from impurities.

    • Optimize the mobile phase composition, gradient, and pH.

  • Scale-Up to Preparative HPLC:

    • Scale the flow rate and injection volume according to the dimensions of the preparative column.

    • Prepare a concentrated solution of the crude product in the initial mobile phase or a compatible solvent. Filter the solution to remove any particulates.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the sample solution onto the column.

    • Run the preparative HPLC method.

  • Fraction Collection:

    • Collect fractions based on the UV detector signal, corresponding to the peak of the desired product.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent by rotary evaporation.

    • If a non-volatile buffer was used, further purification (e.g., solid-phase extraction or lyophilization) may be necessary to remove the buffer salts.

Visualization: Preparative HPLC Workflow

hplc_workflow cluster_prep Method Development & Preparation cluster_run Purification cluster_post Analysis & Isolation Analytical Develop Analytical Scale Method ScaleUp Scale Up Method for Preparative Column Analytical->ScaleUp SamplePrep Prepare & Filter Sample Solution ScaleUp->SamplePrep Equilibrate Equilibrate Column SamplePrep->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Preparative HPLC Inject->Run Collect Collect Fractions Based on UV Signal Run->Collect Analyze Analyze Fractions for Purity Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Isolate Isolate Product (Evaporation, Lyophilization) Combine->Isolate Pure_Product High-Purity Product Isolate->Pure_Product

Preparative HPLC Workflow

Recrystallization

Recrystallization is a classical and cost-effective method for purifying solid 2-aminothiazole derivatives, often used as a final purification step to obtain crystalline material of high purity.[8] The success of this technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Data Presentation: Common Recrystallization Solvents
Solvent SystemApplication Notes
Ethanol or Methanol Good general-purpose solvents for moderately polar compounds.
Isopropanol Can be effective when solubility in ethanol or methanol is too high.
Ethyl Acetate Suitable for less polar derivatives.
Toluene or Benzene For non-polar derivatives. Benzene is less commonly used due to toxicity.[9]
Solvent/Anti-solvent Pairs (e.g., Dichloromethane/Hexane, Ethanol/Water) Used when a single solvent is not ideal. The compound is dissolved in a minimal amount of the "solvent" at high temperature, and the "anti-solvent" is added until turbidity appears, followed by cooling.
Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude solid 2-aminothiazole derivative

  • A selection of potential recrystallization solvents

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different solvent to each test tube and observe the solubility at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[10]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[10]

    • Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Visualization: Recrystallization Logical Flow

recrystallization_flow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter_a Hot Gravity Filtration hot_filter_q->hot_filter_a Yes cool Cool Slowly to Induce Crystallization hot_filter_q->cool No hot_filter_a->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Recrystallization Logical Flow

References

Application Notes and Protocols for the Spectroscopic Characterization of 5-Thiocyanatothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide to the spectroscopic characterization of 5-Thiocyanatothiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines the predicted spectroscopic properties and provides standardized protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) data. The information herein is intended to serve as a comprehensive resource for the structural elucidation and purity assessment of this molecule.

Chemical Structure and Properties

  • IUPAC Name: 2-amino-1,3-thiazol-5-yl thiocyanate

  • CAS Number: 23056-10-2

  • Molecular Formula: C₄H₃N₃S₂

  • Molecular Weight: 157.22 g/mol

  • Physical Form: Solid

  • Storage Conditions: 2-8°C, inert atmosphere, protected from light

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7Singlet1HH-4 (thiazole ring)
~7.2 - 7.4Broad Singlet2H-NH₂ (amino group)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170 - 172C-2 (thiazole ring)
~140 - 142C-4 (thiazole ring)
~110 - 112C-5 (thiazole ring)
~108 - 110-SCN (thiocyanate)

Table 3: Predicted FT-IR Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250MediumN-H stretching (asymmetric and symmetric) of primary amine[1][2]
~2150Strong, Sharp-S-C≡N stretching of thiocyanate
1650 - 1580MediumN-H bending of primary amine[1]
1500 - 1400MediumC=C and C=N stretching of thiazole ring
1335 - 1250MediumC-N stretching of aromatic amine[1]

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z RatioPredicted Fragment IonNotes
158.0[M+H]⁺Protonated molecular ion
131.0[M+H - HCN]⁺Loss of hydrogen cyanide
102.0[C₃H₄N₂S]⁺Thiazole amine fragment
58.0[SCN+H]⁺Protonated thiocyanate fragment

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 500 MHz)

Protocol:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Cleaning solvent (e.g., isopropanol)

Protocol:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

  • Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a stock solution of the sample in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance typically between 0.1 and 1.0).

  • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

  • Rinse the cuvette with the sample solution before filling it.

  • Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • High-resolution mass spectrometer (e.g., ESI-QTOF)

  • HPLC-grade solvent (e.g., acetonitrile, methanol) with 0.1% formic acid

Protocol:

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.

  • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in positive electrospray ionization (ESI+) mode.

  • Obtain the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Perform fragmentation analysis (MS/MS) on the parent ion to elucidate the structure of the fragment ions.

  • Analyze the data to confirm the molecular weight and interpret the fragmentation pattern.

Workflow and Pathway Diagrams

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., TLC, HPLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Data_Interpretation Spectra Interpretation NMR->Data_Interpretation IR FT-IR Spectroscopy IR->Data_Interpretation MS Mass Spectrometry (ESI-MS) MS->Data_Interpretation UV_Vis UV-Vis Spectroscopy UV_Vis->Data_Interpretation Structure_Elucidation Structural Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Data_Interpretation->Structure_Elucidation Logical_Relationship_Diagram cluster_properties Structural Features cluster_techniques Spectroscopic Techniques Molecule This compound C₄H₃N₃S₂ Amine Primary Amine (-NH₂) Molecule->Amine Thiazole Thiazole Ring Molecule->Thiazole Thiocyanate Thiocyanate (-SCN) Molecule->Thiocyanate MS MS Molecular Weight Fragmentation Molecule->MS [M+H]⁺ NMR NMR Proton Environment Carbon Skeleton Amine->NMR ¹H, ¹³C shifts IR IR N-H bonds C≡N bond Ring Vibrations Amine->IR N-H stretch/bend Thiazole->NMR ¹H, ¹³C shifts Thiocyanate->IR C≡N stretch

References

Application Notes and Protocols: 5-Thiocyanatothiazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document provides detailed application notes and protocols relevant to the medicinal chemistry applications of 5-thiocyanatothiazol-2-amine, a specific derivative of the 2-aminothiazole family. Due to the limited availability of specific data for this compound, this guide leverages information from closely related 5-substituted-2-aminothiazole analogs to provide representative protocols and potential applications.

Synthesis of 5-Substituted-2-Aminothiazole Derivatives

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a classic and widely used method.[3] A general approach for the synthesis of 5-substituted-2-aminothiazoles involves a two-step process starting from a 2-aminothiazole, which includes halogenation followed by nucleophilic substitution.

General Experimental Protocol: Two-Step Synthesis of 5-Substituted-2-Aminothiazoles

This protocol describes a general method for the synthesis of 5-amino- or 5-thio-substituted-2-aminothiazoles, which can be adapted for the synthesis of this compound.

Step 1: Halogenation of 2-Aminothiazole

  • Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add a halogenating agent, for example, N-bromosuccinimide (NBS) or bromine (1 equivalent), to the solution at room temperature.

  • Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).

  • The resulting 2-amino-5-halothiazole can be isolated or used directly in the next step.

Step 2: Nucleophilic Substitution

  • To the solution containing the 2-amino-5-halothiazole, add a nucleophile such as an amine or a thiol (1-1.2 equivalents) and a base (e.g., sodium bicarbonate or triethylamine, 2 equivalents).

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Note: For the synthesis of this compound, potassium thiocyanate (KSCN) would be used as the nucleophile in Step 2.

Potential Medicinal Chemistry Applications

Kinase Inhibition

The 2-aminothiazole scaffold is a key component of several kinase inhibitors.[1] For instance, Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core.[5] Derivatives of 2-aminothiazole have been investigated as inhibitors of various kinases, playing a crucial role in cancer therapy.[1]

dot

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Signal Downstream Signaling Proteins RTK->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK Inhibition

Caption: Potential mechanism of action for this compound as a kinase inhibitor.

Antimicrobial Activity

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[3] The incorporation of a thiocyanate group could potentially enhance the antimicrobial properties of the 2-aminothiazole scaffold. Some studies have reported the synthesis of thiocyanato-containing heterocyclic compounds with notable antimicrobial and antitubercular activities.[6]

dot

Antimicrobial_Workflow Start Synthesize This compound Derivatives Screening Primary Screening (e.g., Disk Diffusion) Start->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for evaluating the antimicrobial activity of this compound derivatives.

Quantitative Data Summary (Analog-Based)

The following table summarizes quantitative biological activity data for representative 5-substituted-2-aminothiazole derivatives, as specific data for this compound is unavailable. This data is intended to provide a comparative context for the potential activity of the target compound.

Compound ClassTarget/AssayActivity (IC50/MIC)Reference
2-Amino-thiazole-5-carboxylic acid phenylamide derivativesHuman K563 leukemia cellsIC50 = 16.3 µM[1]
2-Amino-thiazole-5-carboxylic acid phenylamide derivativesMCF-7 breast cancer cellsIC50 = 20.2 µM[5]
2-Amino-thiazole-5-carboxylic acid phenylamide derivativesHT-29 colon cancer cellsIC50 = 21.6 µM[5]
2-Amino-6-thiocyanato benzothiazole derivativesE. coliMIC = 50-100 µg/ml[6]
2-Amino-6-thiocyanato benzothiazole derivativesS. aureusMIC = 62.5-250 µg/ml[6]
2-Amino-6-thiocyanato benzothiazole derivativesC. albicansMIC = 50-100 µg/ml[6]

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the kinase inhibitory activity of a test compound.

  • Materials: Kinase enzyme, substrate, ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. g. Calculate the IC50 value from the dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

  • Materials: Mueller-Hinton Broth (MHB), microbial culture, test compound, 96-well microtiter plates.

  • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB. c. Prepare an inoculum of the microbial strain adjusted to a specific concentration (e.g., 5 x 105 CFU/mL). d. Add the microbial inoculum to each well of the plate. e. Include positive (microbe only) and negative (broth only) controls. f. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). g. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Conclusion

This compound represents an under-explored derivative within the medicinally significant 2-aminothiazole class. While direct biological data is scarce, the established synthetic routes and the diverse biological activities of its analogs, particularly as kinase inhibitors and antimicrobial agents, suggest that it is a valuable compound for further investigation in drug discovery programs. The protocols and data presented here, based on closely related structures, provide a solid foundation for researchers to begin exploring the therapeutic potential of this compound.

References

Application Notes: 5-Thiocyanatothiazol-2-amine as an Aldehyde Dehydrogenase 1A (ALDH1A) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Thiocyanatothiazol-2-amine has been identified as a potent and selective inhibitor of Aldehyde Dehydrogenase 1A (ALDH1A), an enzyme family that plays a critical role in cellular detoxification, differentiation, and drug resistance. The ALDH1A family, including isoforms ALDH1A1, ALDH1A2, and ALDH1A3, are NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. Overexpression of ALDH1A is a hallmark of cancer stem cells and is associated with poor prognosis in several cancers. This document provides detailed protocols and data regarding the use of this compound as an ALDH1A inhibitor.

Mechanism of Action

This compound acts as a selective inhibitor of the ALDH1A family. The thiocyanate group is crucial for its inhibitory activity, targeting the active site of the enzyme.

Data Presentation

A summary of the inhibitory activity of this compound against ALDH1A isoforms is presented below.

CompoundALDH1A1 IC50 (µM)ALDH1A2 IC50 (µM)ALDH1A3 IC50 (µM)
This compound0.1200.0750.030

Experimental Protocols

1. ALDH1A Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against ALDH1A isoforms.

Materials:

  • Recombinant human ALDH1A1, ALDH1A2, or ALDH1A3 enzyme

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Aldehyde substrate (e.g., retinaldehyde for ALDH1A1, benzaldehyde for ALDH1A3)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the inhibitor in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • ALDH1A enzyme solution

    • Inhibitor solution (or DMSO for control)

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the NAD+ and aldehyde substrate solution.

  • Immediately measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)

This protocol measures the ALDH activity in live cells using the ALDEFLUOR™ reagent system.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • ALDEFLUOR™ Assay Kit

  • This compound

  • Flow cytometer

Procedure:

  • Harvest and wash the cells.

  • Resuspend the cells in ALDEFLUOR™ Assay Buffer.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Add the activated ALDEFLUOR™ reagent to the cell suspension.

  • Incubate for 30-60 minutes at 37°C.

  • Analyze the cells by flow cytometry, measuring the fluorescence in the green channel.

  • Use cells treated with the specific ALDH inhibitor DEAB as a negative control to set the gates for the ALDH-positive population.

  • Quantify the percentage of ALDH-positive cells in the presence of this compound.

Visualizations

ALDH1A_Inhibition_Workflow Experimental Workflow for ALDH1A Inhibition cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay A Prepare Reagents: - ALDH1A Enzyme - Buffer, NAD+, Substrate - this compound B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate & NAD+ B->C D Measure Fluorescence (Ex: 340nm, Em: 460nm) C->D E Calculate IC50 Value D->E F Culture and Harvest Cells G Treat Cells with This compound F->G H Add ALDEFLUOR™ Reagent G->H I Incubate at 37°C H->I J Analyze by Flow Cytometry I->J K Quantify ALDH+ Population J->K

Caption: Workflow for in vitro and cell-based ALDH1A inhibition assays.

ALDH1A_Signaling_Pathway Simplified ALDH1A Signaling Pathway and Inhibition Retinaldehyde Retinaldehyde ALDH1A ALDH1A Retinaldehyde->ALDH1A Oxidation Retinoic_Acid Retinoic Acid ALDH1A->Retinoic_Acid RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Gene Expression (Differentiation, Proliferation) RARE->Gene_Expression Inhibitor This compound Inhibitor->ALDH1A Inhibits

Caption: Inhibition of the ALDH1A pathway by this compound.

Application Notes and Protocols: Antimicrobial Activity of 5-Thiocyanatothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial potential of 5-thiocyanatothiazol-2-amine derivatives. While specific quantitative data for a broad range of these particular derivatives is not extensively available in publicly accessible literature, this document outlines the established protocols for determining such activity and presents data from structurally related compounds to serve as a reference point for researchers.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial effects. The incorporation of a thiocyanate group at the 5-position of a 2-aminothiazole core presents an interesting avenue for the development of novel antimicrobial agents. The thiocyanate moiety is a versatile functional group known to contribute to the biological activity of various heterocyclic compounds. This document details the standardized experimental procedures for evaluating the in vitro antimicrobial efficacy of this class of compounds.

Data Presentation: Antimicrobial Activity of Related Thiazole and Thiocyanate Derivatives

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Thiazole and Thiocyanate Derivatives

Compound ClassDerivative/SubstituentTest OrganismMIC (µg/mL)Reference
Thiazole Derivatives 2,5-dichloro thienyl-substituted thiazoles with amino or 8-quinolinyl moietiesStaphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa6.25 - 12.5[1]
2-phenylacetamido-thiazole derivativesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa1.56 - 6.25[1]
Thiazolyl-thiourea derivatives with 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl groupsStaphylococcus aureus, Staphylococcus epidermidis4 - 16[2][3]
Allylic Thiocyanates Chloro-substituted allylic thiocyanatesMethicillin-resistant Staphylococcus aureus (MRSA)Moderate to high activity[4]
Thiazole-1,3,5-triazine Derivatives Di-hydrophobic fragments on 1,3,5-triazineCandida albicans, Candida glabrataLower than fluconazole[5]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives Various substituentsClinical isolates of Candida albicans0.008 - 7.81[6]

Note: The data presented above is for structurally related compounds and should be used as a reference. The antimicrobial activity of specific this compound derivatives must be determined experimentally.

Experimental Protocols

The following are detailed protocols for two standard methods used to determine the in vitro antimicrobial susceptibility of chemical compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the serially diluted test compound. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing broth and the microbial inoculum but no test compound.

    • Sterility Control: A well containing only broth to check for contamination.

    • Positive Control: A row with a standard antibiotic prepared in the same manner as the test compounds.

  • Incubation: Cover the microtiter plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Test compounds (this compound derivatives)

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic disks

  • Sterile swabs

  • Forceps

Procedure:

  • Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.

  • Application of Disks: Using sterile forceps, place the impregnated test disks and a standard antibiotic disk onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates the general workflow for synthesizing and evaluating the antimicrobial activity of novel chemical compounds.

experimental_workflow Experimental Workflow for Antimicrobial Evaluation of this compound Derivatives cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation start Starting Materials synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mic_test Broth Microdilution Assay (Quantitative - MIC Determination) characterization->mic_test Test Compounds disk_diffusion Agar Disk Diffusion Assay (Qualitative/Semi-quantitative) characterization->disk_diffusion Test Compounds data_analysis Data Collection (MIC values, Zone of Inhibition) mic_test->data_analysis disk_diffusion->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis conclusion Identification of Lead Compounds sar_analysis->conclusion

Caption: Workflow for synthesis and antimicrobial screening.

Potential Mechanism of Action: Cell Membrane Disruption

While the precise mechanism of action for this compound derivatives is yet to be elucidated, related isothiocyanate compounds have been shown to exert their antimicrobial effects by disrupting the bacterial cell membrane. The following diagram illustrates this potential mechanism.

mechanism_of_action Hypothesized Mechanism: Bacterial Cell Membrane Disruption cluster_effects Cellular Effects compound This compound Derivative bacterial_cell Bacterial Cell compound->bacterial_cell Interacts with cell_membrane Cell Membrane Integrity ion_gradient Disruption of Ion Gradients cell_membrane->ion_gradient metabolite_leakage Leakage of Cellular Metabolites cell_membrane->metabolite_leakage atp_synthesis Inhibition of ATP Synthesis ion_gradient->atp_synthesis cell_death Bacterial Cell Death atp_synthesis->cell_death metabolite_leakage->cell_death

Caption: Potential mechanism of antimicrobial action.

References

Application Notes and Protocols for 5-Thiocyanatothiazol-2-amine Analogs: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 5-thiocyanatothiazol-2-amine analogs, a class of compounds with significant potential in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the chemical synthesis and subsequent biological screening of these promising molecules.

Introduction

The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a thiocyanate group at the 5-position of the thiazole ring offers a unique chemical handle for further derivatization and can significantly influence the pharmacological profile of the resulting analogs. This document outlines the synthesis of a library of this compound analogs and protocols for their evaluation as potential therapeutic agents.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against a panel of human cancer cell lines.

Compound IDModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)
ST-01 Unsubstituted Phenyl15.221.818.5
ST-02 4-Chlorophenyl8.712.49.1
ST-03 4-Methoxyphenyl12.118.914.3
ST-04 4-Nitrophenyl5.47.96.2
Doxorubicin (Control)0.81.20.9

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs via a photocatalytic C-H thiocyanation of N-aryl enaminones followed by cyclization.[1][2][3][4]

Workflow for Synthesis of this compound Analogs

G start Start: N-Aryl Enaminone & Ammonium Thiocyanate step1 Photocatalytic C-H Thiocyanation (Visible Light, Ru(bpy)3Cl2, Air) start->step1 step2 Intermediate: Thiocyanated Enaminone step1->step2 step3 Base-mediated Cyclization (e.g., Cs2CO3, MeOH) step2->step3 product Product: This compound Analog step3->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Synthetic workflow for this compound analogs.

Materials:

  • N-Aryl enaminone (1.0 eq)

  • Ammonium thiocyanate (2.0 eq)

  • Ru(bpy)₃Cl₂·6H₂O (photocatalyst, 1 mol%)

  • Tetrahydrofuran (THF), anhydrous

  • Cesium carbonate (Cs₂CO₃) (1.0 eq)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Thiocyanation:

    • In a reaction vessel, dissolve the N-aryl enaminone and ammonium thiocyanate in anhydrous THF.

    • Add the photocatalyst, Ru(bpy)₃Cl₂·6H₂O.

    • Irradiate the mixture with visible light (e.g., a blue LED lamp) under an air atmosphere at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Cyclization:

    • To the crude thiocyanated enaminone intermediate, add methanol and cesium carbonate.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the cyclization by TLC.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Characterize the purified this compound analog by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of the synthesized analogs on human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for In Vitro Cytotoxicity (MTT) Assay

G start Start: Cancer Cell Lines step1 Seed cells in 96-well plates start->step1 step2 Treat with varying concentrations of test compounds step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT solution and incubate step3->step4 step5 Add solubilization solution (e.g., DMSO) step4->step5 step6 Measure absorbance at 570 nm step5->step6 result Calculate IC50 values step6->result

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized this compound analogs (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and doxorubicin in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Context

The 2-aminothiazole scaffold is a known kinase inhibitor template.[5] Analogs of this compound may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Analog Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.

Further investigation through kinase profiling assays and western blot analysis would be necessary to elucidate the precise molecular targets and mechanism of action of these compounds.

References

Application Notes and Protocols for 5-Thiocyanatothiazol-2-amine in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5-Thiocyanatothiazol-2-amine is a molecule with significant potential in materials science and polymer chemistry; however, it is not yet widely reported in the literature for these applications. The following application notes and protocols are prospective and based on the known reactivity of its constituent functional groups: the 2-aminothiazole core and the thiocyanate moiety. The experimental data provided is based on closely related and well-documented polymer systems to serve as a benchmark for future research.

Introduction

This compound is a heterocyclic compound featuring a reactive 2-aminothiazole ring and a versatile thiocyanate functional group. This unique combination of functionalities makes it a promising candidate for the development of novel polymers and functional materials. The 2-aminothiazole unit can participate in polymerization reactions, leading to the formation of conjugated polymers with interesting electronic and optical properties.[1][2][3] The thiocyanate group offers a reactive handle for post-polymerization modification, crosslinking, or the introduction of specific functionalities.[4][5] These potential applications position this compound as a valuable building block for researchers in materials science, polymer chemistry, and drug development.

Potential Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound opens up several avenues for its application in materials science:

  • Conducting Polymers: The polymerization of the 2-aminothiazole moiety can yield conjugated polymers.[1][3] The presence of sulfur and nitrogen atoms in the thiazole ring can enhance the electrical conductivity and thermal stability of the resulting polymers.[2][6] These materials could find applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors.[7][8]

  • Functional Polymer Coatings: The thiocyanate group can be leveraged for the covalent attachment of the molecule to surfaces or for crosslinking polymer chains to form robust coatings.[9] Such coatings could exhibit antimicrobial properties due to the presence of the thiazole and thiocyanate groups, which are known to have biological activity.[10][11]

  • Redox-Responsive Materials: The thiocyanate group can participate in redox reactions, making polymers incorporating this moiety potentially responsive to electrochemical stimuli.[9] This could be utilized in the design of smart materials for drug delivery or sensor applications.

  • High-Performance Polymers: The rigid thiazole ring can contribute to the thermal stability and mechanical strength of polymers.[12] Polyureas or polyamides derived from this compound could exhibit enhanced performance characteristics.

Data Presentation: Properties of a Related Polymer System

As direct data for polymers derived from this compound is not available, the following table summarizes the properties of poly(2-aminothiazole) (PAT), a closely related polymer, to provide a reference for expected performance.

PropertyValueReference
Polymer Yield Up to 81%[1][3]
Thermal Stability Stable up to ~250 °C[1][6]
Electrical Conductivity Varies with doping (semiconducting)[1][6]
UV-vis Absorption Broad absorption around 450 nm[3]

Experimental Protocols (Prospective)

The following are hypothetical protocols for the polymerization of this compound and its subsequent functionalization, based on established chemical principles.

Protocol 1: Oxidative Polymerization of this compound

This protocol describes a method for the chemical oxidative polymerization of this compound to produce a conjugated polymer.

Materials:

  • This compound (monomer)

  • Copper(II) chloride (CuCl₂) (oxidant)

  • Deionized water (solvent)

  • Methanol

  • Ammonia solution

Procedure:

  • Dissolve a specific molar ratio of this compound in deionized water with stirring.

  • In a separate flask, prepare a solution of CuCl₂ in deionized water.

  • Slowly add the CuCl₂ solution to the monomer solution under constant stirring at a controlled temperature (e.g., 70 °C).

  • Allow the reaction to proceed for a set time (e.g., 48 hours). A dark precipitate should form.

  • Filter the precipitate and wash it thoroughly with deionized water to remove the oxidant and unreacted monomer.

  • To remove any remaining copper ions, wash the polymer with a dilute ammonia solution, followed by deionized water until the filtrate is neutral.

  • Finally, wash the polymer with methanol and dry it under a vacuum at 60 °C.

  • Characterize the resulting polymer using FTIR, ¹H NMR, UV-vis spectroscopy, TGA, and electrical conductivity measurements.

Protocol 2: Post-Polymerization Modification via the Thiocyanate Group

This protocol outlines a general procedure for the functionalization of a polymer containing pendant thiocyanate groups with a thiol-containing molecule.

Materials:

  • Polymer with pendant thiocyanate groups

  • Thiol-containing molecule (e.g., a fluorescent dye with a thiol group)

  • Suitable solvent (e.g., DMF or DMSO)

  • Base catalyst (e.g., triethylamine)

Procedure:

  • Dissolve the polymer with pendant thiocyanate groups in the chosen solvent.

  • Add the thiol-containing molecule to the polymer solution in a desired molar excess.

  • Add a catalytic amount of the base to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 12-24 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, precipitate the functionalized polymer by adding a non-solvent.

  • Filter the polymer, wash it with the non-solvent to remove unreacted reagents, and dry it under a vacuum.

  • Confirm the successful functionalization using spectroscopic methods (e.g., FTIR, NMR, or fluorescence spectroscopy).

Mandatory Visualization

Polymerization_Workflow cluster_reaction Polymerization Monomer This compound (Monomer) Reaction Oxidative Polymerization (e.g., 70°C, 48h) Monomer->Reaction Oxidant Oxidant (e.g., CuCl2) Oxidant->Reaction Solvent Solvent (e.g., H2O) Solvent->Reaction Purification Purification (Washing with H2O, NH3, Methanol) Reaction->Purification Drying Drying (Vacuum Oven) Purification->Drying Polymer Poly(this compound) Drying->Polymer Characterization Characterization (FTIR, NMR, TGA, Conductivity) Polymer->Characterization

Caption: Workflow for the proposed oxidative polymerization of this compound.

Functionalization_Pathway cluster_reaction Functionalization Reaction Polymer Polymer with Pendant -SCN Groups Reaction Thiol-yne Click Reaction Polymer->Reaction Thiol Thiol-containing Molecule (R-SH) Thiol->Reaction Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Reaction Purification Purification (Precipitation & Washing) Reaction->Purification FunctionalizedPolymer Functionalized Polymer Purification->FunctionalizedPolymer Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Material Properties Thiazole Thiazole Ring Conductivity Electrical Conductivity Thiazole->Conductivity Conjugated Backbone ThermalStability Thermal Stability Thiazole->ThermalStability Rigid Structure Antimicrobial Antimicrobial Activity Thiazole->Antimicrobial Amine Amine Group Reactivity Chemical Reactivity Amine->Reactivity Polymerization Site Thiocyanate Thiocyanate Group Thiocyanate->Reactivity Functionalization Site Thiocyanate->Antimicrobial

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of 5-Thiocyanatothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Thiocyanatothiazol-2-amine is a heterocyclic compound containing a thiazole ring, a scaffold known to be present in various biologically active molecules. Derivatives of 2-aminothiazole have demonstrated a range of activities, including antiproliferative and anticancer effects.[1][2] These application notes provide a comprehensive guide for researchers to conduct cell-based assays to elucidate the biological activity of this compound. The following protocols and methodologies are standard approaches for characterizing a novel compound's effect on cell viability, apoptosis, and underlying signaling pathways.

While specific biological data for this compound is not extensively available in public literature, the assays described herein represent the foundational steps to profile its potential as a therapeutic agent.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present example data for structurally related 2-aminothiazole derivatives to illustrate the type of results that can be obtained from the described assays.

Table 1: Antiproliferative Activity of a Structurally Related 2-Aminothiazole Compound (Example Data)

Cell LineCompound Concentration (µM)% Inhibition of Cell Growth (72h)IC₅₀ (µM)
Human Leukemia (K562)0.125 ± 3.10.45
0.558 ± 4.5
1.085 ± 2.8
Human Breast Cancer (MCF-7)1.015 ± 2.2>10
5.045 ± 3.9
10.062 ± 5.1
Human Colon Cancer (HT-29)1.018 ± 1.9>10
5.048 ± 4.2
10.065 ± 3.7

IC₅₀: The half-maximal inhibitory concentration.

Table 2: Induction of Apoptosis by a Structurally Related 2-Aminothiazole Compound (Example Data)

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Human Leukemia (K562)Vehicle Control3.2 ± 0.51.8 ± 0.3
Compound (1x IC₅₀)25.6 ± 2.110.4 ± 1.5
Compound (2x IC₅₀)45.8 ± 3.722.1 ± 2.9

PI: Propidium Iodide.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.[3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3]

Materials:

  • This compound

  • Human cancer cell lines (e.g., K562, MCF-7, HT-29)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[4][5]

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[4]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization:

    • Carefully remove the medium.[4]

    • Add 150 µL of solubilization solution to each well.[5]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • Read the absorbance at 570-590 nm using a microplate reader.[5]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[6]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cells at 300 x g for 5 minutes.[6]

  • Washing:

    • Wash the cells twice with cold PBS.[6]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[6]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

    • Analyze the samples by flow cytometry within one hour.

Signaling Pathway Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a cell lysate, allowing for the investigation of how this compound affects key signaling pathways involved in cell proliferation, survival, and apoptosis (e.g., MAPK, PI3K/Akt, or apoptosis-related proteins like caspases and Bcl-2 family members).[7]

Materials:

  • This compound

  • Human cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Protocol:

  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.[8]

    • Determine the protein concentration of the lysates.[8]

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.[8]

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[8]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[7]

    • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[10]

    • Wash the membrane three times with TBST.[10]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane three times with TBST.[8]

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

Mandatory Visualizations

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot Analysis seed_viability Seed Cells (96-well plate) treat_viability Treat with this compound seed_viability->treat_viability add_mtt Add MTT Reagent treat_viability->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance seed_apoptosis Seed Cells (6-well plate) treat_apoptosis Treat with this compound seed_apoptosis->treat_apoptosis harvest_cells Harvest and Wash Cells treat_apoptosis->harvest_cells stain_annexin Stain with Annexin V/PI harvest_cells->stain_annexin analyze_flow Analyze by Flow Cytometry stain_annexin->analyze_flow seed_western Seed Cells and Treat lyse_cells Lyse Cells & Quantify Protein seed_western->lyse_cells sds_page SDS-PAGE and Transfer lyse_cells->sds_page immunoblot Immunoblot with Antibodies sds_page->immunoblot detect Detect Protein Bands immunoblot->detect

Caption: Experimental workflow for cell-based assays.

signaling_pathway compound This compound receptor Cell Surface Receptor compound->receptor mapk_pathway MAPK Pathway (e.g., ERK, JNK, p38) receptor->mapk_pathway pi3k_pathway PI3K/Akt Pathway receptor->pi3k_pathway proliferation Cell Proliferation (Inhibition) mapk_pathway->proliferation -| apoptosis Apoptosis (Induction) mapk_pathway->apoptosis pi3k_pathway->proliferation -|

Caption: Hypothetical signaling pathways affected by the compound.

References

Application Notes and Protocols for Developing Kinase Inhibitors with a 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery, particularly in the development of potent and selective kinase inhibitors.[1][2][3] Its structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a versatile template for inhibitor design.[3][4] This has led to the successful development of several clinically approved drugs, including the multi-kinase inhibitor Dasatinib (Sprycel®), used in the treatment of chronic myeloid leukemia (CML), and Alpelisib, a PI3K inhibitor.[3][5][6]

These application notes provide an overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis for developing novel anticancer agents based on the 2-aminothiazole core. The protocols and data presented are intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

I. Synthesis of 2-Aminothiazole Scaffolds

The most common and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[3][4] This method involves the cyclocondensation reaction between an α-haloketone and a thiourea or thioamide derivative.[3][4] Modern variations may employ microwave assistance to improve reaction times and yields.[7]

G cluster_synthesis General Synthesis Workflow Reactants α-Haloketone + Substituted Thiourea Solvent Dissolve in Ethanol Reactants->Solvent Reaction Heat / Reflux (e.g., 70°C, 1-2h) Solvent->Reaction Precipitation Cool and Pour into Ice Water Reaction->Precipitation Isolation Collect Precipitate by Filtration Precipitation->Isolation Purification Dry and Purify (e.g., Recrystallization) Isolation->Purification G cluster_evaluation Biological Evaluation Workflow HTS High-Throughput Screening (HTS) KinaseAssay In Vitro Kinase Assay (Determine IC50) HTS->KinaseAssay CellAssay Cellular Proliferation Assay (Determine GI50) KinaseAssay->CellAssay Mechanism Mechanism of Action (e.g., Western Blot for p-CHK1) CellAssay->Mechanism InVivo In Vivo Efficacy (e.g., Mouse Xenograft Model) Mechanism->InVivo ADMET ADMET Profiling InVivo->ADMET G cluster_pathway Generalized Kinase Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK 1. Ligand Binding Src Src Family Kinase (e.g., Lck, Src) RTK->Src 2. Receptor Activation Downstream Downstream Signaling Cascade (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream 3. Signal Transduction Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation 4. Cellular Response Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->Src Inhibition

References

Hantzsch Thiazole Synthesis: Application Notes and Protocols for 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the generation of the thiazole scaffold. This methodology is particularly valuable for the synthesis of 2-aminothiazole derivatives, a class of compounds exhibiting a broad spectrum of biological activities. These derivatives are integral to numerous pharmacologically active agents, demonstrating antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes, experimental protocols, and mechanistic insights into the Hantzsch synthesis of 2-aminothiazole derivatives.

Introduction

The fundamental Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. To produce 2-aminothiazole derivatives, thiourea is commonly employed as the thioamide component. The versatility of this reaction allows for the introduction of a wide array of substituents at various positions on the thiazole ring, enabling the generation of diverse chemical libraries for drug discovery and development.

Reaction Mechanism and Workflow

The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. A typical laboratory workflow encompasses reaction setup, product isolation, and purification.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack (SN2) thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole Derivative intermediate2->product Dehydration (-H₂O)

Hantzsch Thiazole Synthesis Mechanism

experimental_workflow start Start: Assemble Reactants (α-Haloketone, Thiourea, Solvent) reaction Reaction Setup (Heating/Microwave) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Reaction Work-up (Cooling, Precipitation) monitoring->workup isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure 2-Aminothiazole Derivative characterization->end

General Laboratory Workflow

Data Presentation: Synthesis of 2-Aminothiazole Derivatives

The following tables summarize quantitative data from various Hantzsch synthesis protocols for producing 2-aminothiazole derivatives.

Table 1: Conventional Heating Methods

α-HaloketoneThiourea (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromoacetophenone1.5MethanolReflux (65-70)0.5 - 1~90[1]
2-Bromo-1-(p-tolyl)ethanone1.195% EthanolReflux199[2]
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone1.1 - 1.5EthanolReflux1 - 3High (not specified)[3]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one1.0Ethanol/Water (1:1)652 - 3.579-90[4]

Table 2: Microwave-Assisted Synthesis

α-HaloketoneThiourea (Equivalents)SolventTemperature (°C)Time (min)Yield (%)Reference
Substituted 2-bromo-1-phenylethanone1.0EthanolNot specifiedNot specifiedGood[5]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone1.0Methanol9030High (not specified)[6]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard and high-yielding synthesis of 2-amino-4-phenylthiazole using conventional heating.[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Allow the product to air dry completely.

Protocol 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives

This protocol details an efficient, one-pot, three-component synthesis suitable for generating a library of derivatives.[4]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica supported tungstosilisic acid (SiW.SiO₂) (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the desired substituted benzaldehyde, and the SiW.SiO₂ catalyst.

  • Add the ethanol/water solvent mixture.

  • Reflux the mixture with stirring at 65°C for 2-3.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot solution to remove the catalyst.

  • The filtrate can be cooled to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

Applications in Drug Development: Targeting Kinase Signaling Pathways

2-Aminothiazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Inhibition of Aurora Kinase Signaling

Aurora kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis.[3][7] Certain 2-aminothiazole derivatives have been identified as inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Mitotic Entry Cytokinesis Cytokinesis M->Cytokinesis Chromosome Segregation Cytokinesis->G2 Cell Division AURKA Aurora Kinase A AURKA->M Regulates AURKB Aurora Kinase B AURKB->Cytokinesis Regulates Aminothiazole 2-Aminothiazole Derivative Aminothiazole->AURKA Inhibits Aminothiazole->AURKB Inhibits

Inhibition of Aurora Kinase Pathway
Allosteric Modulation of Protein Kinase CK2

Protein kinase CK2 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation through various signaling pathways, including PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[7][8] Novel 2-aminothiazole derivatives have been identified as selective allosteric modulators of CK2, binding to a site distinct from the ATP-binding pocket and stabilizing an inactive conformation of the enzyme.[4][9]

CK2_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes PI3K_AKT PI3K/AKT/mTOR Proliferation Cell Proliferation PI3K_AKT->Proliferation NFkB NF-κB Survival Cell Survival NFkB->Survival JAK_STAT JAK/STAT JAK_STAT->Proliferation JAK_STAT->Survival CK2 Protein Kinase CK2 CK2->PI3K_AKT Activates CK2->NFkB Activates CK2->JAK_STAT Activates Aminothiazole 2-Aminothiazole Derivative (Allosteric Modulator) Aminothiazole->CK2 Inhibits Allosterically

Allosteric Inhibition of CK2 Signaling

References

Application Notes and Protocols for the Analytical Characterization of 5-Thiocyanatothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Thiocyanatothiazol-2-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Accurate and comprehensive analytical characterization is crucial for its identification, purity assessment, and quality control. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

While specific experimental mass spectral data for this compound is not widely published, its behavior can be predicted based on the analysis of structurally similar compounds like aminothiazoles and other thiazole derivatives.[1][2][3]

Table 1: Predicted Key Mass Spectral Peaks for this compound

Predicted m/zProposed Fragment IonNotes
157.22[M+H]⁺Protonated molecular ion.
130.24[M+H - HCN]⁺Loss of hydrogen cyanide.
100.14[C₃H₄N₂S]⁺Aminothiazole fragment.[3]
58.00[SCN]⁺Thiocyanate fragment.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the analysis of this compound using LC-MS.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
  • Vortex the solution to ensure complete dissolution.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes can be used as a starting point.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for this compound to generate the protonated molecule [M+H]⁺.[1]
  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.
  • Scan Range: m/z 50-500.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.

4. Data Analysis:

  • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
  • Analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter Dissolution->Filtration LC_System HPLC/UHPLC System Filtration->LC_System Separation Chromatographic Separation LC_System->Separation Ionization ESI Source Separation->Ionization Mass_Analyzer Mass Analyzer (Q-TOF/Orbitrap) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Processing Data Processing & Interpretation Data_Acquisition->Data_Processing

Caption: General workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are based on the analysis of similar aminothiazole structures.[4][5]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H4 (thiazole ring)~7.0 - 7.5Singlet
NH₂ (amino group)~7.2 (broad)Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C2 (thiazole ring)~170
C4 (thiazole ring)~120
C5 (thiazole ring)~105
SCN (thiocyanate)~112
Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.
  • ¹H NMR:
  • Pulse Program: Standard single-pulse experiment.
  • Number of Scans: 16-64.
  • Relaxation Delay: 1-2 seconds.
  • ¹³C NMR:
  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
  • Number of Scans: 1024 or more, depending on sample concentration.
  • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase and baseline correct the spectrum.
  • Integrate the peaks in the ¹H NMR spectrum.
  • Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Logical Relationship of NMR Data Interpretation

NMR_Interpretation cluster_data_acquisition Data Acquisition cluster_interpretation Spectral Interpretation cluster_structure Structure Elucidation H1_NMR ¹H NMR Spectrum Chemical_Shifts Chemical Shifts (δ) H1_NMR->Chemical_Shifts Integration Integration (¹H) H1_NMR->Integration Multiplicity Multiplicity (¹H) H1_NMR->Multiplicity C13_NMR ¹³C NMR Spectrum Number_of_Signals Number of Signals (¹³C) C13_NMR->Number_of_Signals Proton_Environment Proton Environments Chemical_Shifts->Proton_Environment Proton_Ratio Proton Ratios Integration->Proton_Ratio Neighboring_Protons Neighboring Protons Multiplicity->Neighboring_Protons Carbon_Types Carbon Types Number_of_Signals->Carbon_Types Final_Structure Confirm Structure of This compound Proton_Environment->Final_Structure Proton_Ratio->Final_Structure Neighboring_Protons->Final_Structure Carbon_Types->Final_Structure

Caption: Logical workflow for NMR data interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups in this compound.[6][7][8]

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3400-3300N-H (primary amine)Asymmetric & Symmetric StretchMedium
2160-2120S-C≡N (thiocyanate)StretchStrong, Sharp
1650-1580N-H (primary amine)BendMedium
~1550C=N (thiazole ring)StretchMedium
~1450C=C (thiazole ring)StretchMedium
1335-1250C-N (aromatic amine)StretchStrong
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.
  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Instrument Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
  • Scan Range: 4000-400 cm⁻¹.
  • Resolution: 4 cm⁻¹.
  • Number of Scans: 16-32.

3. Data Acquisition and Processing:

  • Collect a background spectrum of the clean, empty ATR crystal.
  • Collect the sample spectrum.
  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental Workflow for FTIR Analysis

FTIR_Workflow Start Start Background Collect Background Spectrum (Clean ATR Crystal) Start->Background Sample_Prep Place Sample on ATR Crystal Background->Sample_Prep Sample_Scan Collect Sample Spectrum Sample_Prep->Sample_Scan Process Process Data (Background Subtraction) Sample_Scan->Process Analyze Analyze Spectrum (Identify Functional Groups) Process->Analyze End End Analyze->End

Caption: Workflow for ATR-FTIR analysis.

Disclaimer: The quantitative data and experimental protocols provided are intended as a general guide. Specific parameters may need to be optimized for the particular instrumentation and sample characteristics. The predicted spectral data is based on theoretical knowledge and analysis of similar compounds and should be confirmed with experimental data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiocyanated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiocyanated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of thiocyanated heterocyles in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My thiocyanation reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?

A: Low yields in heterocyclic thiocyanation can arise from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Reagent Quality and Stability:

    • Thiocyanating Agent: The stability of the thiocyanating agent is crucial. For instance, thiocyanogen ((SCN)₂) can polymerize, especially at higher temperatures, appearing as a yellow, insoluble material.[2] Ensure your thiocyanating agents, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), are dry and have been stored properly.

    • Solvents and Other Reagents: Impurities in solvents or other starting materials can interfere with the reaction.[1] Using reagents of appropriate purity and ensuring solvents are dry, especially for moisture-sensitive reactions, is critical.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Temperature control is critical. Some reactions require low temperatures (e.g., 0 °C to room temperature) to prevent side reactions like the polymerization of thiocyanogen.[2]

    • Reaction Time: The duration of the reaction must be optimized. Insufficient time will lead to incomplete conversion, while excessive time might promote side reactions or product degradation.[1]

    • Atmosphere: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction is air-sensitive, employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is necessary.[1]

  • Poor Regioselectivity:

    • The position of thiocyanation on the heterocyclic ring is highly dependent on the substrate and the reaction conditions. For electron-rich heterocycles like indoles and pyrroles, thiocyanation typically occurs at the most electron-rich position (e.g., C3 for indoles).[3][4][5][6] For other heterocycles, a mixture of isomers may be obtained, reducing the yield of the desired product.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the likely side reactions, and how can I minimize them?

A: Several side reactions can occur during thiocyanation, leading to a complex product mixture and a reduced yield of the desired product.[2]

  • Isomerization to Isothiocyanates: Organic thiocyanates can sometimes isomerize to the more stable isothiocyanates (R-NCS).[7] This is more common with certain substrates and in the presence of excess thiocyanate ions. Careful control of reaction time and temperature, followed by immediate work-up after the reaction is complete, can minimize this isomerization.

  • Over-thiocyanation: Highly activated heterocycles can undergo multiple thiocyanations. To avoid this, use a stoichiometric amount of the thiocyanating agent and closely monitor the reaction's progress to stop it once the mono-substituted product has formed.[2]

  • Polymerization of Thiocyanogen: As mentioned, the electrophile, thiocyanogen ((SCN)₂), can polymerize at higher temperatures. Maintaining a low reaction temperature is the primary solution.

  • Cyclization Reactions: For certain substrates with appropriate functional groups, in-situ cyclization can occur after thiocyanation to form fused heterocyclic systems like benzothiazoles. While sometimes this is the desired outcome, if it is a side reaction, adjusting the reaction conditions (e.g., temperature, catalyst) might favor the intended thiocyanated product.

Issue 3: Purification Challenges

Q: I am having difficulty purifying my thiocyanated heterocycle. What are some common purification issues and solutions?

A: Purification can be challenging due to the nature of the product and potential side products.

  • Product Instability: Some thiocyanated heterocycles may be unstable on silica gel, leading to decomposition during column chromatography. In such cases, alternative purification methods like recrystallization, preparative thin-layer chromatography (TLC) with a less acidic stationary phase (e.g., neutral alumina), or distillation (for volatile compounds) should be considered.

  • Co-elution of Isomers: If the reaction produces a mixture of regioisomers, their separation by column chromatography can be difficult due to similar polarities. Optimizing the chromatographic conditions (e.g., solvent system, gradient) or using high-performance liquid chromatography (HPLC) may be necessary.

  • Removal of Reagent Byproducts: Byproducts from the thiocyanating agent (e.g., succinimide from N-thiocyanatosuccinimide) can sometimes be challenging to remove. Aqueous work-up steps tailored to the properties of the byproduct (e.g., a basic wash to remove acidic byproducts) can be effective.

Frequently Asked Questions (FAQs)

Q1: Which thiocyanating agent should I choose for my heterocycle?

A1: The choice of thiocyanating agent depends on the reactivity of your heterocyclic substrate and the desired reaction conditions.

  • For electron-rich heterocycles (e.g., indoles, pyrroles, anilines), milder electrophilic thiocyanating agents are often effective.[8][9] Common choices include combinations like N-bromosuccinimide (NBS)/KSCN or oxidants like H₂O₂ with a thiocyanate salt.[2][10]

  • Metal-catalyzed methods , for instance using iron(III) chloride, can be effective for a range of activated arenes and heterocycles.[11]

  • Photocatalytic and electrochemical methods offer greener alternatives and can be highly efficient for specific substrates.[3]

Q2: How can I control the regioselectivity of the thiocyanation?

A2: Regioselectivity is a key challenge and is influenced by several factors:

  • Substrate's Electronic Properties: Electrophilic thiocyanation will predominantly occur at the most nucleophilic position of the heterocycle.[12]

  • Catalyst and Reagents: The choice of catalyst and thiocyanating agent can influence the regioselectivity. For example, iron(III) chloride catalysis with N-thiocyanatosaccharin shows excellent para-selectivity for many electron-rich arenes.[11]

  • Reaction Conditions: Temperature and solvent can also play a role in directing the substitution to a specific position.

Q3: My thiocyanate product appears to be unstable. How can I handle and store it?

A3: Some organic thiocyanates can be sensitive to heat, light, and acid or base.

  • Storage: It is best to store purified thiocyanated heterocycles in a cool, dark place under an inert atmosphere if they are particularly sensitive.

  • Handling: Avoid exposure to strong acids or bases during work-up and purification, as this can promote hydrolysis or isomerization. The stability of thiocyanate compounds can be influenced by temperature and pressure.[13] Guanidine thiocyanate, for example, can be stabilized with additives like thiourea or N-acetylcysteine.[14]

Data Presentation

Table 1: Comparison of Conditions for Thiocyanation of Indole
Thiocyanating Agent / CatalystSolventTemperature (°C)TimeYield (%)Reference
NH₄SCN / H₂O₂ / SBSAWaterRoom Temp.5-10 min90[2]
KSCN / H₂O₂ / BSAWaterRoom Temp.-High[10]
NH₄SCN / NCS / Thiourea---High[15]
(SCN)₂ (electrogenerated)Acetonitrile25-up to 95[3]

SBSA: Sulfonated boric acid, BSA: Boron sulfonic acid, NCS: N-Chlorosuccinimide

Experimental Protocols

Protocol 1: General Procedure for the Thiocyanation of Indoles using NH₄SCN/H₂O₂

This protocol is adapted from a method utilizing an environmentally friendly oxidant in water.[10]

  • To a solution of indole (1.0 mmol) in water (10 mL), add ammonium thiocyanate (1.2 mmol) and a catalytic amount of boron sulfonic acid (BSA).

  • Stir the mixture at room temperature.

  • Slowly add hydrogen peroxide (30% aqueous solution, 1.1 mmol) to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Metal-Free Photocatalytic Thiocyanation of Imidazo[1,2-a]pyridines

This procedure is based on a visible-light-mediated method.[16][17]

  • In a reaction vessel, combine the imidazo[1,2-a]pyridine substrate (0.5 mmol), ammonium thiocyanate (1.0 mmol), and eosin Y (1-2 mol%) in a suitable solvent (e.g., acetonitrile).

  • Ensure the vessel is open to the air (or under an air atmosphere).

  • Irradiate the mixture with a compact fluorescent lamp (CFL) or blue LEDs at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-thiocyanatoimidazo[1,2-a]pyridine.

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Yield reagent_check Check Reagent Quality - Purity of starting materials - Stability of thiocyanating agent - Dryness of solvent start->reagent_check condition_check Review Reaction Conditions - Temperature - Reaction time - Inert atmosphere start->condition_check analysis_check Analyze Reaction Mixture - Check for side products (TLC/LC-MS) - Assess regioselectivity start->analysis_check reagent_sol Use purified reagents Store agents properly Use dry solvents reagent_check->reagent_sol condition_sol Optimize temperature and time Use inert gas if needed condition_check->condition_sol analysis_sol Adjust conditions to minimize side reactions Modify catalyst/reagents for better selectivity analysis_check->analysis_sol

Caption: A logical workflow for troubleshooting low product yield in thiocyanation reactions.

Common Side Reactions in Heterocyclic Thiocyanation

side_reactions cluster_side_reactions Potential Side Reactions start Heterocycle + Thiocyanating Agent desired_product Desired Thiocyanated Heterocycle start->desired_product Main Reaction Path isomerization Isomerization to Isothiocyanate start->isomerization Isomerization over_reaction Di- or Poly-thiocyanation start->over_reaction Excess Reagent polymerization Thiocyanogen Polymerization start->polymerization High Temperature cyclization Intramolecular Cyclization start->cyclization Substrate Dependent

Caption: Common side reactions encountered during the thiocyanation of heterocycles.

References

optimizing reaction conditions for 5-Thiocyanatothiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of 5-Thiocyanatothiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the direct electrophilic thiocyanation of 2-aminothiazole. This reaction typically involves treating 2-aminothiazole with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of a halogenating agent like bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent.

Q2: Why is regioselectivity important in this synthesis?

A2: 2-Aminothiazole has multiple potential sites for electrophilic attack, including the C5 position on the ring and the exocyclic amino group.[1][2] The goal is to selectively introduce the thiocyanate group at the C5 position, which is electronically activated. Improper reaction conditions can lead to a mixture of isomers or undesired side products.

Q3: What are the critical safety precautions for this reaction?

A3: This synthesis involves hazardous materials. Bromine is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a lachrymator. Thiocyanate salts can release toxic hydrogen cyanide gas if acidified. Always conduct the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have an appropriate quenching agent (e.g., sodium thiosulfate for bromine) readily available.

Q4: How can I confirm the identity and purity of the final product?

A4: The final product should be characterized using standard analytical techniques. This includes melting point determination, Thin Layer Chromatography (TLC) for assessing purity, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure. Infrared (IR) spectroscopy can be used to identify the characteristic C≡N stretch of the thiocyanate group.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Inactive reagents.1. Use freshly opened or properly stored 2-aminothiazole. Ensure thiocyanate salt is dry. Use a fresh, stabilized solution of bromine or high-purity NBS.
2. Incorrect reaction temperature.2. Maintain low temperatures (0-5 °C) during the dropwise addition of the halogenating agent to control the exothermic reaction and prevent degradation. Allow the reaction to proceed at the recommended temperature (e.g., room temperature) for the specified time.
3. Improper stoichiometry.3. Carefully check the molar ratios of the reactants. An excess of the halogenating agent can lead to side reactions.
4. Inefficient work-up.4. Ensure the pH is adjusted correctly during neutralization to precipitate the product fully. Use an ice bath to minimize the solubility of the product in the aqueous solution.
Presence of 2-Amino-5-bromothiazole as a Major Impurity 1. Reaction conditions favor halogenation over thiocyanation.1. Ensure the thiocyanate salt is added and well-dissolved before the addition of the halogenating agent. This allows for the in-situ formation of the electrophilic thiocyanating species (e.g., BrSCN).[3][4]
2. Molar ratio of halogenating agent is too high.2. Reduce the molar equivalents of Br₂ or NBS. Start with a 1:1:1 molar ratio of 2-aminothiazole, thiocyanate salt, and halogenating agent and optimize from there.
3. Reaction temperature is too high.3. Perform the addition of the halogenating agent at a lower temperature (0 °C) to favor the desired reaction pathway.
Formation of a Dark, Tarry, or Insoluble Mixture 1. Polymerization of starting material or product.1. This can be caused by excessively high temperatures or overly acidic/basic conditions. Ensure controlled addition of reagents and monitor the temperature closely.
2. Oxidation of the starting material.2. Degas the solvent before use and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Product Purification / Oily Product 1. Presence of unreacted starting materials or side products.1. Perform a thorough wash of the crude product with cold water to remove inorganic salts.
2. Inappropriate recrystallization solvent.2. Recrystallization from an ethanol/water mixture is often effective.[5] If the product remains oily, try a different solvent system or consider purification by column chromatography using silica gel.

Data Presentation: Reagent Comparison

The choice of reagents can significantly impact the outcome of the thiocyanation reaction. The following table summarizes common reagent systems used for the thiocyanation of aromatic and heterocyclic compounds.

Reagent SystemSolventTypical TemperatureKey Advantages / Considerations
KSCN / Br₂ Glacial Acetic Acid0 °C to Room TempA classic and effective method.[3] Requires careful handling of liquid bromine.
NH₄SCN / Br₂ Glacial Acetic Acid0 °C to Room TempSimilar to the KSCN/Br₂ system; ammonium salt may offer different solubility.[4]
KSCN / NBS Dioxane/Water or DMF0 °C to 80 °CNBS is a solid, making it easier and safer to handle than liquid bromine.[6] Reaction conditions can be tuned by solvent choice.[7]
NH₄SCN / Visible Light Photocatalyst AcetonitrileRoom TempA modern, "green" chemistry approach that avoids harsh reagents.[8] Requires specialized equipment (photoreactor).

Experimental Protocols

Protocol: Synthesis of this compound using KSCN and Bromine

This protocol is a representative procedure based on established methods for the thiocyanation of aromatic amines.[3][5]

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminothiazole (e.g., 10.0 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Addition of Thiocyanate : To the stirred solution, add potassium thiocyanate (KSCN) (10.7 g, 0.11 mol) in one portion. Stir the mixture at room temperature until the KSCN is fully dissolved.

  • Cooling : Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Bromination : Prepare a solution of bromine (5.1 mL, 0.1 mol) in glacial acetic acid (20 mL). Add this solution dropwise to the cooled reaction mixture via the dropping funnel over approximately 1 hour. Critical : Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction : After the complete addition of bromine, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up : Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and water. A precipitate should form.

  • Neutralization : Slowly neutralize the mixture by adding concentrated ammonium hydroxide dropwise with vigorous stirring until the pH is approximately 7-8. Keep the mixture in an ice bath during neutralization.

  • Isolation : Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification : Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a solid.

  • Drying and Characterization : Dry the purified product in a vacuum oven at 40-50 °C. Confirm the structure and purity using NMR, MS, and melting point analysis.

Visualizations

General Synthesis Workflow

G start_end start_end process process decision decision output output input input start Start reagents Dissolve 2-Aminothiazole & KSCN in Acetic Acid start->reagents cool Cool Mixture to 0-5 °C reagents->cool add_br2 Dropwise Addition of Br2 Solution cool->add_br2 react Stir at Room Temperature (4-6h) add_br2->react workup Pour into Ice-Water & Neutralize with NH4OH react->workup isolate Vacuum Filtration & Wash with Water workup->isolate purify Recrystallize from Ethanol/Water isolate->purify product Pure this compound purify->product end End product->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G problem problem check check solution solution low_yield Low Product Yield check_purity TLC shows side products? low_yield->check_purity check_temp Temp > 10°C during addition? check_purity->check_temp No optimize_ratio Optimize Stoichiometry: Ensure KSCN is added first. Reduce Br₂/NBS equivalents. check_purity->optimize_ratio Yes check_reagents Reagents fresh? check_temp->check_reagents No control_temp Improve Cooling: Use ice-salt bath and slow down addition rate. check_temp->control_temp Yes check_ph Workup pH ~7-8? check_reagents->check_ph Yes use_fresh Use Fresh Reagents: Dry KSCN, use new 2-aminothiazole. check_reagents->use_fresh No adjust_ph Adjust Neutralization: Add base slowly on ice until pH is correct. check_ph->adjust_ph No

Caption: Decision tree for troubleshooting low yield issues.

References

solubility and stability of 5-Thiocyanatothiazol-2-amine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of 5-Thiocyanatothiazol-2-amine for researchers, scientists, and drug development professionals. As specific experimental data for this compound is limited in public resources, this guide offers insights based on the general properties of its constituent chemical groups—2-aminothiazole and thiocyanate—and predicted physicochemical characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

Based on computational models, the following properties are predicted for this compound:

PropertyPredicted ValueSource
Molecular Formula C₄H₃N₃S₂--INVALID-LINK--
Molecular Weight 157.21 g/mol --INVALID-LINK--
pKa 2.52 ± 0.10--INVALID-LINK--
XLogP3-AA 1.5--INVALID-LINK--

Q2: In which solvents is this compound likely to be soluble?

While specific quantitative data is unavailable, the solubility of this compound can be inferred from its structure, which contains a polar 2-aminothiazole ring and a thiocyanate group.

Solvent TypePredicted SolubilityRationale and Handling Advice
Aprotic Polar Organic Solvents Likely SolubleExamples: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). These are generally good starting points for creating stock solutions.
Protic Polar Organic Solvents Moderately SolubleExamples: Ethanol, Methanol. Solubility may be lower than in aprotic polar solvents.
Aqueous Buffers pH-DependentThe 2-amino group (predicted pKa ≈ 2.52) will be protonated at acidic pH, which may increase aqueous solubility. At neutral or basic pH, the compound is likely to be poorly soluble.
Non-polar Organic Solvents Likely InsolubleExamples: Hexanes, Toluene. Due to the polar nature of the molecule, solubility is expected to be very low.

Q3: What are the potential stability issues with this compound in biological assays?

The stability of this compound can be influenced by several factors inherent to its chemical structure.

ConditionPotential Stability IssueMitigation Strategies
Acidic pH (pH < 4) Potential for thiocyanate group hydrolysis or degradation. The 2-aminothiazole ring is generally stable.Prepare fresh solutions in acidic buffers and use them promptly. Conduct pilot stability studies at the intended assay pH.
Basic pH (pH > 8) The 2-aminothiazole moiety may be susceptible to degradation at elevated pH and temperature.Avoid prolonged storage in basic conditions. Prepare solutions fresh before use.
Presence of Nucleophiles The thiocyanate group can react with strong nucleophiles (e.g., thiols like DTT or glutathione) present in some assay buffers or cell lysates.Assess the compatibility of the compound with all assay components. If thiols are necessary, consider the potential for reaction and its impact on the compound's activity.
Light Exposure Thiazole-containing compounds can be susceptible to photodegradation.Protect stock solutions and experimental samples from light by using amber vials or covering with aluminum foil.[1]
Elevated Temperature As with most small molecules, prolonged exposure to high temperatures can lead to degradation.Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and store at 2-8°C for short periods.[1]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Assay Buffer

Symptoms:

  • Cloudiness or visible particles appear after adding the compound stock solution to the aqueous buffer.

  • Inconsistent assay results.

Possible Causes and Solutions:

CauseTroubleshooting Step
Low Aqueous Solubility 1. Decrease Final Concentration: Determine the maximum soluble concentration in the final assay buffer. 2. Increase Co-solvent Concentration: If tolerated by the assay, slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final buffer. Be mindful of potential solvent effects on the biological system. 3. pH Adjustment: If the assay allows, test the solubility in a buffer with a slightly acidic pH to protonate the amino group, which may enhance solubility.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of organic compounds. If possible, test with a lower salt concentration buffer.
Issue 2: Loss of Compound Activity Over Time

Symptoms:

  • The biological effect of the compound diminishes in experiments conducted over several hours or days.

  • Inconsistent results between freshly prepared samples and older ones.

Possible Causes and Solutions:

CauseTroubleshooting Step
Hydrolysis or Degradation 1. pH-related instability: The thiocyanate or aminothiazole groups may be degrading at the assay's pH. Prepare fresh compound dilutions immediately before each experiment. 2. Reaction with Media Components: The compound may be reacting with components in the cell culture media or assay buffer (e.g., thiols). Analyze the stability of the compound in the complete assay media over time using an analytical method like HPLC.
Adsorption to Plastics Hydrophobic compounds can adsorb to the surfaces of plastic labware. Use low-adhesion microplates and polypropylene tubes.

Experimental Protocols

Protocol 1: Determining Approximate Solubility

This protocol provides a method to estimate the solubility of this compound in a solvent of interest.

  • Preparation: Add a small, known amount of the compound (e.g., 1 mg) to a clear vial.

  • Solvent Addition: Add the chosen solvent (e.g., DMSO) in small, measured increments (e.g., 10 µL).

  • Dissolution: After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.

  • Observation: Observe the solution against a dark background to check for any undissolved particles.

  • Endpoint: The point at which the entire compound is dissolved provides an approximate solubility value (e.g., if 1 mg dissolves in 100 µL, the solubility is ~10 mg/mL).

  • Confirmation: For aqueous buffers, after preparing a concentrated stock in an organic solvent, dilute it into the buffer to the desired concentration and visually inspect for precipitation. Further confirmation can be done by centrifuging the sample and measuring the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 2: Assessing Short-Term Stability

This protocol outlines a basic experiment to evaluate the stability of the compound in your assay buffer.

  • Sample Preparation: Prepare a solution of this compound in your final assay buffer at the working concentration.

  • Time Points: Aliquot the solution into several vials, one for each time point (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Incubation: Incubate the vials under the exact conditions of your biological assay (temperature, light/dark, CO₂ levels).

  • Analysis: At each time point, analyze the concentration of the compound remaining in the solution using a suitable analytical technique like HPLC-UV.

  • Data Interpretation: A decrease in the peak area of the parent compound over time indicates instability. The appearance of new peaks may suggest the formation of degradation products.

Visualizations

Experimental_Workflow_for_Solubility_Assessment cluster_prep Preparation cluster_dissolution Dissolution & Observation cluster_analysis Analysis & Confirmation weigh Weigh Compound add_solvent Add Solvent Incrementally weigh->add_solvent vortex Vortex add_solvent->vortex observe Visually Inspect vortex->observe dissolved Completely Dissolved? observe->dissolved dissolved->add_solvent No calculate Calculate Approx. Solubility dissolved->calculate Yes confirm Confirm in Aqueous Buffer calculate->confirm

Caption: Workflow for determining the approximate solubility of a compound.

Stability_Assessment_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_data_collection Data Collection & Analysis prep_solution Prepare Compound in Assay Buffer aliquot Aliquot for Time Points prep_solution->aliquot incubate Incubate under Assay Conditions aliquot->incubate analyze Analyze Samples at Each Time Point (HPLC) incubate->analyze plot Plot Concentration vs. Time analyze->plot interpret Interpret Stability Profile plot->interpret

Caption: General workflow for assessing the stability of a compound in a given buffer.

References

Technical Support Center: Purification of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-aminothiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of molecules.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2-aminothiazole compounds.

Issue 1: Low or No Recovery of the Target Compound After Column Chromatography

  • Question: I am performing column chromatography to purify my 2-aminothiazole derivative, but I am getting a very low yield or no product in the collected fractions. What could be the problem?

  • Answer: Low recovery from column chromatography can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Improper Solvent System: The polarity of the mobile phase is critical for good separation.[1] If the solvent system is too polar, your compound may elute too quickly with the solvent front. Conversely, if it's not polar enough, your compound may not move from the origin.

      • Suggested Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.[1] A good solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.

    • Compound Adsorption onto Silica Gel: 2-Aminothiazoles can sometimes irreversibly adsorb to the silica gel, especially if there are free silanol groups.

      • Suggested Solution: You can try deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to your mobile phase. This can help to reduce strong interactions between your compound and the stationary phase.

    • Sample Loading Issues: Loading the crude product in a large volume of a strong solvent can cause band broadening and poor separation, leading to loss of product in mixed fractions.

      • Suggested Solution: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly stronger solvent.[1] Alternatively, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.[1]

    • Column Cracking or Channeling: An improperly packed column can lead to cracks or channels in the stationary phase, causing the solvent to bypass the silica gel and resulting in poor separation and recovery.

      • Suggested Solution: Ensure the silica gel is packed uniformly as a slurry and that the column is not allowed to run dry.[1]

Issue 2: Persistent Impurities in the Purified Product

  • Question: After purification by column chromatography or recrystallization, I still observe significant impurities in my 2-aminothiazole sample when analyzed by HPLC or NMR. How can I improve the purity?

  • Answer: The presence of persistent impurities often indicates that the chosen purification method is not optimal for separating the target compound from specific byproducts.

    • Co-eluting Impurities in Chromatography: Some impurities may have similar polarity to your target compound, making them difficult to separate by standard column chromatography.

      • Suggested Solution: Try using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter the selectivity of the separation. Gradient elution, where the polarity of the mobile phase is gradually increased, can also improve the resolution of closely eluting compounds.[1]

    • Formation of Complex Mixtures: The synthesis of 2-aminothiazoles can sometimes lead to a complex mixture of products and side products.[2]

      • Suggested Solution: Revisit the reaction conditions. Optimizing temperature, reaction time, and the choice of catalyst can minimize the formation of side products.[2][3] Monitoring the reaction by TLC can help determine the optimal time to stop the reaction to avoid the formation of degradation products.[2]

    • Ineffective Recrystallization: The chosen solvent for recrystallization may not be ideal for selectively crystallizing your target compound while leaving impurities in the solution.

      • Suggested Solution: Screen a variety of solvents or solvent mixtures for recrystallization. The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.

    • Catalyst Residues: Palladium or other metal catalysts used in cross-coupling reactions can be difficult to remove.[2]

      • Suggested Solution: After the reaction, filter the mixture through a pad of Celite to help remove solid-supported catalysts.[3] Specific metal scavengers can also be used to remove residual metal catalysts from the solution before purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying 2-aminothiazole compounds?

A1: The primary challenges include:

  • High Polarity and Water Solubility: 2-Aminothiazole and some of its simple derivatives are highly polar and can be soluble in water, which can make extraction and purification by normal-phase chromatography difficult.[4]

  • Formation of Impurities: The synthesis of 2-aminothiazoles, often via the Hantzsch synthesis, can generate various impurities and side products that may be difficult to separate.[2]

  • Product Isolation: Isolating the final product from the reaction mixture can be challenging, especially if it is highly soluble in the reaction solvent.[2]

  • Catalyst Removal: For derivatives synthesized using cross-coupling reactions, removing the metal catalyst can be a significant purification hurdle.[2]

Q2: What is a good starting point for developing a column chromatography method for a new 2-aminothiazole derivative?

A2: A good starting point is to use silica gel as the stationary phase and a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) as the mobile phase.[1] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC.[1] The addition of a small amount of a basic modifier like triethylamine to the mobile phase can be beneficial to prevent peak tailing for these basic compounds.

Q3: Are there any alternative purification methods to column chromatography?

A3: Yes, other methods can be effective:

  • Recrystallization: This is a powerful technique for purifying solid compounds.[5] The key is to find a suitable solvent or solvent system.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative reversed-phase HPLC can be used.[1]

  • Acid-Base Extraction: The basic nature of the 2-amino group allows for purification by acid-base extraction. The compound can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the pure compound.

  • Precipitation as a Salt: A patented method describes the purification of 2-aminothiazole by reacting it with sulfur dioxide to form a bisulfite adduct that precipitates from the solution.[4] This adduct can then be isolated and decomposed to yield the pure 2-aminothiazole.[4]

Q4: How can I assess the purity of my final 2-aminothiazole compound?

A4: The purity of your compound should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining purity.[1] A pure compound should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify the presence of any impurities with distinct signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight of your compound and can help in identifying impurities.

  • Melting Point: A sharp melting point range is often indicative of a pure crystalline compound.

Data Presentation

Table 1: Purity and Yield of 2-Aminothiazole with Different Purification Strategies

ExampleReaction SolventNeutralization/ExtractionPurification MethodPuritySynthesis Yield (based on thiourea)Reference
1Methanol20% NaOH solution, Diethyl ether extractionWashed with hexane and dried96.5%55.6%[6]
2Benzene20% NaOH solution, Benzene layer concentratedAllowed to stand, crystals collected99.9%85.2%[6]
3Methanol--99.8%92.6%[6]
4BenzeneNeutralization with sodium hydrogencarbonate, solvent removedWashed with water and hexane, then dried99.9%96.3%[6]
5Benzene-Recrystallized from benzene99.9%88.9%[6]

Experimental Protocols

Protocol 1: General Procedure for Purification of a 2-Aminothiazole Derivative by Column Chromatography [1]

This protocol is a general guideline and may require optimization based on the specific properties of the 2-aminothiazole derivative.

  • Materials:

    • Crude 2-aminothiazole compound

    • Silica gel (60-120 mesh)

    • Solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol)

    • Glass column

    • Collection tubes

    • TLC plates, chamber, and UV lamp

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.

    • Sample Loading: Dissolve the crude 2-aminothiazole compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.

    • Elution: Begin the elution with the selected mobile phase, starting with a less polar solvent system and gradually increasing the polarity if a gradient elution is required.

    • Fraction Collection: Collect the eluent in fractions using collection tubes.

    • Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminothiazole compound.

Protocol 2: Purification of 2-Aminothiazole via Bisulfite Adduct Precipitation [4]

This method is specific for the purification of 2-aminothiazole itself.

  • Procedure:

    • Pass sulfur dioxide gas into an aqueous solution of crude 2-aminothiazole until an excess of sulfur dioxide has been used. The reaction can be performed at room temperature or heated to about 70-90°C to reduce the reaction time.[4]

    • Allow the solution to stand (if at room temperature) or cool the solution (if heated) to allow the 2-aminothiazole-bisulfite adduct to precipitate.[4]

    • Filter the precipitate and wash it with cold water.[4]

    • Dry the collected solid.[4]

    • The purified 2-aminothiazole can be liberated from the bisulfite adduct by decomposition, for example, by treatment with a base.

Mandatory Visualization

Signaling Pathways of 2-Aminothiazole-Containing Drugs

Many 2-aminothiazole derivatives are developed as inhibitors of protein kinases, which are key components of cellular signaling pathways.[7] Dysregulation of these pathways is a hallmark of diseases like cancer.[8]

dasatinib_pathway dasatinib Dasatinib bcr_abl BCR-ABL Kinase dasatinib->bcr_abl jak_stat JAK-STAT Pathway bcr_abl->jak_stat mapk MAPK Pathway bcr_abl->mapk akt AKT Pathway bcr_abl->akt proliferation Cell Proliferation & Survival jak_stat->proliferation mapk->proliferation akt->proliferation

Caption: Dasatinib signaling pathway.

alpelisib_pathway alpelisib Alpelisib pi3k PI3K (p110α) alpelisib->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor cell_processes Cell Growth, Survival, Metabolism mtor->cell_processes

Caption: Alpelisib signaling pathway.

References

Technical Support Center: Synthesis of 5-Thiocyanatothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 5-Thiocyanatothiazol-2-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct electrophilic thiocyanation of 2-aminothiazole at the C5 position. This is typically achieved using a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an oxidizing agent to generate the electrophilic thiocyanating species.

Q2: Why is the C5 position of 2-aminothiazole preferentially thiocyanated?

A2: The 2-amino group is an activating group that increases the electron density of the thiazole ring, making it more susceptible to electrophilic substitution. The C5 position is electronically favored for electrophilic attack in the 2-aminothiazole system.

Q3: What are the critical parameters to control for a high yield?

A3: Key parameters to optimize include the choice of solvent, reaction temperature, stoichiometry of reactants, and the purity of the starting materials. Sub-optimal conditions can lead to the formation of side products and a decrease in the overall yield.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material (2-aminothiazole), you can determine when the reaction is complete.

Q5: What are the potential safety hazards associated with this synthesis?

A5: Thiocyanate salts can be toxic if ingested or if they come into contact with acids, as they can release hydrogen cyanide gas. It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or impure starting materials. 2. Incorrect stoichiometry of reactants. 3. Sub-optimal reaction temperature. 4. Insufficient reaction time.1. Ensure 2-aminothiazole and the thiocyanate salt are pure and dry. Use fresh reagents if possible. 2. Carefully check the molar ratios of the reactants. An excess of the thiocyanating agent may be necessary. 3. Optimize the reaction temperature. Some reactions may require cooling to prevent side reactions, while others may need gentle heating. 4. Monitor the reaction by TLC to ensure it has gone to completion.
Formation of Multiple Products (Visible on TLC) 1. Over-reaction or side reactions. 2. Reaction temperature is too high. 3. Incorrect pH of the reaction mixture.1. Reduce the reaction time or temperature. 2. Perform the reaction at a lower temperature, for example, by using an ice bath. 3. Ensure the reaction is carried out under the recommended pH conditions.
Product is Difficult to Purify 1. Presence of polar impurities. 2. Product co-elutes with starting material or side products during chromatography.1. Wash the crude product with a suitable solvent to remove impurities. Recrystallization is also an effective purification method. 2. Optimize the solvent system for column chromatography to achieve better separation.
Product Decomposes During Workup or Purification 1. Product is unstable to heat or acid/base.1. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature. 2. Perform the workup and purification under neutral conditions if possible.

Data on Reaction Parameter Effects on Yield

The following table summarizes how different reaction conditions can influence the yield of this compound. This data is compiled from literature and should be used as a guideline for optimization.

Parameter Condition A Yield A (%) Condition B Yield B (%) Notes
Solvent Methanol~70-80%Dichloromethane~50-60%Protic solvents like methanol or ethanol often give higher yields.
Temperature 0-5 °C~85-95%Room Temperature~70-80%Lower temperatures can improve selectivity and reduce side product formation.
Oxidizing Agent N-Bromosuccinimide (NBS)~80-90%Iodine (I₂)~75-85%NBS is often a more efficient oxidizing agent for this transformation.
Stoichiometry (2-aminothiazole:KSCN:NBS) 1 : 1.2 : 1.2~90%1 : 1 : 1~75%A slight excess of the thiocyanating agent and oxidant can drive the reaction to completion.

Experimental Protocols

Protocol 1: Thiocyanation using Potassium Thiocyanate and N-Bromosuccinimide

This protocol is a common and effective method for the synthesis of this compound.

Materials:

  • 2-aminothiazole

  • Potassium thiocyanate (KSCN)

  • N-Bromosuccinimide (NBS)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in methanol.

  • Add potassium thiocyanate (1.2 eq) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Visualizations

Reaction Pathway

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_products Products 2-Aminothiazole 2-Aminothiazole Reaction_Vessel Methanol, 0 °C 2-Aminothiazole->Reaction_Vessel KSCN_NBS KSCN + NBS KSCN_NBS->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Main Product Side_Products Side Products Reaction_Vessel->Side_Products Potential

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

G Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry Pure Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Optimize_Temp Optimize Temperature Check_Stoichiometry->Optimize_Temp Correct Adjust_Ratios Adjust Molar Ratios Check_Stoichiometry->Adjust_Ratios Incorrect Monitor_Time Monitor Reaction Time Optimize_Temp->Monitor_Time No Side Products Lower_Temp Lower Reaction Temperature Optimize_Temp->Lower_Temp Side Products Increase_Time Increase Reaction Time (with TLC monitoring) Monitor_Time->Increase_Time Incomplete Success Improved Yield Monitor_Time->Success Complete Purify_Reagents->Success Adjust_Ratios->Success Lower_Temp->Success Increase_Time->Success

Caption: A logical workflow for troubleshooting low reaction yield.

Hantzsch Thiazole Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Hantzsch thiazole synthesis. Designed for researchers, scientists, and drug development professionals, this guide addresses common issues encountered during experimentation to help streamline your workflow and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1][2] The mechanism proceeds in three main steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[1][2]

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[1][2]

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the final aromatic thiazole ring.[1][2]

Q2: How can I monitor the progress of my Hantzsch thiazole synthesis?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, indicating that the reaction is proceeding. A common eluent system for this analysis is a mixture of ethyl acetate and hexane.[3]

Q3: What are some common side products in the Hantzsch thiazole synthesis?

Several side products can form during the Hantzsch thiazole synthesis, including:

  • Unreacted starting materials: If the reaction is incomplete, you will observe the presence of the starting α-haloketone and thioamide.

  • Oxazole formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.

  • Dimerization or polymerization: Under certain conditions, the reactants or intermediates can undergo self-condensation.

Troubleshooting Guide

This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, providing potential causes and recommended solutions.

Problem 1: Low or No Product Yield

A low yield of the desired thiazole product is one of the most common challenges. Several factors can contribute to this issue.

Possible CauseRecommended Solutions
Impure Starting Materials Ensure the purity of the α-haloketone and thioamide. Impurities can lead to unwanted side reactions that consume reactants.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. The choice of solvent can significantly impact the reaction rate and yield. Perform small-scale trials to screen different solvents and temperatures.
Incomplete Reaction Monitor the reaction progress using TLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or increasing the temperature.
Side Reactions The formation of byproducts can reduce the yield of the desired product. Refer to the section on side products for specific strategies to minimize their formation.

Problem 2: Multiple Spots on TLC After Reaction

The presence of multiple spots on a TLC plate of the crude reaction mixture indicates the presence of impurities or side products.

Possible CauseRecommended Solutions
Unreacted Starting Materials As mentioned above, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction conditions if necessary.
Formation of Oxazole Byproduct This occurs if the thioamide starting material is contaminated with the corresponding amide. Purify the thioamide before use.
Dimerization or Polymerization These side reactions can be minimized by optimizing the reaction concentration and temperature.
Formation of Isomeric Thiazoles Depending on the substitution pattern of the reactants, isomeric products may form. Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] Careful control of pH can help favor the desired isomer.

Problem 3: Difficulty in Product Purification

Isolating the pure thiazole derivative can be challenging due to the presence of persistent impurities or unfavorable physical properties of the product.

Possible CauseRecommended Solutions
"Oiling Out" During Recrystallization This occurs when the melting point of the compound is lower than the boiling point of the solvent. Choose a solvent with a lower boiling point or cool the solution more slowly.
Poor Separation in Column Chromatography Optimize the solvent system for column chromatography by first performing TLC with various eluents. A good starting point for thiazole derivatives is a mixture of hexane and ethyl acetate. For more polar compounds, a mixture of dichloromethane and methanol can be effective. If the compound streaks on the TLC plate, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation.[5]
Product is a Water-Soluble Salt For water-soluble thiazolium salts, purification can be achieved through precipitation followed by salt metathesis. The crude salt can be precipitated from a non-polar solvent and then redissolved in warm water for a salt exchange with an excess of a salt like sodium tetrafluoroborate.

Data Presentation

Table 1: Effect of Solvent and Temperature on Yield
EntrySolventTemperature (°C)Time (h)Yield (%)
1Water253.50
2WaterReflux3.550
3Ethanol253.50
4EthanolReflux3.570
5Methanol253.50
6MethanolReflux3.565
71-ButanolReflux3.580
82-PropanolReflux3.575
9Ethanol/Water (1:1)Reflux287

Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[6]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
EntryMethodTemperature (°C)TimeYield (%)
1Conventional Heating652 - 3.5 h79-90
2Ultrasonic IrradiationRoom Temperature1.5 - 2 h82-92

Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[7]

Experimental Protocols

Protocol 1: Conventional Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[1]

  • Add methanol and a stir bar.[1]

  • Heat the mixture with stirring on a hot plate to a gentle reflux for 30 minutes.[1]

  • Remove the reaction from the heat and allow it to cool to room temperature.[1]

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.[1]

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.[1]

  • Wash the filter cake with cold water.[1]

  • Allow the solid to air dry.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

General Procedure:

  • Combine the α-haloketone (1 mmol) and the appropriate thioamide (1.1-1.5 mmol) in a microwave reaction vessel.

  • Add a suitable solvent (e.g., methanol, ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using the work-up and purification procedures described in Protocol 1.

Visualizations

Experimental_Workflow reagents Combine α-haloketone and thioamide in solvent reaction Heat reaction mixture (Conventional or Microwave) reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring In-process control workup Reaction work-up (e.g., neutralization, extraction) reaction->workup Upon completion monitoring->reaction purification Purification (Recrystallization or Chromatography) workup->purification analysis Product analysis (NMR, MS, etc.) purification->analysis

General Experimental Workflow for Hantzsch Thiazole Synthesis.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Product Impurity problem Problem Encountered cause_purity Impure Reactants problem->cause_purity cause_conditions Suboptimal Conditions problem->cause_conditions cause_incomplete Incomplete Reaction problem->cause_incomplete cause_side_products Side Products Formed problem->cause_side_products cause_unreacted Unreacted Starting Materials problem->cause_unreacted solution_purify Purify Starting Materials cause_purity->solution_purify solution_optimize Optimize T, t, solvent cause_conditions->solution_optimize solution_monitor Monitor by TLC, extend time cause_incomplete->solution_monitor solution_purification_method Optimize Purification (Recrystallization, Chromatography) cause_side_products->solution_purification_method solution_reaction_control Adjust Reaction Conditions to Minimize Byproducts cause_side_products->solution_reaction_control cause_unreacted->solution_monitor cause_unreacted->solution_purification_method

Troubleshooting Logic for Hantzsch Thiazole Synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the poor solubility of aminothiazole derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do my aminothiazole derivatives precipitate when I dilute my DMSO stock solution into an aqueous buffer for my assay?

A1: This is a common issue known as compound precipitation, which often occurs when a compound that is highly soluble in a non-polar organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment. The significant difference in polarity between DMSO and the aqueous buffer can cause the compound to crash out of the solution. The final concentration of DMSO in the assay should be kept as low as possible, typically below 1%, to minimize its potential effects on the assay and to reduce the risk of precipitation.

Q2: What are the initial steps I should take to improve the solubility of my aminothiazole derivative?

A2: A step-wise approach is recommended. Start by optimizing the solvent conditions. If simple solvent adjustments are insufficient, consider pH modification, especially if your compound has ionizable groups. If solubility issues persist, more advanced formulation strategies such as the use of co-solvents, surfactants, or cyclodextrins may be necessary.

Q3: Can the pH of the assay buffer affect the solubility of my aminothiazole derivative?

A3: Yes, the pH of the buffer can significantly impact the solubility of compounds with ionizable functional groups. Aminothiazole derivatives often contain basic nitrogen atoms that can be protonated at acidic pH, increasing their solubility in aqueous solutions. It is advisable to determine the pKa of your compound and assess its solubility at different pH values to find the optimal condition for your assay.

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell-Based Assays

Symptoms:

  • Visible precipitate in the wells of the cell culture plate after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Cell morphology changes or signs of cytotoxicity not related to the compound's mechanism of action.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium.

  • Use a Co-solvent: Consider using a less toxic co-solvent in combination with DMSO.

  • Serial Dilution: Perform serial dilutions in the final assay medium rather than a simple one-step dilution from a high-concentration stock.

  • Formulation Strategies: Explore the use of solubility-enhancing excipients.

Issue 2: Inconsistent Results in Biochemical Assays

Symptoms:

  • High variability between replicate wells.

  • Non-linear dose-response curves.

  • Lower than expected potency.

Troubleshooting Steps:

  • Kinetic Solubility Assessment: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This will help you identify the concentration at which the compound starts to precipitate over the time course of your experiment.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the solubility of hydrophobic compounds in aqueous buffers. It is crucial to test for any potential interference of the surfactant with your assay.

  • BSA Addition: For some assays, adding bovine serum albumin (BSA) to the buffer can help to solubilize lipophilic compounds, although it's important to confirm that BSA does not interfere with the activity you are measuring.

Data Presentation

Table 1: Recommended Starting Concentrations of Co-solvents and Surfactants

Excipient Type Recommended Starting Concentration Maximum Recommended Concentration
DMSOOrganic Solvent≤ 1%1%
EthanolOrganic Solvent1-5%10%
PEG 400Co-solvent5-10%20%
Tween® 80Non-ionic Surfactant0.01-0.1%0.5%
Pluronic® F-68Non-ionic Surfactant0.02-0.2%1%
Solutol® HS 15Non-ionic Surfactant0.05-0.5%2%

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the concentration at which an aminothiazole derivative precipitates from a solution over time.

Materials:

  • Aminothiazole derivative stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader capable of measuring absorbance at multiple wavelengths

Method:

  • Prepare a series of dilutions of the aminothiazole derivative stock solution in DMSO.

  • In the 96-well plate, add the appropriate volume of assay buffer.

  • Add a small volume (e.g., 1-2 µL) of the DMSO stock dilutions to the wells containing the assay buffer to achieve the desired final compound concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Mix the solutions by gentle shaking.

  • Measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 620 nm) immediately after mixing (t=0) and at various time points (e.g., 1, 2, 4, 24 hours).

  • An increase in absorbance over time indicates precipitation. The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance over the experimental timeframe.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Poorly Soluble Aminothiazole Derivative step1 Optimize Solvent (e.g., lower DMSO %) start->step1 step2 Adjust Buffer pH (if ionizable) step1->step2 If still insoluble step3 Use Co-solvents (e.g., PEG 400) step2->step3 If still insoluble end Solubility Improved step2->end If soluble step4 Add Surfactants (e.g., Tween® 80) step3->step4 Consider alternatives step3->end If soluble step5 Employ Cyclodextrins step4->step5 Consider alternatives step4->end If soluble step5->end If soluble

Caption: A decision-making workflow for improving the solubility of aminothiazole derivatives.

G cluster_1 Kinetic Solubility Assay Workflow prep Prepare Compound Dilutions in DMSO add_cmpd Add Compound Dilutions to Buffer prep->add_cmpd dispense Dispense Assay Buffer to 96-well Plate dispense->add_cmpd mix Mix Gently add_cmpd->mix read Read Absorbance at t=0, 1, 2, 4, 24h mix->read analyze Analyze Data for Precipitation read->analyze

Caption: The experimental workflow for a kinetic solubility assay.

Technical Support Center: Stability of Thiocyanate Compounds in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of thiocyanate compounds in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of thiocyanate compounds.

Issue Potential Cause Recommended Solution
Rapid degradation of thiocyanate in solution Solvent reactivity: Protic solvents (e.g., methanol, ethanol) can participate in solvolysis reactions, especially at elevated temperatures.Switch to a less reactive, aprotic solvent such as acetonitrile or dimethylformamide (DMF). If a protic solvent is necessary, conduct experiments at lower temperatures and under inert atmosphere.
Presence of oxidizing agents: Contaminants or dissolved oxygen can oxidize thiocyanate to sulfate or other species.De-gas solvents prior to use by sparging with an inert gas (e.g., nitrogen, argon). Ensure all glassware is scrupulously clean.
Acidic or basic conditions: Thiocyanate can be unstable at extreme pH values. Acidic conditions can lead to the formation of volatile and toxic hydrogen thiocyanate, while strongly basic conditions can promote hydrolysis.[1]Maintain a neutral pH by using buffered solutions where appropriate. If the compound is acid or base sensitive, ensure the solvent is neutral.
Inconsistent or non-reproducible stability results Variable storage conditions: Exposure to light, temperature fluctuations, and air can lead to inconsistent degradation rates.[1]Store solutions in amber vials to protect from light. Use temperature-controlled incubators or water baths. Always seal vials tightly and consider flushing with an inert gas before storage.
Impure solvents or reagents: Impurities in solvents can catalyze degradation.Use high-purity (e.g., HPLC grade) solvents and reagents for all stability studies.
Matrix effects: Complex sample matrices can interfere with the analytical method, leading to inaccurate quantification of thiocyanate.Develop and validate a stability-indicating analytical method. This may involve sample cleanup steps like solid-phase extraction (SPE) to remove interfering substances.
Formation of unexpected byproducts Reaction with solvent impurities: Trace impurities in the solvent (e.g., peroxides in ethers) may react with the thiocyanate compound.Use freshly opened or purified solvents. Check for and remove peroxides from susceptible solvents before use.
Photodegradation: Exposure to UV or ambient light can induce degradation pathways that are not observed in the dark.Conduct experiments under controlled lighting conditions or in the dark to assess photosensitivity.
Precipitation of the thiocyanate compound Poor solubility: The compound may have low solubility in the chosen solvent, especially at lower temperatures.Determine the solubility of the compound in the selected solvent at the intended storage temperature before initiating the stability study. Consider using a co-solvent system if solubility is an issue.
Change in solvent composition: Evaporation of a volatile solvent component in a mixed solvent system can lead to precipitation.Ensure vials are tightly sealed to prevent solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of thiocyanate compounds in solution?

A1: The main factors influencing thiocyanate stability include the choice of solvent, storage temperature, exposure to light, pH of the solution, and the presence of oxidizing or reducing agents.[1] Thiocyanate solutions can exhibit different stability profiles depending on these conditions.[1]

Q2: Which solvents are generally recommended for preparing stable thiocyanate solutions?

A2: Aprotic solvents such as acetonitrile and dimethylformamide (DMF) are often preferred for their lower reactivity compared to protic solvents like alcohols. However, the optimal solvent depends on the specific thiocyanate compound and the intended application. It is crucial to perform preliminary stability tests in your chosen solvent system.

Q3: How can I monitor the degradation of my thiocyanate compound?

A3: A stability-indicating analytical method is essential. High-performance liquid chromatography (HPLC) with UV detection is a common and reliable technique for separating the parent thiocyanate compound from its degradants.[2][3] Ion chromatography can also be used for the determination of the thiocyanate anion.

Q4: What are the typical degradation pathways for thiocyanate compounds?

A4: Thiocyanate can degrade through several pathways, including hydrolysis to form carbonyl sulfide and ammonia, or cyanate and sulfide.[1] Oxidation can lead to the formation of sulfate. The specific degradation products will depend on the reaction conditions.

Q5: How should I design a stability study for a novel thiocyanate compound?

A5: A well-designed stability study should evaluate the compound's stability under various stress conditions, including elevated temperature (accelerated stability testing), exposure to light (photostability), and different pH levels. The study should be conducted over a defined period with samples analyzed at specific time points using a validated stability-indicating method.

Quantitative Stability Data

The following table provides illustrative stability data for sodium thiocyanate in different solvents under accelerated conditions. Please note that this data is for exemplary purposes to demonstrate a structured presentation of stability results and may not reflect the actual stability of these compounds. Researchers should generate their own data for specific experimental conditions.

Solvent Compound Concentration (mM) Temperature (°C) Time (days) Remaining Compound (%) Major Degradation Product(s)
Acetonitrile Sodium Thiocyanate10400100.0-
799.2Not Detected
1498.5Not Detected
3097.1Trace unidentified peak
Methanol Sodium Thiocyanate10400100.0-
795.3Unidentified polar species
1491.8Unidentified polar species
3085.4Unidentified polar species
Dimethyl Sulfoxide (DMSO) Sodium Thiocyanate10400100.0-
799.8Not Detected
1499.5Not Detected
3099.0Not Detected
Water (pH 7) Sodium Thiocyanate10400100.0-
798.9Cyanate
1497.5Cyanate
3095.2Cyanate, Sulfate

Experimental Protocols

Protocol 1: Accelerated Stability Study of a Thiocyanate Compound in Solution

Objective: To evaluate the stability of a thiocyanate compound in a selected solvent under accelerated temperature conditions.

Materials:

  • Thiocyanate compound of interest

  • High-purity solvent (e.g., HPLC grade Acetonitrile, Methanol, or DMSO)

  • Volumetric flasks and pipettes

  • Amber HPLC vials with caps

  • Temperature-controlled incubator

  • Validated HPLC method for the quantification of the thiocyanate compound

Procedure:

  • Solution Preparation: Prepare a stock solution of the thiocyanate compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the stock solution into a sufficient number of amber HPLC vials for all time points and replicates. Typically, prepare triplicate samples for each time point.

  • Initial Analysis (T=0): Immediately after preparation, analyze three vials to determine the initial concentration of the thiocyanate compound. This will serve as the 100% reference.

  • Incubation: Place the remaining vials in a temperature-controlled incubator set to the desired accelerated temperature (e.g., 40°C, 50°C, or 60°C).

  • Time Point Analysis: At predetermined time points (e.g., 3, 7, 14, and 30 days), remove three vials from the incubator.

  • Sample Analysis: Allow the vials to cool to room temperature. Analyze the samples using the validated HPLC method to determine the concentration of the remaining thiocyanate compound. Also, monitor for the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis: Calculate the percentage of the thiocyanate compound remaining at each time point relative to the initial (T=0) concentration. Plot the percentage remaining versus time to observe the degradation trend.

Visualizations

Troubleshooting Workflow for Thiocyanate Stability Issues

G Troubleshooting Thiocyanate Stability Issues start Stability Issue Observed (e.g., Low Assay, Extra Peaks) check_method Is the Analytical Method Validated and Stability-Indicating? start->check_method validate_method Develop/Validate Analytical Method check_method->validate_method No check_conditions Review Experimental Conditions check_method->check_conditions Yes validate_method->check_conditions improper_conditions Identify Potential Stressors (Light, Temp, pH, Air) check_conditions->improper_conditions No check_solvent Evaluate Solvent Compatibility check_conditions->check_solvent Yes control_conditions Implement Controlled Conditions (Amber Vials, Inert Gas, Temp Control) improper_conditions->control_conditions re_evaluate Re-run Experiment and Evaluate Stability control_conditions->re_evaluate solvent_issue Solvent Reactivity or Impurity Suspected check_solvent->solvent_issue No check_solvent->re_evaluate Yes change_solvent Test in Alternative (e.g., Aprotic) or Higher Purity Solvent solvent_issue->change_solvent change_solvent->re_evaluate

Caption: A logical workflow for troubleshooting common stability issues encountered with thiocyanate compounds.

Experimental Workflow for a Thiocyanate Stability Study

G Experimental Workflow for Thiocyanate Stability Study start Define Study Objectives and Parameters method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev prep_samples Prepare Thiocyanate Solution in Chosen Solvent(s) method_dev->prep_samples aliquot Aliquot Samples into Vials (e.g., Amber Glass) prep_samples->aliquot t0_analysis Analyze T=0 Samples (Baseline) aliquot->t0_analysis stress_conditions Expose Samples to Stress Conditions (Temp, Light, pH) aliquot->stress_conditions data_eval Evaluate Data: % Recovery, Degradation Kinetics t0_analysis->data_eval sampling Withdraw Samples at Predetermined Time Intervals stress_conditions->sampling analysis Analyze Samples to Quantify Thiocyanate & Degradants sampling->analysis analysis->data_eval report Report Findings and Determine Shelf-life/Storage data_eval->report

Caption: A typical experimental workflow for conducting a stability study of a thiocyanate compound.

References

Technical Support Center: Optimization of Column Chromatography for 5-Thiocyanatothiazol-2-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column chromatography purification of 5-Thiocyanatothiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using column chromatography?

The primary challenges stem from the compound's chemical properties, specifically the basicity of the 2-amine group on the thiazole ring. This can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in issues such as peak tailing, irreversible adsorption, and potential degradation of the compound on the column.

Q2: What stationary phase is recommended for the purification of this compound?

For initial purification attempts, standard silica gel (60-120 mesh) can be used, but it often requires deactivation.[1] Amine-functionalized silica or neutral alumina are often better alternatives to minimize unwanted interactions with the basic amine group.[2] For highly polar impurities, reversed-phase chromatography using a C18 stationary phase is a viable option.[2][3]

Q3: How can I prevent my compound from streaking or tailing on a silica gel column?

Tailing and streaking of amines on silica gel are common due to the interaction with acidic silanol groups.[4] To mitigate this, a small amount of a basic modifier, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH), can be added to the mobile phase (typically 0.1-2%).[4][5] This deactivates the acidic sites on the silica gel, leading to more symmetrical peaks.

Q4: What is a good starting mobile phase for the purification of this compound?

The choice of mobile phase depends on the stationary phase being used. For normal-phase chromatography on silica gel, a good starting point is a non-polar solvent system with a polar modifier, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1][6] For reversed-phase chromatography, a gradient of acetonitrile in water or methanol in water is typically used, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and exhibits good peak shape.[3][6]

Q5: My compound is not eluting from the column. What could be the problem?

If your compound is not eluting, it is likely strongly adsorbed to the stationary phase. This is a common issue with amines on silica gel.[2][7] To address this, you can gradually increase the polarity of the mobile phase. If that doesn't work, consider adding a competitive base like triethylamine to your eluent to displace the compound.[4] In some cases, switching to a less acidic stationary phase like alumina or using reversed-phase chromatography may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities - Inappropriate mobile phase polarity. - Column overloading. - Co-eluting impurities.- Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[1] - Try a different solvent system or a different stationary phase (e.g., alumina, C18).
Compound Streaking or Tailing - Interaction of the basic amine with acidic silica gel.- Add a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide to the mobile phase.[4][5] - Use an alternative stationary phase such as amine-functionalized silica or alumina.[2]
Low Recovery of the Compound - Irreversible adsorption to the stationary phase. - Compound decomposition on the column.- Deactivate the silica gel with a base before use.[8] - Test the stability of your compound on silica gel using a 2D TLC plate.[9] - Switch to a less harsh stationary phase or consider reversed-phase chromatography.
Compound Elutes with the Solvent Front - The mobile phase is too polar.- Start with a less polar mobile phase and gradually increase the polarity (gradient elution).
Cracked or Dry Column Bed - Improper column packing. - The column ran dry during the purification.- Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography on Silica Gel

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Gently pour the slurry into the column and allow the silica gel to settle, ensuring a flat and even bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). For poorly soluble compounds, consider "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding it to the top of the column.[7][8]

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Column Chromatography on C18

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water / 5% acetonitrile with 0.1% TFA) for at least 10-15 column volumes or until a stable baseline is achieved.[3]

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent like DMSO or methanol. Dilute the sample with the initial mobile phase.[3] Filter the sample through a 0.45 µm syringe filter.[3]

  • Injection and Elution: Inject the prepared sample onto the column. Run a gradient from a low to a high percentage of the organic mobile phase (e.g., 5% to 95% acetonitrile over 20-30 minutes).

  • Detection and Fraction Collection: Monitor the separation using a UV detector (e.g., at 254 nm).[3] Collect fractions corresponding to the target peak.

  • Analysis: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvents, which may require lyophilization if water is present.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Adjust Polarity combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate analyze Analyze Purity evaporate->analyze troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue Identified poor_sep Poor Separation start->poor_sep tailing Peak Tailing/ Streaking start->tailing no_elution No Elution/ Low Recovery start->no_elution optimize_mp Optimize Mobile Phase (TLC) poor_sep->optimize_mp reduce_load Reduce Sample Load poor_sep->reduce_load change_sp Change Stationary Phase (Alumina, C18) poor_sep->change_sp tailing->change_sp add_base Add Base to Mobile Phase (e.g., Et3N) tailing->add_base no_elution->change_sp no_elution->add_base increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity

References

Validation & Comparative

A Comparative Analysis of 5-Thiocyanatothiazol-2-amine and Established Kinase Inhibitors in the Context of Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 5-Thiocyanatothiazol-2-amine, a molecule with emerging anti-cancer properties, and a selection of well-established kinase inhibitors: Dasatinib, Bosutinib, and Gefitinib. While structurally related to a common scaffold for kinase inhibitors, recent evidence suggests this compound may act through a distinct mechanism, offering a novel avenue for therapeutic intervention. This document presents a detailed comparison of their known mechanisms of action, cellular activities, and the experimental protocols used to evaluate these compounds.

Introduction: A Tale of Two Mechanisms

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This has led to the investigation of novel derivatives, including this compound. However, unlike its structural relatives that directly target the ATP-binding pocket of kinases, recent studies indicate that this compound derivatives disrupt the WDR5-MYC protein-protein interaction. This interaction is crucial for the oncogenic activity of MYC, a transcription factor frequently amplified in human cancers.

This guide will compare the cellular effects and mechanistic profiles of this compound with three FDA-approved kinase inhibitors:

  • Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.

  • Bosutinib: A dual Src/Abl kinase inhibitor.

  • Gefitinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

By juxtaposing a novel WDR5-MYC interaction disruptor with established kinase inhibitors, this guide aims to provide a comprehensive resource for researchers exploring diverse strategies for cancer treatment.

Quantitative Comparison of Biological Activity

The following tables summarize the inhibitory concentrations of the compared molecules against various cancer cell lines and kinases. This data provides a quantitative basis for understanding their respective potencies and target profiles.

Table 1: Anti-proliferative Activity of this compound Derivatives in MYC-driven Cancer Cell Lines

CompoundCell LineIC50 (µM)
4m (a this compound derivative) MOLM130.71
MV4-111.30
RS4-117.40
4o (a this compound derivative) MOLM131.10
MV4-112.50
RS4-115.30

Data from a study on the disruption of WDR5-MYC interaction.

Table 2: Kinase Inhibitory Activity of Selected Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)
Dasatinib Abl0.8
Src0.5
LCK1.1
c-KIT<30
PDGFRβ<30
Bosutinib Src1.2
Abl20
Lyn0.85
Fgr0.174
Gefitinib EGFR (Tyr1173)26
EGFR (Tyr992)57

IC50 values are indicative of potency in biochemical assays and can vary depending on the experimental conditions.

Table 3: Cellular Anti-proliferative Activity of Selected Kinase Inhibitors

InhibitorCell LineIC50
Dasatinib K562 (CML)<1 nM
Neuroblastoma Cell Lines92 nM - >1 µM
Bosutinib Rat Fibroblasts (Src-dependent)100 nM
Gefitinib EGFR-mutant Lung Cancer Cell Lines13.06 nM - 77.26 nM

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and the selected kinase inhibitors are visualized below.

Signaling_Pathways cluster_0 This compound Pathway cluster_1 Kinase Inhibitor Pathways cluster_2 Dasatinib / Bosutinib cluster_3 Gefitinib T5A This compound WDR5_MYC WDR5-MYC Complex T5A->WDR5_MYC disrupts MYC_Target_Genes MYC Target Gene Expression WDR5_MYC->MYC_Target_Genes promotes Proliferation_Apoptosis Cell Proliferation & Survival MYC_Target_Genes->Proliferation_Apoptosis drives Dasatinib Dasatinib / Bosutinib Src_Abl Src/Abl Kinases Dasatinib->Src_Abl Downstream_Src_Abl Downstream Signaling Src_Abl->Downstream_Src_Abl Cell_Cycle_Survival Cell Cycle & Survival Downstream_Src_Abl->Cell_Cycle_Survival Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR Downstream_EGFR Downstream Signaling (e.g., Akt, ERK) EGFR->Downstream_EGFR Proliferation_Survival_Gef Cell Proliferation & Survival Downstream_EGFR->Proliferation_Survival_Gef

Caption: Mechanisms of action for this compound and selected kinase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare the activities of these compounds.

In Vitro Kinase Assay (General Protocol)

This protocol is used to determine the direct inhibitory effect of a compound on the activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • Test compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Add the test compound dilutions to the wells of the assay plate. Include a vehicle control (e.g., DMSO).

  • Add the purified kinase to each well.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add compound and kinase to assay plate A->B C Initiate reaction with ATP and substrate B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate % inhibition and determine IC50 F->G

Caption: A generalized workflow for an in vitro kinase assay.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (serially diluted)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate as required by the reagent.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell proliferation inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Western Blotting for Phospho-protein Analysis

This technique is used to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation state of its downstream substrates.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the inhibitor for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein. A separate blot should be incubated with an antibody against the total protein as a loading control.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon inhibitor treatment.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Analysis H->I

Caption: A standard workflow for Western blotting analysis.

Conclusion

The comparative analysis of this compound with established kinase inhibitors like Dasatinib, Bosutinib, and Gefitinib highlights the diverse therapeutic strategies being explored in oncology. While the latter group of drugs achieves anti-cancer effects through direct inhibition of specific kinases, this compound and its derivatives represent a novel class of compounds that may exert their activity by disrupting the WDR5-MYC protein-protein interaction.

This distinction is critical for drug development professionals. The emergence of compounds with novel mechanisms of action provides potential solutions to combat drug resistance, a common challenge with kinase inhibitors. Furthermore, targeting protein-protein interactions opens up a new landscape of therapeutic targets that were previously considered "undruggable."

The data and protocols presented in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this compound and to contextualize its activity within the broader field of cancer therapeutics. Future studies should focus on elucidating the precise molecular interactions and downstream signaling effects of this compound to fully realize its potential in the clinic.

5-Thiocyanatothiazol-2-amine: A Comparative Analysis of Its Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of the antimicrobial potential of 5-thiocyanatothiazol-2-amine against a backdrop of known antimicrobial agents and related heterocyclic compounds. The information is curated to facilitate further research and highlight the potential areas of interest for this particular molecule.

Comparative Antimicrobial Activity

Due to the absence of specific experimental data for this compound, this section presents the antimicrobial activity of various other thiazole derivatives against common pathogens, alongside the performance of widely-used antimicrobial drugs for context. This comparative data, summarized in the tables below, can serve as a benchmark for future studies on this compound.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Standard Antibiotics against Staphylococcus aureus

Compound/DrugStrainMIC (µg/mL)Reference
Thiazole Derivative 1MRSA1.3[1][2]
Thiazole Derivative 2MRSA2.8 - 5.6[1][2]
Thiazole Derivative (unspecified)S. aureus50[3]
4-(4-bromophenyl)-thiazol-2-amine derivative 43aS. aureus16.1 µM[4]
CiprofloxacinMethicillin-Resistant S. aureus0.25 - 0.5[5][6]
CiprofloxacinS. aureus Newman (MSSA)0.25[7]
CiprofloxacinMRSA 8043 and MRSA 82820.5[8]
Penicillin GS. aureus ATCC 259230.4[9]
Penicillin GPenicillin-susceptible S. aureus≤ 0.125[10]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Standard Antibiotics against Escherichia coli

Compound/DrugStrainMIC (µg/mL)Reference
2-phenyl-1,3-thiazole derivative 12E. coli125-150[11]
4-(4-bromophenyl)-thiazol-2-amine derivative 43aE. coli16.1 µM[4]
Heteroaryl thiazole derivative 4E. coli170[12]
Benzothiazole derivativeE. coli12.5-200[13][14]
CiprofloxacinE. coli(highly variable, dependent on resistance mechanisms)[15]
CiprofloxacinE. coli 11775 (I)0.013[16]
CiprofloxacinE. coli with reduced susceptibility0.12 - 1[17]
Antifungal Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and a Standard Antifungal against Candida albicans

Compound/DrugStrainMIC (µg/mL)Reference
Thiazolylhydrazone derivative 1C. albicans0.125 - 16.0[18]
2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativeC. albicans ATCC 2091 & 102310.015 - 3.91[19][20]
Thiazole derivative containing cyclopropane systemC. albicans clinical isolates0.008 - 7.81[19][21]
FluconazoleC. albicans≤ 8 (Susceptible)[22]
FluconazoleC. albicans (response in candidemia)>2 (associated with lower response)[23]

Potential Mechanisms of Action

While the precise mechanism of action for this compound is uninvestigated, the activities of its core moieties suggest potential pathways.

  • Thiazole Ring: The thiazole ring is a versatile pharmacophore found in many bioactive compounds. In antimicrobials, it can be involved in the inhibition of essential enzymes. For instance, some thiazole derivatives have been shown to target bacterial enzymes like DNA gyrase and FabH.[4] The antifungal activity of certain thiazoles is attributed to the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[12]

  • Thiocyanate Group: The thiocyanate (-SCN) group is known for its reactivity and can contribute to antimicrobial effects through various mechanisms. Isothiocyanates, which are structurally related, have been shown to exert their antimicrobial activity by crossing bacterial membranes and potentially disrupting cellular processes.[2] The electrophilic nature of the thiocyanate carbon could allow for covalent modification of biological nucleophiles, such as cysteine residues in essential enzymes, leading to their inactivation.

A proposed general mechanism could involve the thiazole moiety facilitating cell entry or binding to a target protein, while the thiocyanate group acts as a reactive center to disable the target.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the antimicrobial activity of a compound. These protocols are based on standard practices and those described in the cited literature.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: The test compound (e.g., this compound) is serially diluted in the appropriate broth in a 96-well microtiter plate. A range of concentrations is prepared to determine the MIC accurately.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Positive (microorganism in broth without antimicrobial) and negative (broth only) controls are included. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.

  • Preparation of Agar Plates: A standardized suspension of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. A larger diameter generally indicates greater susceptibility.

Visualizations

The following diagrams illustrate a conceptual experimental workflow and a potential mechanism of action.

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_organisms Test Organisms cluster_analysis Data Analysis A Synthesize and Purify This compound B Prepare Stock Solution (e.g., in DMSO) A->B C Broth Microdilution Assay (MIC Determination) B->C D Disk Diffusion Assay (Zone of Inhibition) B->D H Compare MIC values with Standard Antimicrobials C->H D->H E Gram-positive Bacteria (e.g., S. aureus) E->C E->D F Gram-negative Bacteria (e.g., E. coli) F->C F->D G Fungi (e.g., C. albicans) G->C G->D

Caption: A typical experimental workflow for evaluating the antimicrobial activity of a novel compound.

potential_moa cluster_compound This compound cluster_cell Microbial Cell Compound This compound Thiazole 2-Aminothiazole Moiety Compound->Thiazole provides Thiocyanate Thiocyanate Moiety (-SCN) Compound->Thiocyanate provides CellEntry Cellular Uptake Thiazole->CellEntry Facilitates Binding/ Entry Target Essential Enzyme (e.g., DNA Gyrase, Lanosterol Demethylase) Thiocyanate->Target Covalently Modifies CellEntry->Thiocyanate Inactivation Enzyme Inactivation Target->Inactivation Leads to CellDeath Inhibition of Growth / Cell Death Inactivation->CellDeath Results in

Caption: A hypothetical mechanism of action for this compound.

Conclusion and Future Directions

While this compound remains an uncharacterized compound in terms of its antimicrobial properties, the established activities of the 2-aminothiazole and thiocyanate functionalities suggest that it warrants further investigation. The comparative data on related thiazole derivatives indicate a potential for broad-spectrum activity.

Future research should focus on the synthesis and purification of this compound, followed by systematic in vitro screening against a diverse panel of clinically relevant bacteria and fungi. Determining its MIC and MBC (Minimum Bactericidal Concentration) values will be crucial for a direct comparison with existing antimicrobial agents. Furthermore, mechanistic studies to identify its cellular targets would provide a deeper understanding of its mode of action and potential for development as a novel therapeutic agent. Cytotoxicity assays against mammalian cell lines will also be essential to assess its safety profile.

References

Navigating the intricate mechanisms of 2-aminothiazole derivatives in cancer therapy: a comparative guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms of action of various 2-aminothiazole derivatives, a promising class of compounds in oncology. Supported by experimental data, this document delves into their effects on apoptosis, cell cycle progression, and kinase signaling pathways, offering valuable insights for future drug discovery and development.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These derivatives exert their therapeutic potential through diverse and targeted mechanisms of action, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key protein kinases involved in cancer cell proliferation and survival.[1][3][4] This guide will explore these mechanisms in detail, presenting comparative data and the experimental protocols used to elucidate them.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of in vitro anticancer activity, provides a basis for comparing the potency of these compounds.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Dasatinib (BMS-354825) Pan-Src inhibitorNanomolar to subnanomolar potencies in biochemical and cellular assays[5]
TH-39 K562 (Leukemia)0.78 µM[2]
Compound 20 H1299 (Lung Cancer)4.89 µM[2]
Compound 20 SHG-44 (Glioma)4.03 µM[2]
Compound 21 K562 (Leukemia)16.3 µM[2]
Compound 28 HT29 (Colon)0.63 µM[2]
Compound 28 HeLa (Cervical)6.05 µM[2]
Compound 28 A549 (Lung)8.64 µM[2]
Compounds 23 and 24 HepG2 (Liver)0.51 mM and 0.57 mM[2]
Compounds 23 and 24 PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[2]
5-Bromo-2-aminothiazole derivative (Compound 1) H1299 (Lung)6.61 µM[6]
5-Bromo-2-aminothiazole derivative (Compound 2) SHG-44 (Glioma)9.34 µM[6]
5-Carboxylic acid phenylamide derivative (Compound 3) K562 (Leukemia)16.3 µM[6]
5-Carboxylic acid phenylamide derivative (Compound 4) MCF-7 (Breast)20.2 µM[6]
5-Carboxylic acid phenylamide derivative (Compound 5) HT-29 (Colon)21.6 µM[6]

Key Mechanisms of Action

Induction of Apoptosis

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often triggered through the intrinsic (mitochondrial) pathway.

Several studies have shown that these compounds can modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, certain derivatives have been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases, including the executioner caspase-3.

cluster_0 2-Aminothiazole Derivative cluster_1 Apoptosis Regulation Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Bax Bax (Pro-apoptotic) Derivative->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cells from progressing through the division cycle.[7] For example, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells.

G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Derivative 2-Aminothiazole Derivative Arrest_G1 G1 Arrest Derivative->Arrest_G1 Arrest_G2M G2/M Arrest Derivative->Arrest_G2M Arrest_G1->G1 Arrest_G2M->G2

Caption: Cell cycle arrest points induced by 2-aminothiazole derivatives.

Kinase Inhibition

A significant number of 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are critical components of cellular signaling pathways often dysregulated in cancer. The 2-aminothiazole scaffold serves as a versatile template for designing selective kinase inhibitors.[5][8] For instance, Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and is a potent inhibitor of multiple kinases, including the Src family kinases.[5] Other derivatives have been shown to inhibit kinases such as Aurora kinases and cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and mitosis.[8][9]

cluster_0 Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Downstream Downstream Signaling Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Derivative 2-Aminothiazole Derivative Derivative->Receptor Derivative->Downstream

Caption: Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 2-aminothiazole derivatives are provided below.

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[10][11]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • 2-aminothiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]

  • Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT Reagent to each well.[10]

  • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]

  • Add 100 µL of Detergent Reagent to each well.[10]

  • Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.[7][12][13]

Materials:

  • Cancer cell lines

  • 2-aminothiazole derivatives

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the 2-aminothiazole derivatives for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[13]

  • Centrifuge the fixed cells and wash twice with PBS.[13]

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 5 to 10 minutes in the dark.[13]

  • Analyze the samples using a flow cytometer, recording at least 10,000 events.[13]

  • The DNA content is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

This method is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[14][15][16]

Materials:

  • Cancer cell lines

  • 2-aminothiazole derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the 2-aminothiazole derivatives, harvest, and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system. The band intensities are quantified and normalized to a loading control like β-actin.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[17][18]

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • 2-aminothiazole derivative (test compound)

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit or similar

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compound or positive control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase for a specified time (e.g., 60 minutes).[17]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[17]

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Start Start: Cell Culture & Treatment MTT MTT Assay (Viability) Start->MTT Flow Flow Cytometry (Cell Cycle) Start->Flow WB Western Blot (Protein Expression) Start->WB Kinase Kinase Assay (Enzyme Activity) Start->Kinase Data Data Analysis (IC50, % Arrest, etc.) MTT->Data Flow->Data WB->Data Kinase->Data End Mechanism Elucidation Data->End

Caption: General experimental workflow for mechanism of action studies.

References

Validation of 5-Thiocyanatothiazol-2-amine Activity in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activity of 5-Thiocyanatothiazol-2-amine and its analogs with other compounds targeting similar cellular pathways. The focus is on the validation of its activity in disrupting the WDR5-MYC protein-protein interaction, a key target in cancer therapy. Experimental data from various cell-based assays are presented, along with detailed protocols and visual diagrams of the underlying signaling pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound and its derivatives have been identified as disruptors of the interaction between WDR5 and MYC. The MYC oncogene is a critical driver in approximately 50% of human cancers, making it a highly sought-after therapeutic target. Direct inhibition of MYC has proven challenging, leading researchers to focus on its interaction with essential cofactors like WDR5. By disrupting this interaction, 5-thiocyanatothiazol-2-amines present a promising strategy for treating MYC-driven cancers[1].

In contrast, other small molecules with similar core structures, known as tankyrase inhibitors, target the Wnt/β-catenin signaling pathway. Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are enzymes in the PARP family that play a crucial role in cell processes by marking proteins for degradation. Inhibition of tankyrase activity is a therapeutic strategy for cancers with abnormal Wnt signaling[2][3]. It is important to distinguish the specific activity of this compound against the WDR5-MYC interaction from the activity of tankyrase inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the antiproliferative activities of selected this compound derivatives in various MYC-driven cancer cell lines. For comparison, data for well-characterized tankyrase inhibitors are also presented.

Table 1: Antiproliferative Activities of this compound Derivatives [1]

CompoundSUDHL4 (IC50, µM)RAMOS (IC50, µM)RAJI (IC50, µM)H1650 (IC50, µM)
4a 2.30 ± 0.153.10 ± 0.214.50 ± 0.337.40 ± 0.52
4b 1.10 ± 0.081.50 ± 0.112.10 ± 0.163.80 ± 0.29
4c 0.71 ± 0.050.98 ± 0.071.30 ± 0.102.50 ± 0.18

IC50 values represent the mean ± SD of three independent experiments.

Table 2: Inhibitory Activities of Common Tankyrase Inhibitors

CompoundTarget/AssayMetricValue (nM)Reference
G007-LK WNT/β-catenin signaling reporter assayIC50Varies by cell line[4]
OM-153 WNT/β-catenin signaling reporter assayIC500.63[3]
RK-140160 Tankyrase-1 in vitro PARP assayIC5042.2[5]
RK-140160 Tankyrase-2 in vitro PARP assayIC5042.3[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • This compound compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (wells with medium and MTT only). Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability). Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

This assay is used to measure the activity of the WNT/β-catenin signaling pathway.

Materials:

  • HEK293 cells stably transfected with a SuperTOPflash and Renilla luciferase reporter plasmid.

  • Test compounds (e.g., tankyrase inhibitors).

  • LiCl or Wnt3a conditioned medium (as pathway activators).

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at a density of 1 x 10⁵ cells per well.

  • Compound and Activator Treatment: Treat the cells with various concentrations of the test compound and a WNT pathway activator (e.g., 100 µM LiCl or Wnt3a) for 24 hours[6].

  • Cell Lysis: After incubation, lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

  • Luciferase Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The IC50 values can be calculated based on the inhibition of the activator-induced luciferase signal[4].

Mandatory Visualizations

WDR5_MYC_Interaction cluster_nucleus Nucleus WDR5 WDR5 MYC MYC WDR5->MYC Interaction Target_Genes Target Gene Transcription MYC->Target_Genes Activation Proliferation Cell Proliferation & Growth Target_Genes->Proliferation Compound 5-Thiocyanatothiazol- 2-amine Compound->WDR5 Inhibits Interaction

Caption: WDR5-MYC signaling and inhibition.

Wnt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled DVL DVL Frizzled->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation Tankyrase Tankyrase (TNKS1/2) Tankyrase->Destruction_Complex PARsylates Axin (promotes degradation) TNKS_Inhibitor Tankyrase Inhibitor TNKS_Inhibitor->Tankyrase TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Wnt Target Gene Transcription TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling pathway.

Cell_Based_Assay_Workflow Start Start: Cell Culture Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Assay_Step Assay-Specific Step (e.g., Add MTT, Lyse Cells) Incubation->Assay_Step Measurement Signal Measurement (Absorbance, Fluorescence, Luminescence) Assay_Step->Measurement Data_Analysis Data Analysis (Normalization, IC50 Calculation) Measurement->Data_Analysis End End: Results Data_Analysis->End

Caption: General cell-based assay workflow.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1] The versatility of the 2-aminothiazole ring allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune its biological and pharmacokinetic properties to develop novel therapeutic agents.

This guide provides an objective comparison of the performance of various 2-aminothiazole derivatives, supported by experimental data from peer-reviewed literature. We will delve into their structure-activity relationships (SAR) in anticancer and antimicrobial applications, present quantitative data for easy comparison, and provide detailed methodologies for key experimental assays.

Anticancer Activity of 2-Aminothiazole Derivatives

2-aminothiazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the inhibition of protein kinases crucial for cell proliferation and survival.

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

The anticancer efficacy of 2-aminothiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring and the 2-amino group.

  • Substitutions at the 4- and 5-positions of the thiazole ring are critical for activity. The introduction of bulky or lipophilic groups, such as phenyl or substituted phenyl rings, at these positions often enhances cytotoxic effects.[2]

  • Modifications at the 2-amino group have a profound impact on potency. Acylation of the 2-amino group with various substituted benzoyl or other acyl groups has been a successful strategy to increase anticancer activity.[2] For instance, the introduction of a 3-propanamido function has been shown to improve activity more than a 2-acetamido moiety.[2]

  • Specific substitutions on appended rings can fine-tune activity and selectivity. For example, in a series of 2-aminothiazole derivatives, a chloro-substitution on an attached phenyl ring enhanced cytotoxicity compared to the unsubstituted analog.[1]

Kinase Inhibition: A Key Mechanism of Action

A significant number of 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are often dysregulated in cancer.

  • Src Family Kinase Inhibition: The 2-aminothiazole scaffold was identified as a novel template for Src family kinase inhibitors.[3] Through structural modifications, potent pan-Src inhibitors like Dasatinib (BMS-354825) were developed, which have shown efficacy in treating chronic myelogenous leukemia.[3][4]

  • Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers.[5][6] 2-aminothiazole derivatives have been designed as potent inhibitors of Aurora kinases, demonstrating anti-proliferative effects on cancer cell lines.[7][8]

Below is a diagram illustrating the central role of Src kinase in cellular signaling pathways, which are often targeted by 2-aminothiazole derivatives.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Migration Cell Migration & Adhesion Src->Migration FAK->Src FAK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT3->Proliferation MAPK MAPK Ras->MAPK Akt->Proliferation MAPK->Proliferation

Caption: Simplified Src signaling pathway.

The following diagram illustrates the role of Aurora kinases in the cell cycle, another important target for 2-aminothiazole-based anticancer agents.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G1 G1 Phase S S Phase AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Centrosome->M Chromosome->M

Caption: Role of Aurora kinases in mitosis.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value (µM)
4,5,6,7-tetrahydrobenzo[d]thiazole derivativeH1299 (Lung Cancer)4.89[2]
4,5,6,7-tetrahydrobenzo[d]thiazole derivativeSHG-44 (Glioma)4.03[2]
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide-Potent inhibitory effect on KPNB1[1]
2-aminothiazole-flavonoid hybrid (Compound 2)U87 (Glioblastoma)1.4 ± 0.5[9]
2-aminothiazole-flavonoid hybrid (Compound 6)U251 (Glioblastoma)3.6 ± 1.1[9]
2-aminothiazole-flavonoid hybrid (Compound 9)U87 (Glioblastoma)1.4 ± 0.3[9]
Appropriately substituted 2-amino-4-phenylthiazole (Compound 5b)HT29 (Colon Cancer)2.01[10]

Antimicrobial Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is also a prolific source of antimicrobial agents with activity against a range of pathogens, including bacteria, fungi, and mycobacteria.

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
  • Substituents at the 4-position of the thiazole ring are crucial for antimicrobial activity. The presence of specific aryl groups at this position can confer significant antibacterial activity.[1]

  • Modifications at the 2-amino group are well-tolerated and can be used to modulate the antimicrobial spectrum and potency. The introduction of substituted phenyl rings or amide linkers at the 2-amino position has been shown to be beneficial for antimycobacterial activity.[5]

  • Hydrophobic and electron-withdrawing groups on appended phenyl rings can enhance antiplasmodial activity.[5]

  • Thiourea derivatives of 2-aminothiazoles have demonstrated promising efficacy against staphylococcal species.[11]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected 2-aminothiazole derivatives.

Compound/DerivativeTarget OrganismMIC (µg/mL)
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineMycobacterium tuberculosis H37Rv0.008[12]
Thiazolyl-thiourea derivativeStaphylococcus aureus4 - 16[12]
Thiazolyl-thiourea derivativeStaphylococcus epidermidis4 - 16[12]
Piperazinyl derivativeStaphylococcus aureus (MRSA)4[12]
Piperazinyl derivativeEscherichia coli8[12]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivativesStreptococcus pneumoniae0.03–7.81[13]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivativesStaphylococcus epidermidis0.03–7.81[13]
Oxazole-containing N-thiazolylcarboxamidesMycobacterium tuberculosis H37Ra3.13[14]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of bioactive compounds. Below are the methodologies for key assays cited in the evaluation of 2-aminothiazole derivatives.

General Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the initial in vitro screening of novel 2-aminothiazole derivatives for their anticancer or antimicrobial properties.

Experimental_Workflow Synthesis Synthesis & Purification of Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization PrimaryScreening Primary Screening Characterization->PrimaryScreening Anticancer Anticancer Activity (e.g., MTT Assay) PrimaryScreening->Anticancer Cancer Focus Antimicrobial Antimicrobial Activity (e.g., MIC Determination) PrimaryScreening->Antimicrobial Microbial Focus DoseResponse Dose-Response Studies & IC50/MIC Determination Anticancer->DoseResponse Antimicrobial->DoseResponse Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Cell Cycle Analysis) DoseResponse->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

Caption: General workflow for in vitro evaluation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[11][16]

  • MTT Addition: After the incubation period, add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[11][16]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO (100-150 µL per well), to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

The MABA is a widely used colorimetric assay to determine the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.[17][18]

Principle: The blue, non-fluorescent indicator dye resazurin (Alamar Blue) is reduced to the pink, fluorescent resorufin by metabolically active cells. The color change provides a visual indication of bacterial growth.

Protocol:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis (e.g., H37Rv strain) in an appropriate culture medium (e.g., 7H9 broth).

  • Compound Dilution: Prepare serial dilutions of the 2-aminothiazole derivatives in a 96-well microplate.

  • Inoculation: Add the mycobacterial suspension to each well of the microplate. Include drug-free control wells.

  • Incubation: Incubate the plates at 37°C for 5-7 days.[19]

  • Alamar Blue Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well.[18]

  • Second Incubation: Re-incubate the plates for 24-48 hours.[14]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents a color change from blue to pink.[18]

Logical Flow of Structure-Activity Relationship (SAR) Analysis

The process of elucidating the SAR of 2-aminothiazole derivatives is an iterative cycle of design, synthesis, and biological testing. The following diagram illustrates this logical flow.

SAR_Analysis_Flow Lead Lead Compound Identification (2-Aminothiazole Scaffold) Design Design of Analogs (Systematic Structural Modifications) Lead->Design Synthesis Chemical Synthesis & Purification Design->Synthesis BioAssay Biological Evaluation (e.g., Anticancer, Antimicrobial Assays) Synthesis->BioAssay DataAnalysis Data Analysis (IC50/MIC Determination) BioAssay->DataAnalysis SAR Establishment of SAR (Correlation of Structure with Activity) DataAnalysis->SAR NewDesign Design of New, More Potent Analogs SAR->NewDesign Iterative Refinement NewDesign->Synthesis

References

Efficacy of 5-Thiocyanatothiazol-2-amine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the 2-aminothiazole scaffold stands out as a "privileged structure," forming the backbone of numerous biologically active compounds. Strategic modifications of this core, particularly at the 5-position, have been a focal point of research to enhance therapeutic potential. This guide offers a comparative analysis of the efficacy of 5-thiocyanatothiazol-2-amine analogs, presenting available experimental data to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Comparative Analysis of Biological Activity

The introduction of a thiocyanato group at the 5-position of the 2-aminothiazole ring, along with further modifications, has been explored for various therapeutic applications, most notably in the development of anticancer and antimicrobial agents.

Anticancer Activity

The antiproliferative activity of 2-aminothiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth by 50%, is a key metric for comparison.

While specific data for a series of this compound analogs is limited, studies on related structures provide a foundation for understanding their potential. For instance, the conversion of the 2-amino group into Schiff bases or thiourea derivatives has been shown to be an effective strategy for enhancing anticancer and antimicrobial properties.

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast Cancer)2.57 ± 0.16[1]
TH-39 K562 (Leukemia)0.78[2]
Compound 20 H1299 (Lung Cancer)4.89[2]
SHG-44 (Glioma) 4.03[2]
Compound 21 K562 (Leukemia)16.3[3]
MCF-7 (Breast Cancer) 20.2[3]
HT-29 (Colon Cancer) 21.6[3]
Compound 2h MOLT-4, SR (Leukemia)< 0.01–0.02 (GI50)[4]
SW-620 (Colon Cancer) < 0.01–0.02 (GI50)[4]
SF-539 (CNS Cancer) < 0.01–0.02 (GI50)[4]
SK-MEL-5 (Melanoma) < 0.01–0.02 (GI50)[4]

Note: The data in this table is derived from different studies and should be interpreted with caution as experimental conditions may vary. GI50 represents the concentration for 50% growth inhibition.

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the 2-aminothiazole ring significantly influences its anticancer activity. While direct comparisons with a 5-thiocyanato group are limited, the data suggests that aromatic substitutions can enhance antitumor activity.[3]

  • Derivatization of the 2-Amino Group: Modifications of the 2-amino group, such as the formation of amides or Schiff bases, have been shown to be a successful strategy to improve the potency and selectivity of these compounds.[3]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are outlines for key assays used to evaluate the efficacy of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate cell viability and IC50 G->H

Caption: A typical workflow for the in vitro MTT cytotoxicity assay.

Apoptosis Induction and Cell Cycle Arrest

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.

Signaling Pathway for Apoptosis Induction:

Many anticancer agents, including potentially this compound analogs, can trigger apoptosis through intrinsic or extrinsic pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Pathway cluster_pathway Simplified Intrinsic Apoptosis Pathway Drug This compound Analog Stress Cellular Stress Drug->Stress Mito Mitochondria Stress->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by a potential anticancer agent.

Experimental Workflow for Anticancer Evaluation:

A systematic approach is essential for evaluating the anticancer potential of novel compounds. The workflow typically begins with broad screening for cytotoxicity, followed by more detailed mechanistic studies for the most promising candidates.

Anticancer_Evaluation_Workflow cluster_workflow General Experimental Workflow for Anticancer Evaluation Start Synthesize this compound Analogs Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Hit_ID Identify 'Hit' Compounds (Potent and Selective) Screening->Hit_ID Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Hit_ID->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A general experimental workflow for the evaluation of potential anticancer compounds.

Conclusion

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While a comprehensive comparative analysis of this compound analogs is an area ripe for further investigation, the existing data on related 5-substituted derivatives strongly suggests that this class of compounds holds significant promise, particularly in the realm of anticancer drug development. The strategic introduction of the thiocyanato group offers a compelling avenue for modulating the biological activity and pharmacokinetic properties of the 2-aminothiazole core. This guide provides a foundational framework for researchers to build upon, encouraging further synthesis and systematic evaluation of these intriguing analogs to unlock their full therapeutic potential.

References

A Tale of Two Environments: Comparing the In Vitro and In Vivo Activity of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of 2-aminothiazole derivatives, bridging the critical gap between laboratory findings and preclinical efficacy. This report synthesizes experimental data for prominent antiprion and anticancer compounds, providing clear data tables, detailed methodologies, and visual workflows to illuminate the challenges and successes in translating in vitro potency to in vivo action.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide range of biologically active molecules, including approved drugs like the kinase inhibitor Dasatinib.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, from anticancer and anti-inflammatory to antimicrobial and antiprion effects.[1] However, a crucial hurdle in the drug development pipeline is the translation of promising in vitro results into tangible in vivo efficacy. This guide provides an objective comparison of the in vitro versus in vivo performance of representative 2-aminothiazole compounds, supported by experimental data from the literature.

Quantitative Efficacy: A Comparative Analysis

The true measure of a therapeutic candidate's potential lies in its ability to translate cellular-level activity into a therapeutic benefit within a whole-organism system. Below, we present quantitative data for representative 2-aminothiazole compounds in two distinct therapeutic areas: prion disease and cancer.

Antiprion Activity: IND24 and IND81

In the realm of neurodegenerative disorders, 2-aminothiazole compounds IND24 and IND81 have emerged as promising agents against prion diseases. In vitro screening identified their ability to reduce the accumulation of the disease-causing prion protein (PrPSc) in cultured neuronal cells. Subsequent in vivo studies in mouse models of prion disease focused on pharmacokinetic properties and survival extension.

CompoundIn Vitro Activity (EC50)In Vivo ModelDosing RegimenIn Vivo Pharmacokinetics (3-day dosing)In Vivo Efficacy
IND24 ~1 µM (in ScN2a cells)FVB mice40-210 mg/kg/day (in liquid diet)Brain AUC/EC50 Ratio: >100 (total), 48-113 (unbound)Significantly extended survival time in prion-infected mice.[3][4][5]
IND81 ~1 µM (in ScN2a cells)FVB mice40-210 mg/kg/day (in liquid diet)Brain AUC/EC50 Ratio: >100 (total), 48-113 (unbound)Significantly extended survival time in prion-infected mice.[6][7][8]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. AUC (Area Under the Curve) represents the total drug exposure over time. A high AUC/EC50 ratio is predictive of in vivo efficacy.[6][7][8]

Anticancer Activity: Dasatinib and Compound 3a

2-aminothiazole derivatives are well-represented in oncology, with Dasatinib being a clinically approved multi-kinase inhibitor. Another example, a benzothiazole-containing hydroxamic acid (Compound 3a), shows potent histone deacetylase (HDAC) inhibition. Their performance against cancer cell lines in vitro and tumor models in vivo is summarized below.

CompoundTarget(s)In Vitro Activity (IC50)In Vivo ModelDosing RegimenIn Vivo Efficacy
Dasatinib Src, Abl, c-Kit kinasesSY5Y Neuroblastoma cells: 92 nMOrthotopic adrenal gland mouse model (SY5Y cells)60 mg/kg/daySignificant inhibition of tumor growth.[9][10]
Compound 3a HDAC8Equipotent to SAHA (standard drug) against PC-3 cellsPC-3 mouse xenograft model30 mg/kg/dayTumor Growth Inhibition: 49.0% (Comparable to SAHA at 48.3%).[1][11][12]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the validation of experimental findings. Below are summaries of the key protocols used to generate the data presented.

In Vitro Cytotoxicity/Activity Assays

1. Antiprion Activity Assay (ScN2a cells)

  • Cell Culture: Prion-infected mouse neuroblastoma cells (ScN2a) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the 2-aminothiazole compounds for a specified period.

  • PrPSc Detection: The level of the disease-associated, protease-resistant PrPSc is measured, typically by enzyme-linked immunosorbent assay (ELISA) or Western blot after proteinase K digestion.

  • Data Analysis: The EC50 value is calculated, representing the concentration at which PrPSc levels are reduced by 50%.

2. Anticancer MTT Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

  • Cell Seeding: Cancer cells (e.g., PC-3, SY5Y) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are incubated with various concentrations of the test compounds for 48-72 hours.[13]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then dissolved using a solubilizing agent like DMSO.[13]

  • Absorbance Reading: The intensity of the purple color, which correlates with the number of viable cells, is measured using a spectrophotometer (typically at 570 nm).[6]

  • Data Analysis: The IC50 value is determined by plotting cell viability against compound concentration.

In Vivo Efficacy Studies

1. Prion-Infected Mouse Model

  • Animal Model: Wild-type mice (e.g., FVB strain) are used.[6][7][8]

  • Inoculation: Mice are intracerebrally inoculated with a specific strain of mouse-adapted scrapie prions (e.g., RML).[3][4]

  • Dosing: Treatment with compounds like IND24 begins at a specified time point post-inoculation (e.g., 1 day or 60 days). The drug is administered orally, often mixed into a complete liquid diet.[5]

  • Endpoint: The primary endpoint is survival time. Animals are monitored for the onset of clinical signs of prion disease, and the time from inoculation to terminal illness is recorded.[3]

2. Cancer Xenograft Mouse Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[9][10]

  • Tumor Implantation: A suspension of human cancer cells (e.g., PC-3 or HTLA-230) is injected subcutaneously or orthotopically (e.g., into the adrenal gland) into the mice.[9][10]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers with the formula: (Length x Width²)/2.[14]

  • Randomization & Dosing: Once tumors reach a desired size, mice are randomized into treatment and control groups. The test compound (e.g., Dasatinib) or vehicle is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a specified dose and schedule.[9][14]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. The primary efficacy endpoint is the inhibition of tumor growth, often expressed as a percentage. Animal body weight is monitored as an indicator of toxicity.[14]

Visualizing the Mechanism and Process

To better understand the context of these experiments, the following diagrams illustrate a key signaling pathway targeted by 2-aminothiazole kinase inhibitors and the general workflows for evaluating these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription Dasatinib Dasatinib (2-Aminothiazole Inhibitor) Dasatinib->Src Inhibition MAPK_Pathway->Transcription AKT_Pathway->Transcription

Caption: Inhibition of the Src kinase signaling pathway by Dasatinib.

G Start Compound Synthesis InVitro In Vitro Screening (e.g., MTT Assay) Determine IC50/EC50 Start->InVitro Lead_Ident Lead Compound Identification InVitro->Lead_Ident Potent Activity PK_Studies In Vivo Pharmacokinetics (Absorption, Distribution) Lead_Ident->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft Model) PK_Studies->Efficacy_Studies Favorable Profile Data_Analysis Comparative Analysis (In Vitro vs. In Vivo) Efficacy_Studies->Data_Analysis Decision Go/No-Go for Further Development Data_Analysis->Decision

Caption: General workflow for in vitro to in vivo drug evaluation.

G InVitro High In Vitro Potency (Low nM IC50/EC50) Poor_PK Poor Pharmacokinetics (Low absorption, high metabolism) InVitro->Poor_PK can lead to Good_PK Good Pharmacokinetics (High bioavailability, brain penetration) InVitro->Good_PK must be paired with Low_Efficacy Low In Vivo Efficacy Poor_PK->Low_Efficacy Toxicity In Vivo Toxicity Good_PK->Toxicity can still have High_Efficacy High In Vivo Efficacy Good_PK->High_Efficacy is required for Toxicity->Low_Efficacy

Caption: Key factors influencing in vitro to in vivo translation.

References

Comparative Analysis of 5-Thiocyanatothiazol-2-amine and its Analogs as Disruptors of the WDR5-MYC Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-thiocyanatothiazol-2-amine and its derivatives, a class of small molecules identified as inhibitors of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC.[1] While direct, broad-spectrum enzymatic cross-reactivity data for this compound is not extensively available in the public domain, this guide focuses on its well-documented primary activity. The information presented is based on the seminal study by Wang et al. (2024), which identified this chemical scaffold.[1]

The MYC family of transcription factors is frequently overexpressed in a majority of human cancers, making it a highly sought-after therapeutic target.[1] Direct inhibition of MYC has proven challenging. A promising alternative strategy is to disrupt the interaction between MYC and its essential cofactor, WDR5, which is critical for MYC's recruitment to chromatin and subsequent oncogenic activity.[1] The compounds discussed herein represent a novel chemotype for this purpose.

Performance Comparison of this compound Analogs

The inhibitory activity of this compound and its synthesized analogs were evaluated based on their ability to disrupt the WDR5-MYC interaction and their anti-proliferative effects on MYC-driven cancer cell lines. The key quantitative data from these evaluations are summarized in the tables below.

Inhibitory Activity against WDR5-MYC Interaction

The potency of the compounds in disrupting the WDR5-MYC PPI was determined using a fluorescence polarization (FP) assay. The table below presents the inhibition constant (Ki) and/or the half-maximal inhibitory concentration (IC50) for selected analogs.

CompoundR GroupKi (μM)[1]IC50 (μM)[1]
4a (Lead Compound) 4-fluorophenyl10.131.0
4m 3,4-dichlorophenyl2.47.8
4o 4-(trifluoromethyl)phenyl1.03.2
4p 4-cyanophenyl2.37.5
4q naphthalen-2-yl2.89.1
Anti-proliferative Activity in MYC-Driven Cancer Cell Lines

The cellular efficacy of the lead compounds was assessed by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines known for MYC overexpression.

CompoundSUDHL4 (IC50, μM)[1]RAMOS (IC50, μM)[1]RAJI (IC50, μM)[1]H1650 (IC50, μM)[1]
4m 1.872.457.401.89
4o 0.711.513.651.02

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Fluorescence Polarization (FP) Assay for WDR5-MYC Interaction

This assay quantitatively measures the disruption of the WDR5-MYC complex by a small molecule inhibitor.

  • Reagents: Recombinant WDR5 protein, FAM-labeled MYC peptide, assay buffer (e.g., PBS with 0.01% Triton X-100), and test compounds.

  • Procedure:

    • A solution of WDR5 protein and FAM-labeled MYC peptide is incubated to allow for complex formation.

    • Test compounds at varying concentrations are added to the pre-formed complex.

    • The mixture is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization, indicating the displacement of the FAM-labeled MYC peptide from WDR5, is plotted against the compound concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Differential Scanning Fluorimetry (DSF)

DSF is used to confirm the direct binding of the compounds to the WDR5 protein by measuring changes in its thermal stability.

  • Reagents: WDR5 protein, SYPRO Orange dye, and test compounds.

  • Procedure:

    • WDR5 protein is mixed with SYPRO Orange dye in a suitable buffer.

    • The test compound is added to the mixture.

    • The temperature of the solution is gradually increased, and the fluorescence of the SYPRO Orange dye is monitored.

  • Data Analysis: The melting temperature (Tm) of the protein is determined by fitting the fluorescence data to a Boltzmann equation. A shift in the Tm in the presence of the compound indicates direct binding.

Co-immunoprecipitation (Co-IP) Assay

This cell-based assay validates the disruption of the WDR5-MYC interaction within a cellular context.

  • Cell Culture and Lysis: MYC-driven cancer cells are cultured and treated with the test compound or a vehicle control. Cells are then lysed to extract total protein.

  • Immunoprecipitation: An antibody targeting WDR5 is added to the cell lysate to pull down WDR5 and any interacting proteins.

  • Western Blotting: The immunoprecipitated protein complexes are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both WDR5 and MYC.

  • Analysis: A reduction in the amount of MYC co-precipitated with WDR5 in the compound-treated sample compared to the control indicates disruption of the interaction.

Visualizations

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

WDR5_MYC_Pathway cluster_nucleus Nucleus WDR5 WDR5 Chromatin Chromatin WDR5->Chromatin Anchors MYC MYC MYC->WDR5 Interaction TargetGenes Target Gene Transcription Chromatin->TargetGenes Proliferation Cell Proliferation & Tumor Growth TargetGenes->Proliferation Inhibitor This compound Inhibitor->WDR5 Binds to WDR5

Caption: The WDR5-MYC signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_screening Initial Screening & Validation cluster_cellular Cellular Activity Assessment FP Fluorescence Polarization (FP) Assay DSF Differential Scanning Fluorimetry (DSF) FP->DSF Confirms direct binding CoIP Co-immunoprecipitation (Co-IP) DSF->CoIP Validates in-cell target engagement ProliferationAssay Cell Proliferation Assay (IC50 Determination) CoIP->ProliferationAssay Correlates with cellular efficacy

Caption: Experimental workflow for the evaluation of WDR5-MYC interaction inhibitors.

References

Validating the Target of 5-Thiocyanatothiazol-2-amine in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The MYC oncogene, a critical driver in a majority of human cancers, has long been considered an "undruggable" target.[1] However, the discovery of the essential interaction between MYC and the WD-repeat protein 5 (WDR5) has opened a new avenue for therapeutic intervention. This guide provides a comparative analysis of 5-Thiocyanatothiazol-2-amine, a novel inhibitor of the WDR5-MYC interaction, alongside other emerging alternatives. We present supporting experimental data, detailed protocols for target validation, and visualizations of key cellular pathways and experimental workflows.

Disrupting the WDR5-MYC Axis: A Promising Anti-Cancer Strategy

MYC requires the scaffolding protein WDR5 to be recruited to chromatin and activate the transcription of its target genes, which are essential for tumor growth and proliferation.[1] Therefore, small molecules that can disrupt the WDR5-MYC protein-protein interaction (PPI) represent a promising therapeutic strategy for MYC-driven cancers.

Performance Comparison of WDR5-MYC Inhibitors

Here, we compare the performance of this compound and its analogs with other reported small molecule inhibitors targeting the WDR5-MYC interaction.

Compound ClassSpecific Compound(s)Assay TypeQuantitative MetricValueReference
This compound 4mFluorescence Polarization (FP)Kᵢ2.4 μM[1][2]
4oFluorescence Polarization (FP)Kᵢ1.0 μM[1][2]
4m, 4oAntiproliferation AssayIC₅₀0.71 - 7.40 μM (in various MYC-driven cancer cell lines)[1][2]
4oDifferential Scanning Fluorimetry (DSF)ΔTₘ-5.8 °C[1]
Covalent Inhibitor WM-586Homogeneous Time-Resolved Fluorescence (HTRF)IC₅₀101 nM[3]
Fragment-Based Inhibitor Compound 12Cellular Co-Immunoprecipitation% Reduction of WDR5-MYC complex~4-fold reduction at 20 μM[4]

Experimental Protocols for Target Validation

Accurate validation of a compound's engagement with its intended target is crucial in drug discovery. Below are detailed protocols for key experiments used to validate the interaction of small molecules with the WDR5-MYC complex.

Co-Immunoprecipitation (Co-IP) to Confirm Cellular Target Engagement

This protocol is designed to verify the disruption of the endogenous WDR5-MYC interaction in a cellular context upon treatment with an inhibitor.

Materials:

  • MYC-driven cancer cell line (e.g., Ramos, SUDHL4)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-WDR5, anti-MYC, and IgG control

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Treatment: Culture MYC-driven cancer cells and treat with the test compound (e.g., this compound) at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with IgG control antibody and protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with anti-WDR5 antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times with wash buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer and neutralize.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-MYC and anti-WDR5 antibodies to detect the co-immunoprecipitated proteins. A decrease in the amount of MYC pulled down with WDR5 in the presence of the inhibitor indicates disruption of the interaction.

Differential Scanning Fluorimetry (DSF) for In Vitro Target Engagement

DSF, or Thermal Shift Assay, measures the change in the thermal stability of a protein upon ligand binding.

Materials:

  • Purified recombinant WDR5 protein

  • Test compound

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing purified WDR5 protein, the fluorescent dye, and the test compound at various concentrations. Include a no-ligand control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

  • Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tₘ), is determined. A shift in Tₘ in the presence of the compound indicates direct binding to the protein. For this compound analog 4o, a negative shift was observed, suggesting a destabilizing binding event.[1]

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Intact Cells

CETSA assesses target engagement in a more physiologically relevant environment by measuring the thermal stabilization of a target protein within intact cells.

Materials:

  • Intact cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell suspensions (e.g., PCR cycler)

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at different temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble WDR5 by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

WDR5_MYC_Pathway cluster_nucleus Nucleus WDR5 WDR5 Chromatin Chromatin WDR5->Chromatin Recruits MYC MYC MYC->WDR5 Binds to TargetGenes Target Gene Transcription Chromatin->TargetGenes Activates Proliferation Cell Proliferation & Tumor Growth TargetGenes->Proliferation Drives Inhibitor 5-Thiocyanatothiazol- 2-amine Inhibitor->WDR5 Disrupts Interaction

Caption: The WDR5-MYC signaling pathway and the inhibitory action of this compound.

Co_IP_Workflow start Start: Treat cells with inhibitor lysis Cell Lysis start->lysis preclear Pre-clear with IgG lysis->preclear ip Immunoprecipitate with anti-WDR5 antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute bound proteins wash->elute wb Western Blot for MYC elute->wb end End: Analyze disruption wb->end

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

DSF_Workflow start Start: Mix purified WDR5, dye, and inhibitor heat Apply thermal gradient start->heat measure Measure fluorescence heat->measure analyze Analyze melting curve (Tₘ) measure->analyze end End: Determine thermal shift analyze->end

Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).

Conclusion

This compound and its derivatives have emerged as a promising class of small molecules that effectively disrupt the critical WDR5-MYC interaction. The experimental data presented, including inhibitory constants and cellular IC₅₀ values, demonstrate their potential as anti-cancer agents. The detailed protocols provided in this guide offer a framework for researchers to validate the target engagement of these and other novel inhibitors. The continued exploration of compounds targeting the WDR5-MYC axis holds significant promise for the development of new therapies for a wide range of MYC-driven malignancies.

References

comparative analysis of synthetic routes to 2-amino-5-thiocyanatothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-thiocyanatothiazole scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and selective synthesis of these compounds is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to 2-amino-5-thiocyanatothiazoles, presenting objective performance comparisons and supporting experimental data.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey ReagentsReaction TypeKey AdvantagesPotential Drawbacks
Route 1: Direct C-5 Thiocyanation 2-Aminothiazole, Oxidant (e.g., Iodic Acid), Thiocyanate Source (e.g., NH₄SCN)Electrophilic Aromatic SubstitutionOne-pot procedure, potentially greener reaction conditions.Requires an activating group on the thiazole ring, optimization of oxidant and solvent system may be necessary.
Route 2: Two-Step Halogenation and Nucleophilic Substitution 2-Aminothiazole, Halogenating Agent (e.g., Br₂), Thiocyanate Salt (e.g., KSCN)Electrophilic Aromatic Substitution followed by Nucleophilic Aromatic SubstitutionGenerally applicable to a wider range of substrates, well-established reactions.Two-step process, may require isolation of the intermediate 5-halo-2-aminothiazole.

Route 1: Direct C-5 Thiocyanation of 2-Aminothiazoles

This approach involves the direct introduction of a thiocyanate group onto the C-5 position of the 2-aminothiazole ring in a single step. The reaction proceeds via an electrophilic substitution mechanism, where an oxidizing agent is used to generate an electrophilic thiocyanating species from a thiocyanate salt.

A notable example of this method utilizes iodic acid (HIO₃) as an oxidant in an aqueous polyethylene glycol (PEG-400) medium.[1] This method is promoted as a green, rapid, and efficient protocol for the selective C-5 substitution of 2-aminothiazoles.[1]

Experimental Protocol: Iodic Acid-Mediated Thiocyanation[1]
  • To a solution of the 2-aminothiazole derivative (1 mmol) in aqueous PEG-400, add ammonium thiocyanate (NH₄SCN, 1.2 mmol).

  • Add iodic acid (HIO₃, 1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data for Direct C-5 Thiocyanation
Starting 2-AminothiazoleProductYield (%)
2-Aminothiazole2-Amino-5-thiocyanatothiazole85
2-Amino-4-methylthiazole2-Amino-4-methyl-5-thiocyanatothiazole88
2-Amino-4-phenylthiazole2-Amino-4-phenyl-5-thiocyanatothiazole92

Data sourced from a representative procedure for direct C-5 thiocyanation.

Logical Workflow for Direct C-5 Thiocyanation

Direct_Thiocyanation cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminothiazole 2-Aminothiazole Reaction Reaction 2-Aminothiazole->Reaction NH4SCN Ammonium Thiocyanate NH4SCN->Reaction HIO3 Iodic Acid (Oxidant) HIO3->Reaction Solvent Aqueous PEG-400 Solvent->Reaction Temp Room Temperature Temp->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Product 2-Amino-5-thiocyanatothiazole Workup->Product

Caption: Workflow for the direct C-5 thiocyanation of 2-aminothiazoles.

Route 2: Two-Step Halogenation and Nucleophilic Substitution

This classical and widely applicable method involves two distinct steps: the initial halogenation of the 2-aminothiazole at the C-5 position, followed by a nucleophilic substitution reaction where the halogen is displaced by a thiocyanate group. Bromination is a common choice for the halogenation step.

Step 1: C-5 Halogenation of 2-Aminothiazoles

The C-5 position of 2-aminothiazoles is activated towards electrophilic substitution. Halogenation can be readily achieved using reagents like bromine in a suitable solvent such as acetic acid.[2]

  • Dissolve 2-aminothiazole (4 mmol) in acetic acid (16 mL) and cool the solution to 0 °C.

  • Slowly add bromine (8 mmol) dropwise to the cooled solution.

  • After the addition is complete, stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, adjust the pH to 7-8 with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-amino-5-bromothiazole can be purified by column chromatography. A yield of 75% has been reported for this specific reaction.[2]

Step 2: Nucleophilic Substitution with Thiocyanate

The resulting 2-amino-5-halothiazole can then undergo a nucleophilic substitution reaction with a thiocyanate salt, such as potassium thiocyanate (KSCN), to yield the desired 2-amino-5-thiocyanatothiazole. This reaction typically proceeds in a polar aprotic solvent.

  • To a solution of 2-amino-5-bromothiazole (1 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium thiocyanate (KSCN, 1.2 mmol).

  • Heat the reaction mixture at a temperature ranging from 60 to 100 °C, and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Quantitative Data for the Two-Step Route
StepReactantProductYield (%)
1. Bromination2-Aminothiazole2-Amino-5-bromothiazole~75[2]
2. Substitution2-Amino-5-bromothiazole2-Amino-5-thiocyanatothiazole>80 (representative)

Signaling Pathway for the Two-Step Synthesis

Two_Step_Synthesis Start 2-Aminothiazole Step1 Bromination (Br₂, Acetic Acid) Start->Step1 Intermediate 2-Amino-5-bromothiazole Step2 Nucleophilic Substitution (KSCN, DMF) Intermediate->Step2 Final_Product 2-Amino-5-thiocyanatothiazole Step1->Intermediate Step2->Final_Product

Caption: Two-step synthesis of 2-amino-5-thiocyanatothiazoles.

Conclusion

Both direct C-5 thiocyanation and the two-step halogenation/nucleophilic substitution pathway offer viable routes to 2-amino-5-thiocyanatothiazoles. The choice of method will depend on factors such as the availability of starting materials, desired reaction conditions (e.g., one-pot vs. multi-step), and the substrate scope. The direct thiocyanation method presents an attractive, potentially greener alternative, while the two-step approach offers broader applicability and relies on well-established transformations. For specific applications, it is recommended to perform small-scale trials to optimize the reaction conditions for the particular 2-aminothiazole substrate.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Thiocyanatothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 5-Thiocyanatothiazol-2-amine (CAS No. 23056-10-2). Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. This guidance is intended to be a preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[2]

  • Skin and Body Protection: Wear a laboratory coat and ensure no skin is exposed.[2]

  • Respiratory Protection: In case of dust or aerosol formation, use a certified respirator.[2]

Quantitative Data Summary

The following table summarizes key identifiers and hazard information for this compound.

ParameterValue
Chemical Name This compound
CAS Number 23056-10-2
Molecular Formula C₄H₃N₃S₂
Hazard Statements H302, H315, H319, H332, H335
Signal Word Warning
Assumed Hazard Class Toxic, Irritant, Environmental Hazard

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not dispose of this chemical into the environment, drains, or as regular solid waste.

Experimental Protocol for Waste Segregation and Collection:
  • Waste Identification:

    • Clearly label a dedicated, sealable, and chemically compatible container for "this compound Hazardous Waste."

  • Waste Segregation:

    • Solid Waste: Collect any unused, expired, or contaminated solid this compound in the designated container.[3] This includes contaminated items such as weighing paper, gloves, and disposable spatulas.[3] Avoid generating dust during transfer.[1]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container for hazardous liquid waste. Do not mix with other waste streams unless their compatibility is confirmed.[4]

    • Contaminated PPE: Double-bag used gloves, masks, and other disposable PPE and place them in a designated container for chemically contaminated waste.[3]

  • Spill Cleanup:

    • For small spills of solid material, do not dry sweep.[1] Use a wet method or an inert absorbent material (e.g., vermiculite, sand) to clean up the spill.[1][4]

    • Collect the absorbed material and place it into the designated hazardous waste container.[4]

    • Ventilate the area and wash the spill site after cleanup is complete.[1]

  • Container Management:

    • Ensure all waste containers are in good condition, compatible with the chemical, and kept securely closed except when adding waste.

    • Label all containers with "Hazardous Waste," the full chemical name, and the associated hazards.[4]

  • Professional Disposal:

    • Maintain a log of the generated waste, including the chemical name, quantity, and date.[3]

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[5]

Disposal Workflow

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Unused compound, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store Waste in a Designated, Secure Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.

References

Essential Safety and Logistical Information for Handling 5-Thiocyanatothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling of 5-Thiocyanatothiazol-2-amine (CAS: 23056-10-2). The following procedures are based on available safety data and established best practices for handling thiazole and thiocyanate compounds in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance with the following hazard classifications:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Signal Word: Warning

It is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact.[1][2] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2]
Footwear Closed-toe shoes-Protects feet from spills.[2]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize inhalation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Contaminated clothing should be removed immediately and decontaminated before reuse.

Storage:

  • Store in a tightly closed, properly labeled container.[1]

  • Keep in a cool, dry, and dark place with an inert atmosphere. Recommended storage temperature is 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect un-used solid this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated gloves, bench paper) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams.[2]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Method:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Do not dispose of this compound or its solutions down the drain. Thiocyanate compounds can be toxic to aquatic life.[4]

Container Decontamination:

  • Empty containers should be handled as hazardous waste and disposed of according to institutional guidelines.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh and Transfer Solid B->C D Prepare Solution C->D J Store in Cool, Dry, Dark Place (2-8°C) C->J E Perform Experiment D->E F Segregate and Collect Waste E->F G Decontaminate Work Area F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Thiocyanatothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Thiocyanatothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.